Technical Documentation Center

Tert-butyl 1,4-diazepane-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 1,4-diazepane-5-carboxylate
  • CAS: 138883-20-2

Core Science & Biosynthesis

Foundational

Tert-butyl 1,4-diazepane-5-carboxylate CAS number and molecular weight

The following technical guide details the chemical profile, synthesis, and applications of Tert-butyl 1,4-diazepane-5-carboxylate and its critical derivatives. Advanced Scaffolds for Peptidomimetics and Drug Discovery Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of Tert-butyl 1,4-diazepane-5-carboxylate and its critical derivatives.

Advanced Scaffolds for Peptidomimetics and Drug Discovery

Executive Summary

Tert-butyl 1,4-diazepane-5-carboxylate represents a specialized class of seven-membered heterocyclic scaffolds used primarily in medicinal chemistry. Unlike the ubiquitous 1-Boc-homopiperazine (which is protected at the nitrogen), this compound is characterized by a carboxylate ester functional group at the C5 position of the diazepane ring.

This structural distinction is critical: the C5-carboxylate provides a chiral handle for constructing constrained peptidomimetics (e.g., turn inducers) and serves as a core pharmacophore in inhibitors for targets such as Autotaxin (ATX) and SARS-CoV-2 Mpro .

Chemical Identity & Profile[1][2][3][4][5][6][7][8]

Researchers must distinguish between the Ester (the specific topic) and the commercially dominant Acid precursor. The nomenclature often overlaps in casual usage; precise CAS identification is required.

Target Compound (The Ester)
  • Chemical Name: Tert-butyl 1,4-diazepane-5-carboxylate

  • Structure: 1,4-Diazepane ring with a tert-butyl ester group at position 5.[1]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 200.28 g/mol [4]

  • Status: Typically a transient intermediate or custom synthesis product. It is rarely stocked as a bulk commodity due to the reactivity of the secondary amines.

Primary Commercial Precursor (The Acid)

Most protocols generate the ester in situ or start from the N-protected acid.

  • Chemical Name: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid[5]

  • CAS Number: 1214824-64-2 [5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 244.29 g/mol

  • Key Feature: Contains an N1-Boc group and a free C5-carboxylic acid. This is the stable "shelf" reagent.

Common Isomer (The N-Boc)
  • Chemical Name: tert-Butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine)[4]

  • CAS Number: 112275-50-0 [6][2][4]

  • Relevance: Often confused with the 5-carboxylate. Lacks the carboxylic acid functionality entirely.

Synthesis & Production Workflows

The synthesis of 1,4-diazepane-5-carboxylates typically follows a "Cyclization-Reduction" pathway or a "Diamine-Alkylation" pathway. The specific tert-butyl ester is often installed via isobutylene or tert-butyl trichloroacetimidate treatment of the parent acid.

Core Synthetic Pathway (Graphviz)

The following diagram illustrates the conversion of linear amino acid precursors (Ornithine derivatives) into the diazepane scaffold.

DiazepaneSynthesis Ornithine Ornithine / Diamine Precursor Cyclization Cyclization (Lactam Formation) Ornithine->Cyclization DCC/Coupling DiazepaneOxo 5-Oxo-1,4-diazepane Intermediate Cyclization->DiazepaneOxo Ring Closure Reduction Selective Reduction (Borane/LiAlH4) DiazepaneOxo->Reduction Amide Reduction Protection Boc/Ester Protection Reduction->Protection (Boc)2O / tBu-X Target Tert-butyl 1,4-diazepane- 5-carboxylate Protection->Target Purification

Figure 1: Synthetic workflow for generating the diazepane-5-carboxylate core from linear diamine precursors.

Detailed Protocol: Preparation from Precursor

Objective: Synthesis of the scaffold from Methyl 3,5-diaminobenzoate analogs or Ornithine (General Procedure).

  • Cyclization:

    • Reagents: N-Boc-1,3-diaminopropane +

      
      -halo ester or Glycine equivalent.
      
    • Conditions: Reflux in methanol/ethanol with base (

      
      ).
      
    • Mechanism: Intermolecular alkylation followed by intramolecular amidation yields the 5-oxo-1,4-diazepane .

  • Reduction:

    • Reagents:

      
       or 
      
      
      
      .
    • Process: The 5-oxo group (lactam) is reduced to the amine. Note: If the 5-carboxylate is present, mild conditions must be used to avoid reducing the ester.

    • Alternative: Use 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS 1214824-64-2) directly.[5]

  • Esterification (Acid to Tert-butyl Ester):

    • Reagents:

      
      , 
      
      
      
      ,
      
      
      (or Isobutylene/H2SO4).
    • Step: Dissolve Acid (1 eq) in DCM. Add

      
       (2 eq) and 
      
      
      
      (0.2 eq). Stir at RT for 18h.[7]
    • Yield: Typically 75-85%.

Applications in Drug Discovery[10][13]

The 1,4-diazepane-5-carboxylate moiety acts as a constrained mimic of the Turn secondary structure in proteins. This makes it invaluable for:

Autotaxin (ATX) Inhibitors

Autotaxin is a key enzyme in lysophosphatidic acid (LPA) signaling, implicated in fibrosis and cancer.

  • Mechanism: The diazepane ring positions the carboxylate to interact with the active site zinc or polar residues of ATX.

  • Reference: Patent US10669285B2 utilizes tert-butyl 1,4-diazepane-5-carboxylate as a core intermediate to synthesize condensed diazepine inhibitors.

Viral Protease Inhibitors (SARS-CoV-2)

Recent studies (e.g., J. Med. Chem. 2022) have utilized substituted diazepanes to target the Mpro (Main Protease) of SARS-CoV-2.

  • Role: The scaffold replaces the P2 or P3 residues of the peptide substrate, locking the inhibitor into a bioactive conformation that blocks the catalytic dyad of the virus.

Peptidomimetics
  • Gamma-Turn Mimic: The 7-membered ring forces the backbone angles (

    
    ) into a specific range, mimicking the 
    
    
    
    -turn of natural proteins.
  • Integrin Antagonists: Used in the design of RGD (Arg-Gly-Asp) mimetics for blocking integrin receptors (

    
    ).
    

Handling & Safety Specifications

ParameterSpecification
Physical State Viscous oil or low-melting solid (depending on purity/salt form).
Solubility Soluble in DCM, Methanol, DMSO. Sparingly soluble in water.[8]
Stability Hygroscopic . Secondary amines are prone to oxidation; store under Argon/Nitrogen at -20°C.
Hazards Irritant (Skin/Eye). Potential sensitizer. Handle in a fume hood.

Storage Protocol:

  • Purge vial with inert gas (

    
     or 
    
    
    
    ).
  • Seal with parafilm.

  • Store at -20°C long-term.

  • Avoid repeated freeze-thaw cycles; aliquot if necessary.

References

  • Sigma-Aldrich. (2024). Product Specification: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS 1214824-64-2).[5]Link

  • Thermo Fisher Scientific. (2024). 1-BOC-hexahydro-1,4-diazepine (CAS 112275-50-0).[3][4]Link[2]

  • United States Patent & Trademark Office. (2020). Patent US10669285B2: Condensed [1,4] diazepine compounds as autotaxin (ATX) inhibitors.Link

  • Journal of Medicinal Chemistry. (2022). Discovery of Trisubstituted Piperazine/Diazepane Derivatives as SARS-CoV-2 Main Protease Inhibitors.Link

  • National Institutes of Health (PubChem). (2024). Compound Summary: 1,4-Diazepane-5-carboxylic acid derivatives.[9]Link

Sources

Exploratory

Strategic Applications of 1,4-Diazepane Scaffolds in Medicinal Chemistry

Topic: Medicinal chemistry applications of 1,4-diazepane scaffolds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Medicinal chemistry applications of 1,4-diazepane scaffolds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Beyond the Benzodiazepine: Unlocking Selectivity via Conformational Control

Introduction: The "Goldilocks" Heterocycle

In the library of privileged structures, the 1,4-diazepane (homopiperazine) scaffold occupies a unique "Goldilocks" zone between the rigid, well-characterized piperazine (6-membered) and the highly flexible, often promiscuous larger macrocycles. While its unsaturated cousin, the 1,4-benzodiazepine, has dominated CNS drug discovery for decades, the saturated 1,4-diazepane offers a distinct vectors for medicinal chemists: controlled flexibility .

Unlike the piperazine ring, which is locked predominantly in a chair conformation, the 7-membered 1,4-diazepane ring exists in a dynamic equilibrium between twist-boat and chair-like forms. This added degree of freedom allows the scaffold to adopt specific bioactive conformations induced by receptor binding or intramolecular interactions (e.g.,


-stacking), often resulting in superior selectivity profiles compared to their 6-membered analogs.

This guide details the structural logic, synthetic pathways, and therapeutic applications of 1,4-diazepanes, moving beyond simple listing to the causality of their medicinal success.

Structural Pharmacophore & Conformational Logic

The "Twist-Boat" Advantage

The primary value proposition of the 1,4-diazepane is its ability to orient substituents in vectors inaccessible to piperazines.

  • Piperazine: Rigid chair conformation. Substituents are equatorial or axial (

    
     or 
    
    
    
    projection).
  • 1,4-Diazepane: Prefers a twist-boat conformation in many bioactive ligands. This allows for "induced fit" binding.

Case Study: Sigma-1 (


) Receptor Selectivity 
Research has demonstrated that homologation of a piperazine ligand to a 1,4-diazepane can drastically alter selectivity.[1] In the development of 

receptor ligands, expanding the ring from 6 to 7 members resulted in a 53-fold improvement in

vs.

selectivity. The 1,4-diazepane core allowed the flanking aromatic groups to adopt a specific spatial distance required for the

pharmacophore that the rigid piperazine could not accommodate.
Intramolecular -Stacking (The Suvorexant Effect)

In the design of Suvorexant (an Orexin receptor antagonist), the 1,4-diazepane ring is not merely a linker. NMR and X-ray studies reveal that the ring adopts a low-energy twist-boat conformation that facilitates an intramolecular


-stacking interaction between the benzoxazole and the triazole-benzoyl moieties. This "U-shaped" conformation is critical for fitting into the Orexin receptor binding pocket.
Visualization: Pharmacophore & Conformational Logic

Diazepane_Logic Piperazine Piperazine Scaffold (6-Membered) Conf_Pip Rigid Chair Limited Vector Space Piperazine->Conf_Pip Diazepane 1,4-Diazepane Scaffold (7-Membered) Conf_Diaz Dynamic Twist-Boat Induced Fit Capability Diazepane->Conf_Diaz Outcome_Pip High Affinity Lower Selectivity Potential Conf_Pip->Outcome_Pip Outcome_Diaz High Selectivity (e.g., Sigma-1: 53x improvement) Conf_Diaz->Outcome_Diaz Suvorexant Case Study: Suvorexant Intramolecular Pi-Stacking Conf_Diaz->Suvorexant Enables

Caption: Comparative logic of scaffold selection. The 1,4-diazepane offers a "Dynamic Twist-Boat" conformation that enables unique intramolecular interactions (like pi-stacking) unavailable to rigid piperazines.

High-Impact Therapeutic Applications

The versatility of the 1,4-diazepane scaffold is evident across distinct therapeutic areas.

Therapeutic AreaTargetDrug/LeadMechanism of Scaffold Contribution
CNS (Insomnia) Orexin Receptors (OX1R/OX2R)Suvorexant (Belsomra)The chiral (R)-methyl-1,4-diazepane core positions two aromatic systems for dual antagonism.[2][3]
Neurodegeneration Amyloid-

(A

)
Research Leads (See Ref 3)Flexible scaffold disrupts A

42 aggregation by binding to the narrow channel of the pentamer.
Oncology Farnesyltransferase (FTase)FTase InhibitorsMimics the peptide turn required to bind the FTase active site, inhibiting Ras farnesylation.
Pain/CNS Sigma-1 Receptor1,4-Diazepane derivativesHigh selectivity over Sigma-2 due to specific ring conformation.

Synthetic Methodologies

Constructing the 1,4-diazepane ring, particularly in a chiral fashion, is a critical competency. While simple N-alkylation of commercially available homopiperazine is common, de novo synthesis is required for installing stereocenters on the ring carbons (as seen in Suvorexant).

General Synthetic Strategies
  • Reductive Amination: Reaction of 1,3-diamines with 1,2-dicarbonyls (or vice versa) followed by reduction.

  • Ring Expansion: Beckmann or Schmidt rearrangement of piperidones (less common for specific medicinal chemistry needs).

  • Cyclization of Amino Acids: The most robust route for chiral derivatives.

Detailed Protocol: Chiral Synthesis of the Suvorexant Core

Objective: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane. Significance: This protocol installs the crucial methyl group that governs the metabolic stability and conformation of Suvorexant.

Step-by-Step Methodology:

  • Starting Material Preparation:

    • Begin with (R)-3-aminobutyric acid .[4][5]

    • Protect the amine with Boc anhydride ((Boc)

      
      O) in the presence of triethylamine (Et
      
      
      
      N).
    • Condensation: React the Boc-protected amino acid with N-benzylglycine ethyl ester using EDC/HOBt coupling conditions to form the linear dipeptide precursor.

  • Deprotection & Cyclization (The Critical Step):

    • Deprotection: Treat the intermediate with gaseous HCl in ethyl acetate (EtOAc) to remove the Boc group.[4]

    • Cyclization: Neutralize and induce cyclization by adding sodium methoxide (CH

      
      ONa)  (1.5 equivalents).[4]
      
    • Conditions: Optimization studies suggest performing this at room temperature rather than reflux to maximize yield (~85%).

    • Product: This yields the cyclic lactam: (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione.

  • Reduction to 1,4-Diazepane:

    • Dissolve the dione in anhydrous THF.

    • Add Lithium Aluminum Hydride (LiAlH

      
      )  slowly at 0°C, then warm to ambient temperature.
      
    • Workup: Quench carefully with Glauber’s salt or Fieser method.

    • Result:(R)-1-benzyl-5-methyl-1,4-diazepane.[4]

  • Self-Validation Check:

    • Chirality: Check ee% via Chiral HPLC. The cyclization should retain the stereocenter configuration.

    • Structure:

      
      H NMR should show the disappearance of carbonyl signals and the distinct multiplets of the 7-membered ring protons.
      
Visualization: Synthetic Workflow

Synthesis_Workflow Start (R)-3-Aminobutyric Acid (Chiral Source) Step1 1. Boc Protection 2. Coupling with N-benzylglycine ester Start->Step1 Linear Linear Dipeptide Intermediate Step1->Linear Step2 Cyclization: HCl/EtOAc (Deprotect) -> NaOMe (Cyclize) Linear->Step2 Lactam (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (Cyclic Lactam) Step2->Lactam Step3 Reduction: LiAlH4 / THF Lactam->Step3 Final (R)-1-benzyl-5-methyl-1,4-diazepane (Chiral Scaffold) Step3->Final

Caption: Synthetic route for the chiral 1,4-diazepane core. The key step is the base-mediated cyclization of the linear dipeptide followed by global reduction.

Optimization & Metabolic Liabilities[6]

A common liability of the 1,4-diazepane scaffold is oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).[6] The methylene carbons of the ring are prone to hydroxylation.

Strategies for Stabilization:

  • Steric Blocking: In Suvorexant, the (R)-methyl group at the C7 position (C5 in some numbering schemes depending on N priority) is not just for binding affinity; it sterically hinders metabolic oxidation at that carbon.

  • Electron Withdrawal: Reducing the electron density of the amines (e.g., by forming amides or sulfonamides, as seen in the benzoyl moiety of Suvorexant) reduces the lability of

    
    -carbons.
    
  • Bioisosterism: If the diazepane ring itself is too labile, bridging the ring (e.g., 2,5-diazabicyclo[2.2.1]heptane) can rigidify the structure and improve stability, though this sacrifices the "twist-boat" flexibility.

References

  • Suvorexant Discovery & Synthesis

    • Title: Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermedi
    • Source: RHHZ (2014).
    • URL:[Link]

  • Conformational Analysis

    • Title: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding.[7]

    • Source: Bioorganic & Medicinal Chemistry Letters (2009).
    • URL:[Link]

  • Amyloid Beta Inhibition

    • Title: Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors.[8]

    • Source: UWSpace (2025).[8]

    • URL:[Link]

  • Sigma Receptor Selectivity

    • Title: 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) receptor affinity and selectivity.[1]

    • Source: European Journal of Medicinal Chemistry (2009).[1]

    • URL:[Link]

  • Metabolic Stability

    • Title: 1,4-Diazepane compounds as potent and selective CB2 agonists: optimiz
    • Source: Bioorganic & Medicinal Chemistry Letters (2011).
    • URL:[Link]

Sources

Foundational

The Role of tert-Butyl 1,4-Diazepane-5-carboxylate in Peptidomimetic Design: A Technical Guide

Executive Summary: The development of therapeutic agents that can modulate protein-protein interactions (PPIs) represents a frontier in drug discovery. While peptides are nature's tool for this, their poor pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The development of therapeutic agents that can modulate protein-protein interactions (PPIs) represents a frontier in drug discovery. While peptides are nature's tool for this, their poor pharmacokinetic properties often render them unsuitable as drugs. Peptidomimetics—molecules designed to mimic the structure and function of peptides—offer a compelling solution. A key challenge lies in replicating the specific three-dimensional conformations, such as β-turns, that govern biological recognition. This guide details the strategic use of tert-butyl 1,4-diazepane-5-carboxylate, a conformationally constrained scaffold, to engineer potent and stable peptidomimetics. We will explore the rationale behind its design, provide detailed synthetic protocols for its creation and incorporation, and analyze its structural impact, offering researchers a comprehensive resource for leveraging this powerful tool in drug development.

Chapter 1: The Imperative for Peptidomimetics in Drug Discovery

Native peptides, despite their high affinity and specificity for biological targets, are often plagued by significant therapeutic limitations. These include rapid degradation by proteases, poor absorption, and low membrane permeability, which collectively result in low oral bioavailability and short in-vivo half-lives. Peptidomimetics are a class of compounds designed to overcome these hurdles.[1] By replacing or modifying the peptide backbone, researchers can create molecules with enhanced stability and improved drug-like properties while retaining the essential pharmacophoric elements required for target binding.[2]

A critical aspect of peptidomimetic design is the stabilization of secondary structures.[3] Many PPIs are mediated by short, flexible peptide segments that adopt specific conformations, such as α-helices or β-turns, upon binding to their target.[3] The β-turn, a four-residue motif where the peptide chain reverses direction, is particularly prevalent in signaling molecules and enzyme active sites.[3] Designing non-peptidic scaffolds that can rigidly enforce a β-turn geometry is therefore a highly effective strategy for creating potent modulators of these interactions.

Chapter 2: The 1,4-Diazepane Scaffold: A Privileged Core for Conformational Control

In the search for ideal turn mimetics, seven-membered heterocyclic rings like 1,4-diazepines have emerged as "privileged structures" in medicinal chemistry.[4][5] This designation stems from their ability to serve as versatile templates for developing ligands for a wide range of biological targets.[6][7] The 1,4-diazepine core is particularly well-suited for peptidomimetic applications due to its inherent conformational properties.

The seven-membered ring is not planar and can adopt several low-energy conformations, including chair, boat, and twist-boat forms.[8][9] This pre-organization of the backbone significantly reduces the entropic penalty of binding compared to a flexible linear peptide. By strategically placing substituents on the diazepane ring, one can mimic the spatial orientation of amino acid side chains in a native β-turn.

The tert-butyl 1,4-diazepane-5-carboxylate scaffold is an elegant embodiment of this principle.

  • Conformational Constraint: The seven-membered ring restricts the torsional angles of the backbone, forcing it into a turn-like structure.

  • Amino Acid Surrogate: The carboxylate group at the 5-position serves as a synthetic handle, analogous to the C-terminus of an amino acid, allowing for its incorporation into a peptide chain.

  • Side Chain Mimicry: The structure allows for the introduction of functionality at various positions on the ring to mimic the side chains of the i+1 and i+2 residues of a natural β-turn.

  • Enhanced Stability: The non-peptidic nature of the diazepane core imparts resistance to enzymatic degradation.

The tert-butyl (Boc) protecting group on one of the nitrogen atoms is crucial for synthetic manipulation, allowing for orthogonal protection strategies during solid-phase peptide synthesis (SPPS).

Chapter 3: Synthesis of the Core Scaffold: tert-Butyl 1,4-Diazepane-5-carboxylate

The synthesis of substituted 1,4-diazepane cores is a critical first step. While numerous routes to diazepine derivatives exist, a common strategy involves the cyclization of a linear diamine precursor.[10][11] Below is a representative methodology for synthesizing a related diazepan-5-one scaffold, which can be adapted for the synthesis of the target carboxylate. The key is the formation of the seven-membered ring, a step that can be challenging.

Experimental Protocol: Synthesis of a 1,4-Diazepan-5-one Precursor

This protocol outlines a three-component reaction to generate a 1,4-diazepin-5-one library, which serves as a conceptual basis for creating the carboxylate scaffold.[12]

  • Reaction Setup: To a solution of an N-Boc-protected diamine (1.0 eq) in methanol, add a glyoxal derivative (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the di-imine intermediate.

  • Cyclization/Reduction: Add an isocyanide (1.1 eq) to the reaction mixture and continue stirring at room temperature for 24-48 hours. The isocyanide mediates the cyclization and reduction cascade to form the 1,4-diazepin-5-one ring.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product via column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired diazepan-5-one scaffold.

Causality and Rationale:

  • N-Boc Protection: The Boc group on the diamine prevents unwanted side reactions and allows for later deprotection and coupling on solid phase.

  • Three-Component Reaction: This approach maximizes molecular diversity in a single step, making it efficient for library synthesis.[12]

  • Methanol as Solvent: A protic solvent like methanol is suitable for imine formation and the subsequent cyclization steps.

Figure 1: Conceptual Synthetic Workflow for 1,4-Diazepan-5-one Core cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Product A N-Boc Diamine P1 Mix Diamine & Glyoxal in Methanol A->P1 B Glyoxal Derivative B->P1 C Isocyanide P3 Add Isocyanide & React (24-48h, RT) C->P3 P2 Imine Formation (2h, RT) P1->P2 P2->P3 P4 Purification (Chromatography) P3->P4 Z 1,4-Diazepan-5-one Scaffold P4->Z

Caption: Conceptual workflow for the three-component synthesis of 1,4-diazepan-5-one scaffolds.

Chapter 4: Incorporation into Peptidomimetics via Solid-Phase Synthesis

The true power of the tert-butyl 1,4-diazepane-5-carboxylate scaffold is realized through its seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[13][14] The scaffold is treated as a dipeptide mimic, with one nitrogen atom protected by Fmoc for subsequent chain elongation and the other by Boc for orthogonal protection.

Experimental Protocol: SPPS Cycle for Scaffold Incorporation

This protocol assumes the synthesis is proceeding on a Rink Amide resin for a C-terminal amide final product.

  • Resin Preparation: Swell the Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).[15]

  • Scaffold Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-protected tert-butyl 1,4-diazepane-5-carboxylate building block (0.3 mmol, 3 eq.) in DMF.

    • Add a coupling agent such as HBTU (0.29 mmol, 2.9 eq.) and a base like N,N-diisopropylethylamine (DIEA) (0.6 mmol, 6 eq.).[16]

    • Pre-activate for 2 minutes, then add the solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Coupling Monitoring: Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next Fmoc deprotection and coupling cycle to add the subsequent amino acid.

  • Final Cleavage: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups, including the tert-butyl ester on the diazepane scaffold.[15]

Causality and Rationale:

  • Fmoc/Boc Orthogonality: The use of an acid-labile Boc group and a base-labile Fmoc group is the cornerstone of modern SPPS, allowing for selective deprotection and controlled, directional synthesis.

  • Reagent Excess: Using a 3-fold excess of the amino acid/scaffold and coupling reagents helps drive the reaction to completion, which is essential in solid-phase synthesis where intermediates cannot be purified.[13]

  • Coupling Reagents: HBTU is a highly efficient coupling reagent that minimizes racemization, a critical consideration for maintaining the stereochemical integrity of the peptidomimetic.[16]

  • Cleavage Cocktail: The "scavengers" (water and triisopropylsilane) in the TFA cocktail are crucial for quenching reactive cations generated during the cleavage of protecting groups, preventing modification of sensitive residues like tryptophan or methionine.[17]

Figure 2: SPPS Cycle for Diazepane Scaffold Incorporation Resin Peptide-Resin (N-term Fmoc) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 FreeAmine Peptide-Resin (N-term Free Amine) Wash1->FreeAmine Couple Couple Scaffold (Scaffold/HBTU/DIEA) FreeAmine->Couple Kaiser Kaiser Test Couple->Kaiser Wash2 Wash (DMF, DCM) NextCycle Ready for Next Cycle Wash2->NextCycle Kaiser->Couple Positive Kaiser->Wash2 Negative Figure 3: Diazepane Scaffold as a β-Turn Mimetic cluster_peptide Peptidomimetic Backbone cluster_turn Structural Consequence N_term N-Terminus AA_i Residue i N_term->AA_i Peptide Bonds Diazepane 1,4-Diazepane (Mimics i+1, i+2) AA_i->Diazepane Peptide Bonds AA_i3 Residue i+3 AA_i->AA_i3  ~7 Å Distance  Enforced Diazepane->AA_i3 Peptide Bonds C_term C-Terminus AA_i3->C_term Peptide Bonds Turn Rigid Turn Induced

Sources

Exploratory

Solubility Profile of Boc-Protected Diazepane Derivatives in Organic Solvents

Executive Summary & Strategic Context Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists. Boc-protected diazepanes (e.g., tert-butyl 1,4-diazepane-1-carboxylate) represent a critical scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.

Boc-protected diazepanes (e.g., tert-butyl 1,4-diazepane-1-carboxylate) represent a critical scaffold in drug discovery, serving as privileged structures for G-protein coupled receptor (GPCR) ligands and kinase inhibitors. The introduction of the tert-butyloxycarbonyl (Boc) group transforms the highly polar, water-soluble diazepane core into a lipophilic intermediate.

Understanding the solubility profile of these derivatives is not merely a matter of data collection; it is the foundation for designing efficient reaction workups , chromatographic purifications , and crystallization processes . This guide provides a mechanistic and practical analysis of how these molecules behave in organic media, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic drivers of solvation.

Theoretical Framework: The Solvation Mechanism

To predict solubility, one must understand the competition between solute-solute interactions (crystal lattice energy) and solute-solvent interactions (solvation energy).

The "Boc Effect" on Diazepane

The diazepane ring contains two nitrogen atoms: one secondary amine (highly polar, H-bond donor/acceptor) and one tertiary amine (if substituted) or another secondary amine.

  • Native Diazepane: High water solubility due to strong H-bonding capability and ionic potential (pKa ~9-10).

  • Boc-Protection: The Boc group (

    
    -Bu-O-CO-) acts as a "lipophilic shield."
    
    • Steric Bulk: The tert-butyl group disrupts tight crystal packing, often lowering the melting point (many simple Boc-diazepanes are oils or low-melting solids).

    • Dipole Masking: The carbamate moiety reduces the basicity of the protected nitrogen and masks its H-bond donor capacity, significantly reducing water solubility.

    • Van der Waals Surface: The large hydrophobic surface area of the tert-butyl group drives affinity for non-polar and moderately polar solvents (DCM, EtOAc).

Visualization: Solvation Dynamics

The following diagram illustrates the transition from the hydrophilic free base to the lipophilic Boc-protected species.

SolvationMechanism cluster_0 Free Diazepane Core cluster_1 Boc-Protected Derivative cluster_2 Solvent Interaction FreeBase Polar H-Bond Donor/Acceptor Water Soluble BocDeriv Lipophilic Shielded Nitrogen Organic Soluble FreeBase->BocDeriv + Boc2O (Lipophilicity Increase) DCM DCM/CHCl3 (Dipole-Dipole) BocDeriv->DCM High Solubility EtOAc Ethyl Acetate (Van der Waals) BocDeriv->EtOAc High Solubility Water Water (Hydrophobic Exclusion) BocDeriv->Water Precipitation/Oiling Out

Figure 1: Mechanistic shift in solubility driven by Boc-protection. The lipophilic tert-butyl group facilitates interaction with halogenated and ester solvents while excluding water.

Solubility Profile Analysis

The following data categorizes solubility based on solvent polarity and functional interaction. This profile is derived from standard workup protocols (extraction efficiency) and chromatographic behavior.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightApplication
Halogenated Dichloromethane (DCM), ChloroformExcellent Strong dipole-dipole interactions with the carbamate; "Like dissolves like."Primary solvent for reactions, extractions, and loading for chromatography.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Good Van der Waals overlap; Carbamate oxygen accepts weak H-bonds.Preferred extraction solvent (greener alternative to DCM); Crystallization co-solvent.
Alcohols Methanol (MeOH), Ethanol (EtOH)High Soluble due to H-bonding with the remaining amine or carbamate carbonyl.Used in synthesis (e.g., hydrogenation) but poor for extraction (miscible with water).
Ethers THF, 1,4-Dioxane, MTBEHigh to Moderate Excellent solvation of the lipophilic core.Common reaction solvent; MTBE is useful for precipitation of salts.
Dipolar Aprotic DMSO, DMF, AcetonitrileHigh Universal solubility for polar organic molecules.Used for nucleophilic substitutions; difficult to remove (high BP).
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate Lacks polarity to overcome carbamate dipole interactions.Crucial: Used as an anti-solvent to induce precipitation or in column chromatography gradients.
Water Water, BrineVery Low Hydrophobic effect of the tert-butyl group dominates.The basis for aqueous workup (product stays in organic phase).
The "Oiling Out" Phenomenon

A critical observation for Boc-diazepanes is their tendency to "oil out" rather than crystallize.

  • Cause: The conformational flexibility of the 7-membered diazepane ring, combined with the rotatable bonds of the Boc group, creates high entropy in the liquid phase.

  • Implication: Recrystallization is difficult for the free base. It is often necessary to form a salt (e.g., oxalate, hydrochloride) or use column chromatography for purification.

Experimental Protocols

Protocol A: Solubility Screening (Saturation Method)

Use this to determine the exact solubility limit for a specific derivative.

  • Preparation: Weigh 50 mg of the Boc-diazepane derivative into a 4 mL clear glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained.

    • Insoluble: Solid remains visible or suspension forms.

  • Quantification (If Soluble): If dissolved in <500 µL (Solubility > 100 mg/mL), record as "High."

  • Heating Cycle: If insoluble at RT, heat to 50°C (or boiling point). If it dissolves, cool slowly to check for crystallization.

Protocol B: Purification via Solvent Partitioning

This standard workup relies on the differential solubility profile established in Section 3.

  • Quench: Dilute the reaction mixture (usually in THF or Dioxane) with Ethyl Acetate (EtOAc) . Rationale: EtOAc is less dense than water and dissolves Boc-diazepanes well.

  • Wash 1 (Basic): Wash with saturated NaHCO₃. Rationale: Removes acidic impurities; ensures the secondary amine remains deprotonated (neutral) to stay in the organic layer.

  • Wash 2 (Neutral): Wash with Brine (saturated NaCl). Rationale: Increases ionic strength of the aqueous layer, "salting out" the organic compound to maximize yield.

  • Drying: Dry organic layer over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent under reduced pressure.

    • Checkpoint: If the product is an oil, attempt to solidify by triturating with cold Hexanes or Pentane .

Workflow Visualization: Purification Strategy

This diagram outlines the decision tree for purifying Boc-diazepane derivatives based on their solubility properties.

PurificationWorkflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (EtOAc / Water) Start->Extraction PhaseCheck Product Phase? Extraction->PhaseCheck OrgPhase Organic Layer (Product + Non-polar impurities) PhaseCheck->OrgPhase Lipophilic (Boc) AqPhase Aqueous Layer (Salts + Polar impurities) PhaseCheck->AqPhase Hydrophilic Evap Concentrate to Oil/Solid OrgPhase->Evap Trituration Trituration with Hexanes Evap->Trituration SolidCheck Forms Solid? Trituration->SolidCheck Filter Filtration (Pure Solid) SolidCheck->Filter Yes Chrom Flash Chromatography (Hexane:EtOAc Gradient) SolidCheck->Chrom No (Oils out)

Figure 2: Purification decision tree utilizing the solubility differential between Boc-diazepanes (lipophilic) and impurities.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Retrieved from

  • ChemicalBook. (2026). 1-BOC-Piperazine Properties and Solubility Profile. Retrieved from

  • Jouyban, A., et al. (2013). Solubility of Diazepam and Inclusion Complexes. Science Publishing Group. Retrieved from

  • Oakwood Chemical. (2026). tert-Butyl 1,4-diazepane-1-carboxylate Technical Data Sheet. Retrieved from

  • American Chemical Society. (2010).[2] Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications.[2] Retrieved from

Sources

Foundational

The Ascendant Role of 7-Membered Heterocycles in Modern Drug Discovery

An In-depth Technical Guide Abstract Seven-membered heterocyclic scaffolds, long considered a synthetic challenge, are now emerging from the periphery to the forefront of medicinal chemistry. Their unique conformational...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Seven-membered heterocyclic scaffolds, long considered a synthetic challenge, are now emerging from the periphery to the forefront of medicinal chemistry. Their unique conformational flexibility and ability to present substituents in novel three-dimensional vectors offer unparalleled opportunities to engage with complex biological targets, often inaccessible to traditional 5- and 6-membered ring systems. This technical guide provides an in-depth exploration of the synthesis, medicinal chemistry, and therapeutic applications of these intriguing structures. We will dissect the strategic importance of key classes such as azepanes, diazepines, and oxepines, with a detailed case study on the mechanism of action of benzodiazepines. Furthermore, this guide will illuminate the synthetic strategies, particularly ring-expansion reactions like the Beckmann rearrangement, that have proven essential for overcoming the thermodynamic and kinetic barriers to their construction. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, blending foundational principles with field-proven insights to unlock the full potential of 7-membered heterocycles in the next generation of therapeutics.

Chapter 1: The Unique Landscape of 7-Membered Heterocycles in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing heterocycles being particularly prevalent.[1][2] Historically, medicinal chemistry has been dominated by the synthesis and exploration of 5- and 6-membered rings, which are synthetically accessible and well-understood. However, this focus has left a significant portion of chemical space underexplored. Seven-membered rings occupy a unique conformational space between smaller, more rigid rings and larger, more flexible macrocycles.[3] This "medium-sized" classification endows them with distinct advantages, including improved binding affinity to biological receptors and favorable physicochemical properties like oral bioavailability and cell permeability compared to their acyclic or smaller-ring counterparts.[3]

Despite these promising attributes, their representation in marketed drugs and screening libraries has been limited.[3] This is largely due to the inherent synthetic difficulties in their formation. The construction of medium-sized rings via direct cyclization is often hampered by unfavorable entropic factors (the low probability of the chain ends meeting) and enthalpic penalties, such as destabilizing transannular strain.[3][4][5] Overcoming these challenges has been a key objective in modern organic synthesis, leading to innovative strategies that have made these scaffolds more accessible for drug discovery programs.[5]

Chapter 2: Key Classes of 7-Membered Heterocycles and Their Therapeutic Impact

The versatility of 7-membered heterocycles is evident in the wide range of biological activities they exhibit, from central nervous system (CNS) modulation to anticancer and antimicrobial effects.[6]

Azepanes: The Versatile Scaffold

Azepane, a saturated seven-membered ring containing one nitrogen atom, is a foundational structure in numerous pharmaceuticals and bioactive natural products.[7][8] Its derivatives have demonstrated a wide array of pharmacological properties, leading to their use as anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents.[9] The conformational flexibility of the azepane ring is often crucial to its biological activity, and the ability to introduce specific substituents can bias the ring into a desired conformation for optimal target engagement.[8] As of recent years, more than 20 FDA-approved drugs contain the azepane motif.[9]

Table 1: Examples of Marketed Drugs Featuring an Azepane or Related 7-Membered Ring

Drug NameHeterocyclic CoreTherapeutic ClassPrimary Indication
AzelastineAzepaneHistamine H1 AntagonistAllergic Rhinitis
TolazamideAzepaneSulfonylureaType 2 Diabetes
QuetiapineDibenzothiazepineAtypical AntipsychoticSchizophrenia, Bipolar Disorder
OlanzapineThienobenzodiazepineAtypical AntipsychoticSchizophrenia, Bipolar Disorder[10]
MeptazinolAzepaneOpioid AnalgesicPain Relief
Diazepines: Masters of the Central Nervous System

Among the most impactful 7-membered heterocycles are the diazepines, particularly the 1,4-diazepine core structure. This class of compounds is renowned for its profound effects on the central nervous system.

Case Study: Benzodiazepines

First discovered accidentally in the 1950s, benzodiazepines like diazepam (Valium) and alprazolam (Xanax) revolutionized the treatment of anxiety, insomnia, seizures, and muscle spasms.[11][12] They offered a significantly improved safety profile compared to the barbiturates that preceded them.[11]

Mechanism of Action: Benzodiazepines do not act as direct agonists but rather as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[13][14][15]

  • GABA Binding: The neurotransmitter gamma-aminobutyric acid (GABA) binds to its site on the GABA-A receptor complex, which is a ligand-gated chloride ion channel.[13][16]

  • Channel Opening: This binding event causes a conformational change in the receptor, opening the central pore and allowing chloride ions (Cl⁻) to flow into the neuron.[13][14]

  • Hyperpolarization: The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.[13] This is the basis of GABA's inhibitory effect.

  • Benzodiazepine Modulation: Benzodiazepines bind to a distinct site on the GABA-A receptor, known as the benzodiazepine receptor site.[13][16] This binding enhances the effect of GABA, increasing the frequency of the chloride channel opening.[14]

  • Enhanced Inhibition: The result is a greater influx of chloride ions and a more pronounced inhibitory effect on neuronal excitability, leading to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of the drugs.[13][15]

The GABA-A receptors have various subtypes, determined by their subunit composition (e.g., α1, α2, α5). The α1 subtype is primarily responsible for sedative effects, while the α2 subtype mediates anti-anxiety effects.[13] All benzodiazepines interact with these subtypes to varying degrees.[13]

Benzodiazepine_MoA cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_in Increased Cl⁻ Influx GABA_R->Cl_in enhances channel opening frequency GABA GABA (Neurotransmitter) GABA->GABA_R binds to BZD Benzodiazepine (e.g., Diazepam) BZD->GABA_R binds to allosteric site Inhibition Neuronal Inhibition (Anxiolytic, Sedative Effects) Cl_in->Inhibition leads to Beckmann_Workflow start Cyclohexanone oxime Cyclohexanone Oxime start->oxime + Hydroxylamine (Oximation) protonated Protonated Oxime Intermediate oxime->protonated + Strong Acid (H⁺) (Protonation) rearrange Rearrangement & Nitrilium Ion Formation protonated->rearrange - H₂O end ε-Caprolactam rearrange->end + H₂O (Hydrolysis) & Neutralization

Caption: Workflow for the Beckmann Rearrangement of Cyclohexanone.

Chapter 4: Future Perspectives and Emerging Opportunities

The exploration of 7-membered heterocycles in drug discovery is far from complete. Their underrepresentation in current compound libraries signifies a vast, untapped potential for identifying novel therapeutic agents. [3][4]Advances in synthetic chemistry, including novel transition metal-catalyzed reactions and enantioselective organocatalysis, are continuously expanding the toolbox for creating these complex scaffolds with high precision. [17][18] The unique three-dimensional architectures offered by these rings make them particularly well-suited for tackling challenging biological targets, such as protein-protein interactions, which often feature large, shallow binding surfaces that are difficult to address with smaller, flatter molecules. As our understanding of both disease biology and synthetic methodology grows, 7-membered heterocycles are poised to become increasingly integral to the design of innovative and effective medicines.

Conclusion

Seven-membered heterocycles represent a compelling and valuable class of scaffolds for modern drug discovery. While their synthesis has historically presented formidable challenges, innovative strategies like ring expansion have made them increasingly accessible. The proven success of drugs like the benzodiazepines and the growing number of azepane-containing therapeutics underscore their immense potential. By embracing the unique structural and conformational properties of these medium-sized rings, medicinal chemists can venture into new regions of chemical space, paving the way for the development of novel drugs against a wide spectrum of diseases.

References

  • Mechanism of Action - Benzodiazepine Information Coalition. [Link]

  • Benzodiazepines - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. [Link]

  • Benzodiazepines – How Do They Work? - Lippincott NursingCenter. [Link]

  • Mechanism of action of the benzodiazepines: behavioral aspect - PubMed. [Link]

  • Benzodiazepines drug profile | The European Union Drugs Agency (EUDA). [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. [Link]

  • A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC. [Link]

  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. [Link]

  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. [Link]

  • CAPROLACTAM |. [Link]

  • Caprolactam - Wikipedia. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS - IJNRD. [Link]

  • Recent applications of seven-membered rings in drug design - PubMed. [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - ResearchGate. [Link]

  • Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies | Journal of the American Chemical Society. [Link]

  • Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. [Link]

  • Benzodiazepines - Alzheimer's Drug Discovery Foundation. [Link]

  • Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes - PMC. [Link]

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry. [Link]

  • Benzo- and Thienobenzo- Diazepines: Multi-target Drugs for CNS Disorders. [Link]

  • A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - Chemical Science (RSC Publishing). [Link]

  • Seven-Membered Rings - SciSpace. [Link]

  • Classics in Chemical Neuroscience: Diazepam (Valium) - PMC. [Link]

  • Synthesis of medium-sized ring structured compounds - NUS Faculty of Science. [Link]

  • a New benzodiazepine-based drugs for the treatment of various CNS disorders. [Link]

  • Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway - MDPI. [Link]

  • Caprolactam homopolymer | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Asymmetric synthesis of 7-membered-ring-bridged 3,4-fused tricyclic indoles via Friedel–Crafts alkylation/annulation - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (PDF) Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. [Link]

  • Seven-membered Heterocycle Research Articles - Page 1 | R Discovery. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Publishing. [Link]

  • Preparation, characterization and biological activity of some new seven-membered heterocyclic compounds - ResearchGate. [Link]

  • Preparation, characterization and biological activity of some new seven-membered heterocyclic compounds - World Journal of Advanced Research and Reviews. [Link]

Sources

Exploratory

Architectural Divergence in Nitrogenous Heterocycles: A Technical Guide to Piperazine vs. 1,4-Diazepane Scaffolds

Executive Summary In the realm of medicinal chemistry, nitrogen-containing heterocycles are foundational to drug discovery. Piperazine ranks as the third most common nitrogen heterocycle in approved drugs. However, as ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, nitrogen-containing heterocycles are foundational to drug discovery. Piperazine ranks as the third most common nitrogen heterocycle in approved drugs. However, as target binding pockets become increasingly complex, researchers frequently employ scaffold hopping to explore expanded chemical space. Transitioning from a 6-membered piperazine to a 7-membered 1,4-diazepane (homopiperazine) introduces profound shifts in conformational flexibility, basicity, and spatial vector projection. This whitepaper dissects the physicochemical, pharmacological, and synthetic differences between these two privileged scaffolds, providing actionable insights for drug development professionals.

Structural and Physicochemical Foundations

The fundamental difference between piperazine and 1,4-diazepane lies in the addition of a single methylene group, which radically alters the 3D topology of the molecule.

Conformational Flexibility and Vector Projection

Piperazine predominantly exists in a rigid chair conformation. This rigidity restricts the spatial arrangement of substituents, resulting in an N-N distance of approximately 2.97 Å[1]. The exit vectors for substituents attached to the nitrogen atoms are highly predictable and linear, making piperazine ideal for spanning linear distances within binding pockets.

In contrast, 1,4-diazepane is a 7-membered ring that lacks a single deep energy minimum. It dynamically interconverts between twist-chair and boat conformations. This flexibility increases the N-N distance to approximately 3.37 Å[1] and alters the angle of the exit vectors.

  • Causality in Drug Design: The angled vectors of 1,4-diazepane allow it to access sub-pockets that are sterically forbidden to the rigid, linear piperazine scaffold. However, this comes at an entropic cost; freezing the flexible 1,4-diazepane into an active conformation upon target binding incurs a higher thermodynamic penalty than binding a pre-organized piperazine.

Basicity and pKa Profiling

The basicity of these scaffolds is critical for aqueous solubility, membrane permeability, and target engagement (via salt bridges).

  • Piperazine: Exhibits two distinct pKa values (typically ~9.73 and ~5.35 at 25°C)[2]. The significant difference between the first and second pKa is due to the electrostatic repulsion and inductive effects transmitted through the rigid 6-membered ring when the first nitrogen is protonated.

  • 1,4-Diazepane: The increased distance between the two nitrogen atoms mitigates the electrostatic repulsion upon monoprotonation. Consequently, 1,4-diazepane derivatives often display altered basicity profiles (e.g., calculated pKa ~8.28 for specific endo-endo mimics)[1], allowing them to maintain different ionization states at physiological pH compared to their piperazine counterparts.

Quantitative Data Summary
Physicochemical PropertyPiperazine Scaffold1,4-Diazepane (Homopiperazine) Scaffold
Ring Size 6-membered7-membered
N-N Distance ~2.97 Å~3.37 Å
Primary Conformation Rigid ChairFlexible (Twist-Chair / Boat)
Typical Base pKa ~9.73 & 5.35~8.28 (varies significantly by substitution)
Metabolic Stability Generally High (Resistant to CYP oxidation)Generally Lower (Requires structural optimization)

Pharmacological Impact: Scaffold Hopping

Scaffold hopping between these two rings is a classical medicinal chemistry tactic used to optimize either target affinity or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Enhancing Target Affinity: The SARS-CoV-2 Mpro Case Study

In the optimization of SARS-CoV-2 Main Protease (Mpro) inhibitors, researchers discovered that transitioning from a piperazine to a 1,4-diazepane scaffold yielded profound benefits. Compounds in the diazepane series demonstrated up to 10-fold higher inhibitory activity in enzymatic assays compared to the piperazine series[3]. For instance, a lead diazepane compound exhibited an IC50 of 16 nM, whereas the best piperazine derivative had an IC50 of 170 nM[3].

  • Causality: The expanded 7-membered ring provided the necessary flexibility to precisely project a benzylic amine moiety deeper into the Mpro binding pocket, maximizing non-covalent interactions that the rigid piperazine could not achieve.

Mitigating Metabolic Liability

While 1,4-diazepane can improve affinity, it often introduces metabolic vulnerabilities. The increased flexibility and exposed methylene protons make the 7-membered ring highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. In a 5-HT1 receptor ligand program, the metabolism of an analogue containing a 1,4-diazepane ring was heavily compromised[4]. By reducing the ring size back to a piperazine (or piperidine), the metabolic stability in rat liver microsomes (RLM) was vastly improved[4].

  • Causality: The rigid chair conformation of piperazine sterically hinders CYP450 enzymes from accessing the ring carbons, effectively shunting metabolism away from the heterocycle.

ScaffoldComparison P Piperazine (6-Membered) Met Metabolic Stability (CYP450 Resistance) P->Met Rigid chair minimizes oxidation sites Conf Conformational Flexibility (Vector Projection) P->Conf N-N distance ~2.97 Å Aff Target Affinity (Binding Pocket Fit) P->Aff Linear vector alignment D 1,4-Diazepane (7-Membered) D->Met Flexible ring increases liability D->Conf N-N distance ~3.37 Å D->Aff Angled vector accommodation

Caption: Logical relationship mapping of scaffold hopping effects on pharmacological properties.

Experimental Methodology: Modular Synthesis

To systematically explore the SAR (Structure-Activity Relationship) between these scaffolds, researchers require robust, modular synthetic routes. A highly effective lead-oriented synthesis utilizes cyclic sulfamidates to generate diverse piperazine and 1,4-diazepane scaffolds.

Self-Validating Protocol: Synthesis via Cyclic Sulfamidates

This protocol leverages the ring-opening of cyclic sulfamidates by amino alcohols, followed by intramolecular cyclization. The workflow is self-validating: the use of Strong Cation Exchange (SCX) chromatography ensures that only the successfully cyclized, basic nitrogenous products are isolated, washing away neutral impurities and unreacted starting materials.

Step 1: Preparation of the Cyclic Sulfamidate

  • Reductive Amination: React a selected amino alcohol with an aldehyde in the presence of NaBH4 to yield a secondary amine.

  • Sulfamidite Formation: Treat the secondary amine with thionyl chloride (SOCl2) and triethylamine (Et3N) in dichloromethane (DCM) at -78°C to form a cyclic sulfamidite.

  • Oxidation: Oxidize the sulfamidite using catalytic ruthenium(III) chloride (RuCl3) and sodium periodate (NaIO4) to yield the stable cyclic sulfamidate.

Step 2: Nucleophilic Ring Opening and Cyclization

  • Coupling: Deprotonate a secondary amino alcohol (e.g., a propanolamine derivative for diazepanes) using sodium hydride (NaH) in THF.

  • Ring Opening: Add the cyclic sulfamidate to the mixture. The alkoxide acts as a nucleophile, opening the sulfamidate ring to form an open-chain intermediate.

  • Cyclization: Expose the intermediate to Mitsunobu conditions (Diethyl azodicarboxylate [DEAD] and Triphenylphosphine [PPh3]). The hydroxyl group is activated, and the sulfonamide nitrogen attacks to close the ring, forming the 1,4-diazepane (or piperazine, depending on the carbon chain length)[5].

Step 3: SCX Purification (Self-Validation Step)

  • Acidic Cleavage: Treat the crude mixture with acid to remove any Boc-protecting groups, exposing the highly basic secondary amines.

  • SCX Loading: Load the mixture onto a Strong Cation Exchange (SCX) cartridge. The basic piperazine/1,4-diazepane scaffolds will bind tightly to the sulfonic acid stationary phase.

  • Washing: Wash the column extensively with methanol to elute neutral byproducts (e.g., triphenylphosphine oxide, unreacted sulfamidates).

  • Elution: Elute the pure target scaffold using a 2M solution of ammonia in methanol. The ammonia outcompetes the scaffold for the acidic sites, releasing the pure heterocycle[5].

SyntheticWorkflow A 1. Amino Alcohol Preparation B 2. Cyclic Sulfamidate Formation A->B C 3. Nucleophilic Ring Opening B->C D 4. Acidic Cyclization & SCX Purification C->D

Caption: Modular synthetic workflow for piperazine and 1,4-diazepane scaffold generation.

Conclusion

The decision to utilize a piperazine versus a 1,4-diazepane scaffold is a balancing act of structural geometry and metabolic resilience. Piperazine offers high metabolic stability and predictable, linear vector projections. 1,4-Diazepane sacrifices some metabolic stability to provide enhanced conformational flexibility and angled vector projections, often unlocking deeper target affinity in complex binding pockets. Mastery of these nuances, paired with modular synthetic strategies, empowers medicinal chemists to navigate the complex landscape of hit-to-lead optimization.

References

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS).
  • Chapter 4: Lead- and Fragment-oriented Synthesis. The Royal Society of Chemistry.
  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry (RSC).
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

Sources

Foundational

Thermodynamic stability of tert-butyl 1,4-diazepane-5-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability of tert-Butyl 1,4-Diazepane-5-carboxylate Abstract This guide provides a comprehensive technical analysis of the thermodynamic stability of tert-butyl 1,4-diazep...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of tert-Butyl 1,4-Diazepane-5-carboxylate

Abstract

This guide provides a comprehensive technical analysis of the thermodynamic stability of tert-butyl 1,4-diazepane-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, the 1,4-diazepane ring system is integral to numerous biologically active molecules.[1][2] The stability of this particular derivative, featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylate moiety, is paramount for its synthesis, purification, storage, and successful application as a pharmaceutical intermediate. This document elucidates the interplay between conformational dynamics, steric effects, and the chemical reactivity of its functional groups. We present a detailed examination of potential degradation pathways—including hydrolysis and thermal decomposition—and provide validated experimental and computational protocols for a robust stability assessment. The insights and methodologies detailed herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the integrity and quality of this critical molecular scaffold.

Introduction: The Significance of Stability in Drug Intermediates

The 1,4-diazepane scaffold is recognized as a "privileged structure" in drug discovery, forming the core of compounds with a wide array of pharmacological activities, including antipsychotic, anxiolytic, and anticancer properties.[1][2] tert-Butyl 1,4-diazepane-5-carboxylate serves as a versatile building block in the synthesis of these complex molecules. Its thermodynamic stability—the measure of its energy state relative to its potential degradation products—is not merely an academic curiosity but a critical determinant of its viability in the pharmaceutical pipeline. An unstable intermediate can lead to impurities, reduced yield during synthesis, and compromised shelf-life, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide focuses on two key functionalities that govern the molecule's stability:

  • The N-Boc Group: The tert-butoxycarbonyl group is one of the most common nitrogen protecting groups in organic synthesis. Its stability is famously pH-dependent, being robust under basic and nucleophilic conditions but labile in the presence of acid.[3][4]

  • The 1,4-Diazepane Ring: This seven-membered heterocyclic ring is not planar and possesses significant conformational flexibility, which can influence its reactivity and stability.[5]

Understanding these factors is essential for defining optimal reaction conditions, developing stable formulations, and establishing appropriate storage protocols.

Conformational Analysis: A Molecule in Flux

The thermodynamic stability of tert-butyl 1,4-diazepane-5-carboxylate is intrinsically linked to its three-dimensional structure. The seven-membered diazepine ring can adopt several low-energy conformations, most notably twist-chair, chair, and twist-boat forms.[6][7]

The "Conformational Locking" Effect of the tert-Butyl Group

The large steric bulk of the tert-butyl group dramatically influences the conformational equilibrium of the ring. Similar to its well-documented effect in cyclohexane systems, the tert-butyl group will strongly favor a pseudo-equatorial position to minimize energetically unfavorable 1,3-diaxial-type interactions.[8][9][10] This steric constraint effectively "locks" the diazepine ring into a limited set of preferred conformations, reducing its overall flexibility.[11] This conformational rigidity can, in turn, enhance the molecule's stability by preventing it from adopting more reactive, higher-energy geometries.

Diagram of Key Stability Factors

The overall stability is a multifactorial property, influenced by both the inherent structure of the molecule and its external environment.

cluster_0 Thermodynamic Stability cluster_1 Intrinsic Factors cluster_2 Extrinsic Factors Stability tert-Butyl 1,4-diazepane-5-carboxylate Conformation Ring Conformation (Chair/Boat) Conformation->Stability Sterics Steric Hindrance (t-Butyl Group) Sterics->Stability Electronics Electronic Effects (Carbamate, Carboxylate) Electronics->Stability Temperature Thermal Stress Temperature->Stability pH pH / Hydrolysis pH->Stability Light Photostability Light->Stability Oxidants Oxidative Stress Oxidants->Stability

Caption: Key intrinsic and extrinsic factors governing stability.

Principal Degradation Pathways

The primary threats to the integrity of tert-butyl 1,4-diazepane-5-carboxylate are hydrolysis and thermal decomposition. Understanding these pathways is crucial for predicting and preventing the formation of impurities.

Hydrolytic Cleavage
  • Acid-Catalyzed Deprotection of the N-Boc Group: This is the most significant and predictable degradation pathway. Under acidic conditions (pH < 4), the carbonyl oxygen of the Boc group is protonated, facilitating the departure of the highly stable tert-butyl carbocation, which subsequently forms isobutene and a proton.[4][12] The resulting free amine on the diazepine ring is the primary degradation product. The Boc group is notably resistant to base-catalyzed hydrolysis.[3][13]

  • Hydrolysis of the Carboxylate Moiety: If the "carboxylate" is an ester (e.g., methyl or ethyl ester), it will be susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. This reaction is a standard consideration for any ester-containing compound.

Thermal Degradation

At elevated temperatures, two main degradation routes are possible:

  • Thermolytic Elimination of the Boc Group: High temperatures can induce the cleavage of the Boc group, yielding the free amine, carbon dioxide, and isobutene.[12]

  • Decarboxylation: The carboxylic acid at the C5 position may undergo decarboxylation, particularly at temperatures exceeding its melting point, although this typically requires significant thermal energy.

Diagram of Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation Parent tert-Butyl 1,4-diazepane-5-carboxylate Deg1 1,4-Diazepane-5-carboxylate (Amine Product) Parent->Deg1 H+ / H2O (Acid Hydrolysis) Deg3 Thermal Products (Amine, Isobutene, CO2) Parent->Deg3 Δ (Heat) Deg2 Isobutene + CO2

Caption: Primary hydrolytic and thermal degradation pathways.

Experimental Protocols for Stability Assessment

A robust stability profile is built upon empirical data. The following protocols outline a standard workflow for assessing the thermodynamic stability of the target compound.

Workflow for Stability Testing

cluster_thermal Thermal Analysis cluster_forced Forced Degradation (Hydrolytic) start Receive Compound Sample char Initial Characterization (HPLC Purity, ¹H NMR, LC-MS) start->char dsc DSC Analysis (Melting Point, Decomposition Onset) char->dsc tga TGA Analysis (Mass Loss vs. Temperature) char->tga setup Incubate at pH 2, 7, 9 (e.g., 40°C) char->setup analysis Data Analysis & Interpretation dsc->analysis tga->analysis hplc Stability-Indicating HPLC Analysis (Timepoints: 0, 24, 48, 72h) setup->hplc hplc->analysis report Generate Stability Report analysis->report

Caption: Experimental workflow for comprehensive stability assessment.

Protocol 1: Thermal Stability via DSC and TGA
  • Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for evaluating thermal stability.[14][15] DSC measures heat flow to determine melting points and decomposition exotherms, while TGA measures mass loss as a function of temperature, quantifying the loss of volatiles or decomposition products.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.

    • DSC Analysis:

      • Place the pan in the DSC instrument.

      • Heat the sample under a nitrogen atmosphere from 25 °C to 350 °C at a rate of 10 °C/min.

      • Record the heat flow to identify the melting endotherm and any subsequent decomposition exotherms.

    • TGA Analysis:

      • Place the pan in the TGA instrument.

      • Heat the sample under a nitrogen atmosphere from 25 °C to 500 °C at a rate of 10 °C/min.

      • Record the percentage of mass loss versus temperature. The onset of significant mass loss indicates thermal decomposition.

Protocol 2: Hydrolytic Stability via Forced Degradation
  • Rationale: This study simulates the compound's stability in aqueous environments at different pH levels, mimicking physiological conditions and potential manufacturing processes. A stability-indicating HPLC method is critical to ensure that any degradation products are chromatographically resolved from the parent peak.

  • Methodology:

    • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Forced Degradation Samples:

      • Acidic: Dilute the stock solution into 0.01 M HCl (pH 2) to a final concentration of 0.1 mg/mL.

      • Neutral: Dilute into phosphate-buffered saline (PBS, pH ~7.4).

      • Basic: Dilute into 0.01 M NaOH (pH 12) or an appropriate buffer (e.g., pH 9).

    • Incubation: Store all samples in a temperature-controlled oven at 40 °C, protected from light.

    • Time-Point Analysis: At specified intervals (e.g., 0, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution. If necessary, neutralize the acidic and basic samples before analysis.

    • HPLC Analysis: Analyze each sample using a validated, stability-indicating HPLC-UV method. Quantify the peak area of the parent compound.

  • Data Presentation: The results should be summarized to clearly show the stability profile.

pH ConditionTime (hours)Parent Compound Remaining (%)
pH 2 (0.01 M HCl) 0100.0
865.2
2421.5
pH 7.4 (PBS) 0100.0
2499.5
7298.9
pH 9 (Buffer) 0100.0
2499.8
7299.2

Table 1: Representative data from a forced degradation study at 40°C, demonstrating high stability at neutral and basic pH but rapid degradation under acidic conditions.

Computational Assessment of Stability

In addition to experimental work, computational chemistry offers powerful predictive insights into molecular stability.

  • Conformational Energy Landscapes: Using Density Functional Theory (DFT), the relative energies of the various ring conformations (twist-boat, chair, etc.) can be calculated. This allows for the identification of the global minimum energy structure, which corresponds to the most thermodynamically stable conformer.

  • Bond Dissociation Energy (BDE) Calculations: Computational methods can predict the energy required to homolytically cleave each bond in the molecule. The bonds with the lowest BDE are the most likely to break under thermal stress, providing a theoretical basis for predicting thermal degradation pathways.

  • Reaction Pathway Modeling: The mechanism of acid-catalyzed hydrolysis of the Boc group can be modeled to calculate the activation energy barrier. A lower activation energy corresponds to a faster reaction rate, allowing for a comparison of the relative stability of different protected amines without performing the experiment.

Recommendations for Handling and Storage

Based on the established chemical principles and potential degradation pathways, the following recommendations are provided to ensure the long-term stability of tert-butyl 1,4-diazepane-5-carboxylate:

  • Storage: The solid compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[16] Refrigeration is advisable for long-term storage to minimize any potential for slow thermal degradation.

  • Handling in Solution: Avoid acidic conditions. When used in synthesis, subsequent steps should be performed under neutral or basic conditions to prevent premature cleavage of the Boc group. If the compound must be exposed to an acidic environment, the exposure time and temperature should be minimized.

  • Formulation: For any application requiring an aqueous formulation, the pH must be buffered to be neutral or slightly basic (pH 7-9) to ensure hydrolytic stability.

Conclusion

The thermodynamic stability of tert-butyl 1,4-diazepane-5-carboxylate is a complex function of its conformational preferences and the inherent reactivity of its N-Boc and carboxylate groups. The bulky tert-butyl group imparts significant conformational rigidity, which contributes positively to its overall stability. The primary liability of the molecule is the acid-sensitive N-Boc group, which dictates that the compound must be handled and stored in the absence of acid. Its thermal stability is generally robust under typical laboratory and storage conditions. By employing the integrated experimental and computational approaches outlined in this guide, researchers can confidently assess and manage the stability of this valuable synthetic intermediate, ensuring its quality and integrity throughout the drug development lifecycle.

References

  • Vertex AI Search. (n.d.). t-Butyl Group's Ability to "lock" the Cyclohexane Ring. Chemistry School.
  • Roecker, A. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001.
  • Fryer, R. I., et al. (1983). Quinazolines and 1,4-benzodiazepines. 92. Conformational recognition of the receptor by 1,4-benzodiazepines. Molecular Pharmacology, 24(3), 425-428.
  • Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.
  • BenchChem. (n.d.). Preventing decomposition of tert-butyl carbazate during storage.
  • Ramajayam, R., et al. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ResearchGate.
  • Roy, O., et al. (n.d.). The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation. ResearchGate.
  • Brainly.in. (2019). Explain why t butyl group in t butyl cyclohexane is locked at equatorial position.
  • Zampieri, D., et al. (2019). 1,4-Diazepane Ring-Based Systems. ResearchGate.
  • Arshad, M., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData.
  • Chen, M. S., & White, M. C. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
  • Chemistry Stack Exchange. (2020). Do tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1?
  • Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology, 27(2), 547-563.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • O'Neil, I. A., et al. (n.d.). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Thieme.
  • IUCr Journals. (n.d.). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
  • Smith, C. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Taleb, M., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Perret, A., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One.
  • Chaires, J. B. (2015). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery.
  • Wang, F., et al. (2019). Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. Molecules.
  • Sigma-Aldrich. (n.d.). 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid.

Sources

Exploratory

Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide to Structural Elucidation and Rational Drug Design

Introduction to 1,4-Diazepane Conformational Dynamics The 1,4-diazepane (homopiperazine) ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 1,4-Diazepane Conformational Dynamics

The 1,4-diazepane (homopiperazine) ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate physicochemical properties, and target complex protein binding sites. Unlike the rigid six-membered piperazine ring, the seven-membered 1,4-diazepane core possesses a highly flexible potential energy surface. This flexibility allows the heterocycle to adapt to diverse binding pockets—such as those in orexin receptors[1] and lymphocyte function-associated antigen-1 (LFA-1)[2]—but it also incurs a significant entropic penalty upon target binding.

Understanding and controlling the conformational equilibrium of 1,4-diazepanes is critical for rational drug design. By strategically placing substituents or introducing covalent bridges, medicinal chemists can lock the ring into a bioactive conformation, thereby increasing target affinity and improving in vivo metabolic stability[3].

The Conformational Landscape and Causality of Substitution

The conformational space of seven-membered rings is defined by complex pseudorotation pathways. The energy landscape is relatively shallow, meaning that even minor substitutions can drastically shift the equilibrium between the four primary states: Chair (C) , Twist-Chair (TC) , Boat (B) , and Twist-Boat (TB) [4].

  • The Unsubstituted Core: In the absence of steric constraints, the unsubstituted homopiperazine ring minimizes transannular interactions by adopting a pseudo-chair (or twist-chair) conformation. X-ray crystallographic studies of the parent hexahydro-1,4-diazepine confirm this preference, revealing a network of hydrogen bonds stabilizing the chair-type geometry[5].

  • N,N-Disubstitution: Alkylation or acylation at both the N1 and N4 positions fundamentally alters the energy landscape. In a standard chair conformation, bulky N-substituents are forced into pseudo-axial trajectories, creating severe 1,4-diaxial-like transannular steric clashes. To relieve this strain, the ring undergoes pseudorotation into a twist-boat conformation. This is famously observed in N,N-disubstituted orexin receptor antagonists, where the twist-boat geometry is further stabilized by intramolecular

    
    -stacking interactions[1].
    
  • Carbon Substitution: Introducing alkyl or aryl groups at the C2, C3, C5, C6, or C7 positions forces the ring to adopt a conformation that places these bulky groups in equatorial positions to minimize 1,3-diaxial repulsions. For example, in highly substituted N-nitroso-1,4-diazepan-5-ones, the ring prefers an alternate chair conformation to maintain equatorial orientations for its phenyl substituents[6].

  • Bicyclic Bridging: To entirely bypass the entropic penalty of pseudorotation, chemists synthesize conformationally restricted bridged homopiperazines (e.g., 3,6-diazabicyclo[3.2.2]nonanes). This covalent bridging locks the heterocycle into a specific geometry, preventing interconversion and significantly enhancing metabolic stability compared to unbridged isomers[3]. Similar bridging strategies in related 2,5-diazabicyclo[2.2.1]heptane systems lock the core into a distorted boat geometry[7].

Quantitative Conformational Energy Profiles

The table below summarizes the relative free energies of the primary 1,4-diazepane puckering states, demonstrating how substitution patterns dictate the global energy minimum.

ConformationUnsubstituted Core (

)
N,N-Disubstituted Core (

)
Structural Causality
Twist-Chair (TC) 0.0 kcal/mol (Global Min)+2.5 to +4.0 kcal/molPreferred in unsubstituted rings to minimize torsional strain[5]. Disfavored in N,N-dialkyl systems due to transannular clashes.
Chair (C) +1.5 to +2.0 kcal/mol+3.5 to +5.0 kcal/molStabilized primarily when C-substituents can adopt strain-free equatorial positions[6].
Twist-Boat (TB) +4.5 to +6.0 kcal/mol0.0 kcal/mol (Global Min)Relieves 1,4-diaxial strain; allows N-substituents to project outward or engage in intramolecular

-stacking[1].
Boat (B) > +7.0 kcal/mol> +5.0 kcal/molHighly strained due to eclipsing interactions, unless locked via covalent bicyclic bridging[3].

Self-Validating Experimental Protocols

Experimental elucidation of 1,4-diazepane conformations requires a synergistic approach. Because the ring undergoes rapid pseudorotation at room temperature, 1D NMR alone only yields time-averaged signals. We must employ a self-validating loop combining 2D Nuclear Overhauser Effect Spectroscopy (NOESY) with Density Functional Theory (DFT)[4].

Protocol 1: NMR-Based Ensemble Deconvolution

Causality: NOESY provides spatial proximity data (


 Å), while 

-coupling provides dihedral angles via the Karplus equation. Together, they define the 3D geometry in solution.
  • Sample Preparation: Dissolve the substituted 1,4-diazepane in a non-coordinating, non-polar solvent (e.g., Toluene-

    
     or CDCl
    
    
    
    ) to prevent solvent-induced hydrogen bonding from artificially shifting the conformational equilibrium.
  • Data Acquisition: Acquire 1D

    
    H, 
    
    
    
    C, HSQC, HMBC, and 2D NOESY spectra. Critical Choice: Set the NOESY mixing time (
    
    
    ) between 300–500 ms. This ensures the buildup of the NOE signal remains in the linear approximation regime, preventing spin diffusion from generating false distance constraints.
  • Internal Calibration (The Self-Validation Step): To convert NOE cross-peak volumes (

    
    ) to precise internuclear distances (
    
    
    
    ), utilize a known, fixed distance within the molecule (e.g., a geminal CH
    
    
    proton pair where
    
    
    Å). Apply the inverse sixth-power relationship:
    
    
    .
  • Dihedral Extraction: Extract

    
     coupling constants from a DQF-COSY spectrum. Map these values to the Karplus curve to determine the H-C-C-H dihedral angles. If the extracted distances and angles cannot be satisfied by a single 3D model, the system is in fast exchange, necessitating computational deconvolution.
    
Protocol 2: Computational Conformational Searching (DFT)

Causality: Empirical force fields often fail to accurately model the complex lone-pair repulsions and transannular interactions inherent to 7-membered heterocycles. High-level DFT is required for accurate energy ranking.

  • Conformational Search: Perform a Monte Carlo Multiple Minimum (MCMM) search using an OPLS4 force field to generate a comprehensive library of potential conformers (C, TC, B, TB).

  • DFT Optimization: Optimize the geometries of all conformers within 5.0 kcal/mol of the global minimum using DFT at the B3LYP-D3/6-311+G(d,p) level. Critical Choice: The inclusion of the Grimme D3 dispersion correction is mandatory. Without D3, the functional will severely underestimate the intramolecular

    
    -stacking interactions that stabilize the twist-boat conformation in N,N-disubstituted diazepanes[1].
    
  • Cross-Validation Loop: Calculate the theoretical NMR shielding tensors for the optimized conformers using the Gauge-Independent Atomic Orbital (GIAO) method. Boltzmann-weight the calculated chemical shifts and

    
    -couplings and compare them against the experimental data from Protocol 1. A correlation coefficient (
    
    
    
    ) validates the predicted conformational ensemble, confirming the self-validating nature of the workflow.

Visualizations

G cluster_NMR NMR Spectroscopy cluster_DFT Computational (DFT) Start Substituted 1,4-Diazepane NMR_Acq Acquire 1D & 2D NMR (NOESY, HSQC, HMBC) Start->NMR_Acq DFT_Search Conformational Search (Molecular Mechanics) Start->DFT_Search NMR_Extract Extract J-Couplings & NOE Distances NMR_Acq->NMR_Extract Ensemble Conformational Ensemble Generation NMR_Extract->Ensemble DFT_Opt DFT Optimization (e.g., B3LYP-D3/6-311+G**) DFT_Search->DFT_Opt DFT_Opt->Ensemble Validation Cross-Validation (Exp vs. Calc) Ensemble->Validation Bioactive Bioactive Conformation Identification Validation->Bioactive

Integrated NMR and DFT workflow for validating 1,4-diazepane conformational ensembles.

ConformationalStates TC Twist-Chair (Lowest Energy) C Chair (Equatorial Subs) TC->C Ring Inversion TB Twist-Boat (N,N-Disubstituted) TC->TB Steric Clash (N-Alkyl) C->TB Pseudorotation B Boat (Bridged Systems) TB->B Covalent Bridging

Transition map of 1,4-diazepane conformations driven by substitution and steric constraints.

References

1.[1] Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. PubMed / Bioorganic & Medicinal Chemistry Letters. URL: 2.[5] Homopiperazine (Hexahydro-1,4-diazepine). ResearchGate / Molbank. URL: 3.[3] Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. ACS Publications / Organic Process Research & Development. URL: 4.[6] Synthesis, characterisation, conformational preferences, dynamic NMR studies and antimicrobial evaluation of N-nitroso- and N-formyl-c-3, t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-ones. ResearchGate. URL: 5.[4] Surprising Non-Additivity of Methyl Groups in Drug–Kinase Interaction. uni-duesseldorf.de / Journal of Medicinal Chemistry. URL: 6.[2] 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect / Bioorganic & Medicinal Chemistry Letters. URL: 7.[7] 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC / RSC Advances. URL:

Sources

Foundational

Reactivity Profile of Secondary Amines in Diazepane Rings: A Technical Guide for Drug Development

Executive Summary The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, featured prominently in therapeutics ranging from kinase inhibitors to orexin receptor antagonists. While st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, featured prominently in therapeutics ranging from kinase inhibitors to orexin receptor antagonists. While structurally analogous to the ubiquitous 6-membered piperazine ring, the expanded 7-membered diazepane ring introduces unique conformational dynamics, transannular interactions, and steric profiles. This whitepaper provides an in-depth analysis of the reactivity profile of secondary amines within diazepane rings, offering field-proven methodologies for regioselective functionalization and advanced carbon-nitrogen (C-N) cross-coupling.

Conformational Dynamics & Physicochemical Profiling

The reactivity of secondary amines in a cyclic system is governed by a delicate balance of basicity, nucleophilicity, and steric accessibility. Compared to the rigid chair conformation of piperazine, the 7-membered diazepane ring exhibits greater conformational flexibility, frequently transitioning between twist-chair and boat conformations.

This flexibility directly impacts the physicochemical properties of the secondary amines. Piperazine possesses a primary dissociation constant (


) of 9.73 and a secondary constant (

) of 5.35[1]. In contrast, homopiperazine exhibits a significantly higher

of approximately 11.02[2]. This increase in basicity is driven by the expanded transannular distance between the two nitrogen atoms, which reduces the electrostatic repulsion when the first amine is protonated.
Table 1: Physicochemical Comparison of Cyclic Diamines
PropertyPiperazine (6-membered)1,4-Diazepane (7-membered)Causality / Structural Impact

9.73[1]~11.02[2]Increased transannular distance in the 7-membered ring reduces the electrostatic penalty for the first protonation event.

5.35[1]~5.40Inductive effects remain similar, though the expanded ring's conformational flexibility slightly alters the solvation shell.
Nucleophilicity High (Rigid, exposed)Moderate-High (Flexible)The 7-membered ring's flexibility can induce transient steric shielding of the nitrogen lone pair, requiring highly active electrophiles or catalysts.

Regioselective Functionalization of 1,4-Diazepanes

A persistent challenge in utilizing 1,4-diazepane as a building block is the desymmetrization of its two identical secondary amines[3]. When treating the diamine with an electrophile, the mono-functionalized product often retains sufficient nucleophilicity to undergo a second reaction, yielding a statistical mixture of unreacted starting material, mono-functionalized product, and di-functionalized byproduct[4].

G A 1,4-Diazepane (Diamine) B Mono-functionalized Diazepane A->B 1 eq. Electrophile Controlled Temp C Di-functionalized Byproduct A->C Statistical Mixture B->C Excess Electrophile Uncontrolled Kinetics

Fig 1. Kinetic vs. thermodynamic pathways in the regioselective functionalization of 1,4-diazepane.

Protocol 1: Regioselective Mono-Boc Protection of 1,4-Diazepane

To achieve high yields of the mono-protected species, the reaction must be kinetically controlled to favor the collision of the electrophile with the unreacted diamine rather than the mono-protected intermediate.

Step-by-Step Methodology:

  • Stoichiometric Control: Dissolve 1,4-diazepane (5.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

    • Causality: Employing a massive excess of the diamine statistically favors the formation of the mono-arylated/alkylated product by ensuring the electrophile is surrounded by unreacted diamine[3].

  • Temperature Modulation: Cool the vigorously stirring solution to 0 °C using an ice bath.

    • Causality: Lowering the thermal energy of the system maximizes the kinetic differentiation between the primary nucleophilic attack and the sterically hindered secondary attack.

  • Slow Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv) in DCM and add it dropwise over 4 hours using a syringe pump.

    • Causality: A slow addition rate maintains a near-zero concentration of the electrophile in the bulk solution, effectively suppressing di-alkylation[3].

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na₂SO₄ and concentrate under vacuum.

  • Self-Validation System: Analyze the crude mixture via LC-MS. The protocol is validated if the chromatogram shows a dominant peak at m/z = [M+H]⁺ corresponding to the mono-Boc mass, with <5% relative abundance of the di-Boc mass.

Advanced C-N Cross-Coupling (Buchwald-Hartwig Amination)

The arylation of secondary amines in diazepane rings via Buchwald-Hartwig cross-coupling is highly sensitive to catalyst selection. The steric bulk and flexibility of the 7-membered ring can lead to the displacement of the phosphine ligand, resulting in the formation of off-cycle, catalytically dormant palladium-bis(amine) complexes[5].

To overcome this deactivation pathway, modern methodologies utilize bulky dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos) paired with Generation 3 or 4 (G3/G4) palladacycle precatalysts[3]. These ligands enforce a mono-ligated Pd(0) active species that accommodates the bulky diazepane while accelerating the rate-limiting reductive elimination step[5].

G Pd0 Pd(0)-RuPhos Active Catalyst OA Pd(II) Aryl Halide Complex Pd0->OA Oxidative Addition (Ar-X) Amine Pd(II) Amido Complex (Diazepane Bound) OA->Amine Amine Coordination & Base Deprotonation Amine->Pd0 Reductive Elimination Product Arylated Diazepane Product Amine->Product Product Release

Fig 2. Buchwald-Hartwig catalytic cycle emphasizing steric accommodation of the diazepane ring.

Protocol 2: Pd-Catalyzed Arylation of Substituted Diazepanes

Step-by-Step Methodology:

  • Precatalyst Activation: In a nitrogen-filled glovebox, combine the aryl halide (1.0 equiv), mono-Boc-1,4-diazepane (1.2 equiv), RuPhos-Pd-G3 (2-5 mol%), and RuPhos ligand (2-5 mol%) in an oven-dried vial.

    • Causality: The G3 precatalyst rapidly activates at room temperature under mildly basic conditions to form the active Pd(0) species, avoiding the need for high-temperature initiation which can degrade sensitive substrates or cause catalyst aggregation[5].

  • Base Selection: Add sodium tert-butoxide (NaOtBu) (1.5 equiv).

    • Causality: A strong base is required to deprotonate the secondary amine upon coordination to the Pd(II) center. If base-sensitive functional groups (e.g., esters, nitriles) are present on the aryl halide, substitute NaOtBu with the milder Cs₂CO₃[6].

  • Solvent & Heating: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Seal the vial, remove it from the glovebox, and heat to 80 °C for 12 hours.

    • Causality: Dioxane provides optimal solubility for the inorganic base and an ideal boiling point for the catalytic cycle. Degassing is critical to prevent the oxidative degradation of the electron-rich phosphine ligand[3].

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove palladium black and inorganic salts. Concentrate under vacuum and purify via flash chromatography[6].

  • Self-Validation System: Monitor the reaction via TLC or LC-MS at the 2-hour mark. The disappearance of the aryl halide starting material and the emergence of the cross-coupled product mass validates catalytic turnover. The absence of a black palladium precipitate early in the reaction validates ligand stability and successful prevention of off-cycle deactivation.

Conclusion

Understanding the nuanced reactivity profile of secondary amines within diazepane rings is critical for the efficient synthesis of complex therapeutics. The expanded 7-membered ring inherently increases the basicity of the primary nitrogen center while introducing steric complexities that challenge traditional functionalization. By leveraging precise stoichiometric and thermal controls for regioselectivity, alongside advanced biaryl phosphine ligands to prevent catalyst deactivation during cross-coupling, development chemists can reliably and scalably incorporate this privileged scaffold into modern drug pipelines.

References

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: University of Regina URL:[Link]

  • Recent reports from our group: 1,4-diazepane derivatives Source: CORE URL:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL:[Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-butyl 1,4-diazepane-5-carboxylate: A Detailed Guide for Researchers

The seven-membered heterocyclic scaffold of 1,4-diazepane is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic incorporation of a carboxylate function...

Author: BenchChem Technical Support Team. Date: March 2026

The seven-membered heterocyclic scaffold of 1,4-diazepane is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic incorporation of a carboxylate functional group at the 5-position, protected as a tert-butyl ester, provides a versatile handle for further chemical elaboration in drug discovery programs. This guide offers detailed application notes and protocols for the synthesis of tert-butyl 1,4-diazepane-5-carboxylate, aimed at researchers, scientists, and professionals in drug development. The protocols described herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful execution.

Introduction to the Synthetic Challenge

The synthesis of medium-sized rings, such as the seven-membered 1,4-diazepane system, presents unique challenges due to unfavorable entropic and enthalpic factors associated with ring closure. Therefore, the choice of synthetic strategy is critical to achieving good yields and purity. This guide will detail two plausible and effective synthetic routes to the target molecule, starting from readily available amino acid precursors. The first protocol outlines a strategy based on the intramolecular cyclization of a protected ornithine derivative. The second protocol describes a reductive amination approach starting from a glutamic acid derivative.

Protocol 1: Intramolecular Cyclization of a Protected Ornithine Derivative

This approach leverages the commercially available amino acid L-ornithine, which already contains the requisite carbon and nitrogen backbone. The key transformation is an intramolecular lactamization to form the seven-membered ring.

Diagram of the Synthetic Workflow

cluster_0 Step 1: Protection of Amino Groups cluster_1 Step 2: Esterification cluster_2 Step 3: Selective Deprotection and Cyclization A L-Ornithine B N,N'-di-Boc-L-ornithine A->B (Boc)2O, Base C N,N'-di-Boc-L-ornithine tert-butyl ester B->C tert-Butyl acetate, HClO4 D tert-Butyl 1,4-diazepane-5-carboxylate C->D Acidic conditions

Caption: Workflow for the synthesis of tert-butyl 1,4-diazepane-5-carboxylate from L-ornithine.

Experimental Protocol

Step 1: Synthesis of N,N'-di-Boc-L-ornithine

  • Rationale: The protection of both amino groups of L-ornithine with the tert-butyloxycarbonyl (Boc) group is essential to prevent unwanted side reactions during the subsequent esterification and cyclization steps. The Boc group is stable under the conditions of esterification and can be selectively removed under acidic conditions.

  • Materials:

    • L-Ornithine hydrochloride (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq)

    • Sodium bicarbonate (NaHCO₃) (3.0 eq)

    • Dioxane

    • Water

  • Procedure:

    • Dissolve L-ornithine hydrochloride in water.

    • Add a solution of sodium bicarbonate in water to the ornithine solution and stir until the solid dissolves.

    • Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,N'-di-Boc-L-ornithine as a white solid.

Step 2: Synthesis of N,N'-di-Boc-L-ornithine tert-butyl ester

  • Rationale: Esterification of the carboxylic acid with a tert-butyl group provides the desired ester functionality in the final product. The use of tert-butyl acetate with a strong acid catalyst is an effective method for this transformation.

  • Materials:

    • N,N'-di-Boc-L-ornithine (1.0 eq)

    • tert-Butyl acetate

    • Perchloric acid (HClO₄)

  • Procedure:

    • Suspend N,N'-di-Boc-L-ornithine in tert-butyl acetate at 0 °C.

    • Slowly add perchloric acid to the suspension.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Quench the reaction by washing with water and a 1.0 N HCl solution.

    • Adjust the pH of the aqueous layer to ~9 with a 10% sodium carbonate solution.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl ester.

Step 3: Selective Deprotection and Intramolecular Cyclization

  • Rationale: Treatment with a suitable acid will selectively cleave one of the Boc protecting groups, allowing the liberated amine to undergo an intramolecular nucleophilic attack on the activated carbonyl of the other N-Boc protected amine, leading to the formation of the 1,4-diazepane-5-one ring. Subsequent reduction of the lactam would yield the desired product. A more direct approach involves a concerted deprotection and cyclization under carefully controlled acidic conditions.

  • Materials:

    • N,N'-di-Boc-L-ornithine tert-butyl ester (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N,N'-di-Boc-L-ornithine tert-butyl ester in a mixture of dichloromethane and trifluoroacetic acid (1:1).

    • Stir the solution at room temperature for 5 hours.

    • Monitor the reaction by LC-MS for the formation of the cyclized product.

    • Remove the solvent and excess TFA by rotary evaporation.

    • Dissolve the residue in dichloromethane and wash with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 1,4-diazepane-5-carboxylate.

Protocol 2: Reductive Amination Approach from a Glutamic Acid Derivative

This alternative strategy utilizes L-glutamic acid as the starting material. The synthesis involves the formation of a key aldehyde intermediate, which then undergoes a reductive amination with a protected ethylenediamine to construct the 1,4-diazepane ring.

Diagram of the Synthetic Workflow

cluster_0 Step 1: Protection and Esterification cluster_1 Step 2: Reduction to Aldehyde cluster_2 Step 3: Reductive Amination and Cyclization A L-Glutamic acid B N-Boc-L-glutamic acid 5-tert-butyl ester A->B 1. (Boc)2O, Base 2. tert-Butyl acetate, HClO4 C N-Boc-L-glutaminal tert-butyl ester B->C DIBAL-H D tert-Butyl 1,4-diazepane-5-carboxylate C->D 1. N-Boc-ethylenediamine 2. NaBH(OAc)3 3. Deprotection/Cyclization

Caption: Workflow for the synthesis of tert-butyl 1,4-diazepane-5-carboxylate from L-glutamic acid.

Experimental Protocol

Step 1: Synthesis of N-Boc-L-glutamic acid 5-tert-butyl ester

  • Rationale: The selective protection of the amino group and the gamma-carboxylic acid is crucial for the subsequent reduction of the alpha-carboxylic acid.

  • Materials:

    • L-Glutamic acid (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • tert-Butyl acetate

    • Perchloric acid (HClO₄)

  • Procedure:

    • Follow a similar procedure as in Protocol 1, Step 1 to synthesize N-Boc-L-glutamic acid.

    • Follow a similar procedure as in Protocol 1, Step 2 to esterify the gamma-carboxylic acid, yielding N-Boc-L-glutamic acid 5-tert-butyl ester.

Step 2: Synthesis of N-Boc-L-glutaminal tert-butyl ester

  • Rationale: The selective reduction of the alpha-carboxylic acid to the corresponding aldehyde provides the electrophilic center for the subsequent reductive amination. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation at low temperatures.

  • Materials:

    • N-Boc-L-glutamic acid 5-tert-butyl ester (1.0 eq)

    • Diisobutylaluminium hydride (DIBAL-H) (1.1 eq)

    • Anhydrous Toluene

  • Procedure:

    • Dissolve N-Boc-L-glutamic acid 5-tert-butyl ester in anhydrous toluene and cool to -78 °C under an inert atmosphere.

    • Add DIBAL-H (as a solution in toluene) dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

Step 3: Reductive Amination and Cyclization

  • Rationale: The aldehyde undergoes condensation with one of the amino groups of N-Boc-ethylenediamine to form an imine, which is then reduced in situ by sodium triacetoxyborohydride. The subsequent deprotection of the Boc groups under acidic conditions will trigger the intramolecular cyclization to form the desired 1,4-diazepane ring.

  • Materials:

    • N-Boc-L-glutaminal tert-butyl ester (1.0 eq)

    • N-Boc-ethylenediamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the crude aldehyde and N-Boc-ethylenediamine in dichloroethane.

    • Add sodium triacetoxyborohydride to the mixture and stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the crude product in a mixture of dichloromethane and trifluoroacetic acid (1:1) and stir at room temperature for 2-4 hours to effect deprotection and cyclization.

    • Work up the reaction as described in Protocol 1, Step 3, followed by purification by flash column chromatography to yield tert-butyl 1,4-diazepane-5-carboxylate.

Comparison of Synthetic Protocols

ParameterProtocol 1 (Ornithine Route)Protocol 2 (Glutamic Acid Route)
Starting Material L-OrnithineL-Glutamic acid
Key Transformation Intramolecular lactamizationReductive amination
Number of Steps 33
Potential Challenges Control of selective Boc deprotection and cyclization.Handling of the aldehyde intermediate which can be unstable.
Overall Yield ModerateModerate to Good

Trustworthiness and Validation

The protocols outlined in this guide are based on well-established synthetic transformations in organic chemistry. The successful synthesis of the target compound can be validated at each step through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and determine the appropriate time for work-up.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product by analyzing the chemical shifts, coupling constants, and integration of the signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

By carefully following the detailed procedures and validating the outcomes at each stage, researchers can confidently synthesize tert-butyl 1,4-diazepane-5-carboxylate for their drug discovery and development programs.

References

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • For a general overview of protecting groups in organic synthesis: Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Application

Application Note: Selective N-Alkylation of tert-Butyl 1,4-Diazepane Carboxylates

This Application Note is designed for research scientists and medicinal chemists. It addresses the N-alkylation of the 1,4-diazepane scaffold, specifically focusing on the mono-protected carboxylate derivatives.[1] Note...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists. It addresses the N-alkylation of the 1,4-diazepane scaffold, specifically focusing on the mono-protected carboxylate derivatives.[1]

Note on Substrate Nomenclature: The specific nomenclature "tert-butyl 1,4-diazepane-5-carboxylate" refers to the tert-butyl ester at the C5 position (CAS 138883-20-2).[1][2] However, in high-throughput medicinal chemistry, the term is frequently conflated with the industrially ubiquitous tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine, CAS 112275-50-0), a key intermediate in the synthesis of drugs like Suvorexant.[1]

This guide primarily details the protocol for the 1-Boc-1,4-diazepane (N4-alkylation) due to its dominance in drug discovery, but includes a specific "Substrate Variant" section addressing the regioselectivity required for the C5-ester isomer.[1]

[1]

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a "privileged scaffold" in medicinal chemistry, offering a unique 7-membered conformational flexibility that distinguishes it from the rigid piperazine analogs.[1] Successful N-alkylation of tert-butyl 1,4-diazepane-carboxylate requires navigating two main challenges:

  • Regioselectivity: Avoiding over-alkylation to the quaternary ammonium salt.

  • Conformational Sterics: The "floppy" nature of the 7-membered ring can retard reaction rates compared to 6-membered rings, often requiring optimized temperature profiles.[1]

This guide presents two validated methods: Reductive Amination (Method A) for high chemoselectivity and Direct Alkylation (Method B) for substrates lacking carbonyl handles.[1]

Chemical Strategy & Mechanistic Insight

Substrate Analysis
  • Target Molecule: tert-butyl 1,4-diazepane-1-carboxylate (1-Boc).[1]

  • Reactive Center: The secondary amine at position N4 .

  • pKa Considerations: The N4 amine has a pKa

    
     9.5–10.0. It is highly nucleophilic but prone to protonation in acidic media.
    
  • Variant (C5-Ester): If using tert-butyl 1,4-diazepane-5-carboxylate (C5-ester), the molecule contains two secondary amines (N1 and N4).[1]

    • N1 (

      
       to ester):  Less nucleophilic due to the inductive electron-withdrawing effect of the ester carbonyl.[1]
      
    • N4 (

      
       to ester):  More nucleophilic.[1]
      
Decision Matrix: Choosing the Right Method

G cluster_A Method A Workflow Start Start: Select Alkyl Group (R) CheckR Is 'R' available as an Aldehyde/Ketone? Start->CheckR MethodA Method A: Reductive Amination (High Selectivity, Mild) CheckR->MethodA Yes (Preferred) MethodB Method B: Direct Alkylation (SN2) (Use for Alkyl Halides/Sulfonates) CheckR->MethodB No (Alkyl Halide) Buchwald Method C: Buchwald-Hartwig (Use for Aryl/Heteroaryl groups) CheckR->Buchwald No (Aryl Halide) StepA1 Imine Formation (DCM/DCE, 1h) MethodA->StepA1 StepA2 Reduction (NaBH(OAc)3) StepA1->StepA2

Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on the available electrophile.

Method A: Reductive Amination (Preferred)

Best for: Primary and secondary alkyl groups; avoiding over-alkylation. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.

Materials
  • Substrate: tert-butyl 1,4-diazepane-1-carboxylate (1.0 equiv).[1]

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 – 2.0 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for ketone substrates to catalyze imine formation.[1]

Protocol
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve the diazepane (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add the aldehyde/ketone (1.1 equiv).

    • Optional: If reacting a ketone or a sterically hindered aldehyde, add AcOH (1.0 equiv).

    • Stir at Room Temperature (RT) for 30–60 minutes under N2.

    • Checkpoint: Monitor by TLC/LCMS. You may observe the imine mass [M+H]+, but often the hemiaminal is unstable.

  • Reduction:

    • Cool the mixture to 0 °C (ice bath).

    • Add NaBH(OAc)3 (1.5 equiv) portion-wise over 5 minutes. Note: Gas evolution (H2) may occur.[1]

    • Remove ice bath and stir at RT for 4–16 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO3 (slow addition).[1]

    • Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3x).[1]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH/NH3 gradient).[1]

    • Alternative: For basic products, use an SCX-2 (Strong Cation Exchange) cartridge: Load (in MeOH), Wash (MeOH), Elute (2M NH3 in MeOH).[1]

Method B: Direct Alkylation (SN2)

Best for: Methylation, Benzylation, or when the aldehyde is unstable/unavailable. Risk: Over-alkylation (quaternization).[1]

Materials
  • Substrate: tert-butyl 1,4-diazepane-1-carboxylate (1.0 equiv).[1]

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.0 – 1.1 equiv).[1] Avoid large excess.

  • Base: K2CO3 (2.0 equiv) or DIPEA (Hunig's Base) (2.0 equiv).[1]

  • Solvent: Acetonitrile (ACN) (preferred) or DMF.[1]

Protocol
  • Setup:

    • Dissolve the diazepane (1.0 equiv) in ACN (0.1 M).[1]

    • Add K2CO3 (2.0 equiv).[1] Ensure the base is finely powdered to maximize surface area.

  • Addition:

    • Add the Alkyl Halide (1.0 equiv) dropwise at RT.

    • Critical: Do not add excess alkyl halide initially. If conversion is slow, add 0.1 equiv increments later.

  • Reaction:

    • Heat to 50–60 °C. The 7-membered ring is more sterically demanding than a piperazine; mild heating often improves conversion rates significantly.[1]

    • Monitor by LCMS every 2 hours.

    • Stop Condition: Stop when the ratio of Product : Bis-alkylated byproduct is optimal, even if starting material remains (recycling SM is easier than separating quaternary salts).[1]

  • Work-up:

    • Filter off the inorganic solids.

    • Concentrate the filtrate.

    • Partition between EtOAc and water.

Comparative Data & Troubleshooting

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Selectivity High (Mono-alkylation favored)Moderate (Risk of Bis-alkylation)
Reaction Time 4 – 16 Hours2 – 8 Hours
Steric Tolerance Excellent (Works for 2° carbons)Poor (1° halides only; 2° halides eliminate)
Common Pitfall Incomplete imine formation (Add AcOH)Quaternization (Control equivalents)
Troubleshooting Guide
  • Problem: Low Conversion in Method A.

    • Solution: Use NaBH3CN (Sodium cyanoborohydride) in MeOH with pH adjusted to ~5-6 using AcOH.[1] This is a stronger condition than STAB/DCE.

  • Problem: Over-alkylation in Method B.

    • Solution: Switch to a syringe pump addition of the alkyl halide over 1 hour. Lower temperature to RT.

  • Problem: Regioselectivity in C5-Ester Variant.

    • Solution: If using tert-butyl 1,4-diazepane-5-carboxylate and observing N1 alkylation, protect N1 first (e.g., with Cbz-Cl or Boc2O at 0°C, exploiting the pKa difference) before alkylating N4.[1]

References

  • Suvorexant Synthesis (Diazepane Scaffold): Stoltz, B. M., et al. "Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones." California Institute of Technology.

  • Reductive Amination Protocols: BenchChem Application Notes. "Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl."

  • Direct Alkylation Efficiency: ThalesNano Application Note. "A High Temperature Green Method for Direct N-Alkylation."[1][3]

  • General Secondary Amine Synthesis: ResearchGate Protocol. "Efficient synthesis of tertiary amines by direct alkylation of secondary amines."

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Coupling of tert-butyl 1,4-diazepane-5-carboxylate

Introduction: Expanding the Medicinal Chemist's Toolbox for Scaffold Decoration The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the form...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Medicinal Chemist's Toolbox for Scaffold Decoration

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, natural products, and materials science.[1] The reaction's broad substrate scope and tolerance of various functional groups have made it an indispensable tool for medicinal chemists and drug development professionals.[3]

This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of tert-butyl 1,4-diazepane-5-carboxylate. This bifunctional building block, possessing both a protected secondary amine and a carboxylate group, offers a unique scaffold for the synthesis of complex molecules with potential therapeutic applications. The N-arylation of this diazepanone core opens up a vast chemical space for the exploration of novel biological activities.

Mechanism and Key Parameters: A Symphony of Catalyst, Ligand, and Base

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a palladium catalyst, a phosphine ligand, and a base.[2] Understanding the role of each component is crucial for successful reaction design and optimization.

The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species, stabilized by a phosphine ligand, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine, in this case, tert-butyl 1,4-diazepane-5-carboxylate, coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst and completing the catalytic cycle.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)Ln Pd(II)_ArX L(n-1)Pd(II)(Ar)(X) Pd(0)L->Pd(II)_ArX Ar-X OxAdd Oxidative Addition Pd(II)_Amine [L(n-1)Pd(II)(Ar)(Amine)]+X- Pd(II)_ArX->Pd(II)_Amine Amine Amine_Coord Amine Coordination Pd(II)_Amido L(n-1)Pd(II)(Ar)(Amido) Pd(II)_Amine->Pd(II)_Amido + Base - Base-H+X- Deprotonation Deprotonation (Base) Pd(II)_Amido->Pd(0)L Product Ar-Amine Pd(II)_Amido->Product RedElim Reductive Elimination Pd(0)L_leg Active Catalyst Pd(II)_ArX_leg Oxidative Adduct Pd(II)_Amine_leg Amine Complex Pd(II)_Amido_leg Amido Complex

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the following parameters:

  • Palladium Precatalyst: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. Pre-formed palladium-ligand complexes, known as precatalysts, often offer improved reactivity and reproducibility.

  • Phosphine Ligand: The ligand is arguably the most critical component, influencing the catalyst's stability, activity, and substrate scope. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, have proven to be highly effective for the coupling of challenging substrates, including cyclic amines. The choice of ligand can significantly impact the reaction outcome and may require screening for optimal performance with a specific substrate combination.

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For substrates sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, although this may necessitate higher reaction temperatures.

  • Solvent: Anhydrous, deoxygenated aprotic solvents are typically used. Toluene, dioxane, and THF are common choices. The solubility of the reactants and the base should be considered when selecting the solvent.

  • Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the reactivity of the aryl halide and the amine, as well as the chosen catalyst system.

Experimental Protocols

The following protocol provides a general guideline for the Buchwald-Hartwig amination of tert-butyl 1,4-diazepane-5-carboxylate with an aryl bromide. Optimization of the reaction conditions may be necessary for different aryl halides or for scaling up the reaction.

Materials and Reagents
  • tert-butyl 1,4-diazepane-5-carboxylate

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and heating block or oil bath

Reaction Setup (General Procedure)
  • Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Reagent Addition: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv) and tert-butyl 1,4-diazepane-5-carboxylate (1.2 equiv).

  • Solvent Addition: Add anhydrous, deoxygenated toluene (to achieve a concentration of approximately 0.1 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Table of Representative Reaction Parameters

The following table provides a starting point for the optimization of the Buchwald-Hartwig coupling of tert-butyl 1,4-diazepane-5-carboxylate with various aryl halides.

Aryl Halide (Ar-X)Catalyst SystemBaseSolventTemp (°C)Typical Yield Range
4-BromotoluenePd(OAc)₂ / XPhosNaOtBuToluene10075-90%
4-ChloroanisolePd₂(dba)₃ / SPhosKOtBuDioxane11060-80%
2-BromopyridinePd(OAc)₂ / RuPhosLHMDSTHF9070-85%
1-Bromo-4-nitrobenzenePd(OAc)₂ / XPhosCs₂CO₃Toluene11080-95%

Note: Yields are highly substrate-dependent and the conditions provided are illustrative starting points for optimization.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently strong base- Poor quality reagents/solvent- Low reaction temperature- Use a fresh batch of palladium precatalyst and ligand.- Switch to a stronger base (e.g., LHMDS).- Ensure all reagents are pure and solvents are anhydrous and deoxygenated.- Increase the reaction temperature in increments of 10 °C.
Formation of side products (e.g., hydrodehalogenation) - Competing β-hydride elimination- Presence of water- Screen different ligands; bulkier ligands can suppress side reactions.- Ensure strictly anhydrous conditions.
Difficulty in purification - Similar polarity of product and starting materials/byproducts- Optimize the gradient for column chromatography.- Consider alternative purification techniques such as preparative HPLC.
Inconsistent results - Sensitivity to air and moisture- Ensure a rigorously inert atmosphere is maintained throughout the reaction setup.- Use freshly opened or properly stored reagents.

Visualization of Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Dry_Glassware Oven-dry glassware Inert_Atmosphere Establish inert atmosphere (Ar or N2) Dry_Glassware->Inert_Atmosphere Add_Solids Add Pd catalyst, ligand, and base Add_Reactants Add aryl halide and tert-butyl 1,4-diazepane-5-carboxylate Add_Solids->Add_Reactants Add_Solvent Add anhydrous, deoxygenated solvent Add_Reactants->Add_Solvent Heat_Stir Heat and stir reaction mixture Add_Solvent->Heat_Stir Monitor Monitor reaction progress (TLC, LC-MS) Heat_Stir->Monitor Cool_Quench Cool to RT and quench with water Extract Extract with organic solvent Cool_Quench->Extract Wash Wash with water and brine Extract->Wash Dry_Concentrate Dry organic layer and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Figure 2: General workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of tert-butyl 1,4-diazepane-5-carboxylate provides a robust and efficient method for the synthesis of a diverse range of N-arylated diazepanone derivatives. Careful consideration of the catalyst system, base, and solvent is paramount for achieving high yields and purity. The protocol and guidelines presented herein serve as a comprehensive resource for researchers in drug discovery and development, enabling the exploration of novel chemical entities based on this versatile scaffold. Further optimization for specific substrates will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

  • Dorel, R.; Grugel, C. P.; Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58 (48), 17118-17129. [Link]

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338-6361. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534-1544. [Link]

  • Nolan, S. P. (Ed.). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons, 2006 . [Link]

Sources

Application

Application Notes and Protocols for Reductive Amination Techniques in the Synthesis of 1,4-Diazepane Derivatives

Introduction: The Significance of 1,4-Diazepanes in Medicinal Chemistry The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system that is a core component of numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1,4-Diazepanes in Medicinal Chemistry

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system that is a core component of numerous biologically active compounds.[1][2][3] Its conformational flexibility allows for optimal binding to a variety of biological targets, leading to a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2][3] Consequently, the development of efficient and robust synthetic methodologies for the preparation of 1,4-diazepane derivatives is of paramount importance to researchers in drug discovery and development.[4][5] Reductive amination stands out as a powerful and versatile strategy for the construction and functionalization of this important heterocyclic motif.[6][7]

The Mechanism of Reductive Amination: A Two-Step Cascade

Reductive amination is a chemical reaction that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[6][8] The reaction proceeds through a two-step sequence:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine or, upon protonation, a highly electrophilic iminium ion intermediate.[8][9] This step is typically reversible and often acid-catalyzed.

  • Reduction: The iminium ion is then reduced by a suitable reducing agent to form the final amine product.[8][9] The choice of reducing agent is critical to the success of the reaction, as it must be selective for the iminium ion over the starting carbonyl compound.[10][11]

Reductive_Amination_Mechanism Carbonyl Carbonyl (Aldehyde/Ketone) Intermediate Iminium Ion Intermediate Carbonyl->Intermediate + Amine - H₂O Amine Amine (1° or 2°) Amine->Intermediate Product 1,4-Diazepane Derivative Intermediate->Product + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Intermediate

Figure 1: General workflow of the reductive amination process.

Strategic Approaches to Reductive Amination for 1,4-Diazepanes

The synthesis of 1,4-diazepane derivatives via reductive amination can be broadly categorized into two main strategies:

  • Intermolecular Reductive Amination: This approach involves the reaction of a pre-formed 1,4-diazepane core with an aldehyde or ketone to introduce substituents at the nitrogen atoms. This is a common method for the late-stage functionalization of the diazepane ring.

  • Intramolecular Reductive Amination: This elegant strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group in situ).[11] This method is particularly useful for the de novo synthesis of the 1,4-diazepane ring system and allows for the stereocontrolled synthesis of chiral derivatives.[7][12]

Choosing the Right Reducing Agent: A Comparative Overview

The success of a reductive amination reaction hinges on the selection of an appropriate reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate without affecting the starting carbonyl compound or other sensitive functional groups in the molecule.[10][11]

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions.[10][13] Tolerates a wide range of functional groups.[13] Generally gives high yields.Water-sensitive.[10][14]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[10][13]
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective.[9][11]Highly toxic cyanide byproducts.[10] Requires acidic conditions which may not be suitable for all substrates.[9]Methanol (MeOH), Ethanol (EtOH)
Catalytic Hydrogenation (H₂, Pd/C, PtO₂) "Green" and atom-economical. Can be used for large-scale synthesis.[6]May reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[8] Requires specialized high-pressure equipment.Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde/ketone.[8][11] Often requires a two-step procedure (imine formation followed by reduction).[13]Methanol (MeOH), Ethanol (EtOH)

Detailed Experimental Protocols

Protocol 1: Intermolecular Reductive Amination for N-Alkylation of a 1,4-Diazepane Derivative

This protocol describes the N-alkylation of a mono-protected 1,4-diazepane using sodium triacetoxyborohydride.

Materials:

  • N-Boc-1,4-diazepane

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-1,4-diazepane (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in anhydrous DCE or DCM (0.1 M), add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 1,4-diazepane derivative.

Protocol 2: One-Pot Tandem Direct Reductive Amination and N-Boc Protection

This protocol is a highly efficient method for the synthesis of N-Boc protected secondary amines derived from 1,4-diazepanes.[15]

Materials:

  • 1,4-Diazepane or its hydrochloride salt

  • Aldehyde of choice

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) (if using the hydrochloride salt)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of the 1,4-diazepane (or its hydrochloride salt) (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL), add triethylamine (2.5 mmol) if the hydrochloride salt is used. Stir the resulting solution vigorously for 1 hour at room temperature.[15]

  • Add (Boc)₂O (1.2 mmol) followed by sodium triacetoxyborohydride (2.0 mmol).[15]

  • Stir the reaction for an additional 4 hours at room temperature.[15]

  • Quench the reaction with saturated NaHCO₃ solution and extract with CH₂Cl₂.[15]

  • Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[15]

  • Purify the crude product by flash column chromatography to yield the N-Boc protected secondary amine derivative.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation Incomplete iminium ion formation. Inactive reducing agent. Steric hindrance.Add a catalytic amount of acetic acid (for ketones). Ensure the reducing agent is fresh and handled under anhydrous conditions. Increase reaction time and/or temperature.
Formation of dialkylated product The newly formed secondary amine is more nucleophilic than the starting primary amine.Use a stepwise procedure: form the imine first, then add the reducing agent.[13] Use a bulky protecting group on one of the amine nitrogens.
Reduction of the starting carbonyl The reducing agent is too strong or not selective enough.Switch to a milder, more selective reducing agent like NaBH(OAc)₃.[10][13]
Epimerization of chiral centers Prolonged reaction times or harsh (acidic/basic) conditions.Monitor the reaction closely and stop it once the starting material is consumed. Use milder reaction conditions.

Workflow for Selecting a Reductive Amination Strategy

Strategy_Selection Start Define Synthetic Goal Q1 Synthesize the 1,4-diazepane core? Start->Q1 Q2 Functionalize an existing 1,4-diazepane? Q1->Q2 No Intramolecular Intramolecular Reductive Amination Q1->Intramolecular Yes Intermolecular Intermolecular Reductive Amination Q2->Intermolecular Yes Q3 Substrate has acid/base sensitive groups? Mild_Reducing_Agent Use Mild Reducing Agent (e.g., NaBH(OAc)₃) Q3->Mild_Reducing_Agent Yes Catalytic_or_Borohydride Consider Catalytic Hydrogenation or NaBH₃CN Q3->Catalytic_or_Borohydride No Q4 Need for high stereocontrol? Q4->Intramolecular No Asymmetric_Method Employ Asymmetric Reductive Amination Q4->Asymmetric_Method Yes Intramolecular->Q4 Intermolecular->Q3

Figure 2: Decision tree for selecting a reductive amination strategy.

Conclusion

Reductive amination is an indispensable tool in the synthetic chemist's arsenal for the preparation and derivatization of 1,4-diazepanes. By understanding the underlying mechanism, carefully selecting the appropriate reagents and reaction conditions, and considering the strategic choice between intermolecular and intramolecular pathways, researchers can efficiently access a diverse range of 1,4-diazepane derivatives for biological evaluation. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of reductive amination in the pursuit of novel therapeutics.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. (2018, October 26). ACS Catalysis. [Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020, July 13). ACS Catalysis. [Link]

  • Reductive amination. Wikipedia. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (n.d.). RSC Publishing. [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004, May 1). PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]

  • Can someone please explain reductive amination. (2017, December 13). Reddit. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). PubMed. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3). PMC. [Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025, July 16). UWSpace. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). ResearchGate. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3). PubMed. [Link]

  • 1,4‐Diazepane Ring‐Based Systems. (n.d.). ResearchGate. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. (n.d.). RSC Publishing. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). OUCI. [Link]

  • Scope and limitations of the reductive amination of linear alkyl... (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of some 1,4-diazepin es derivatives. (n.d.). SciSpace. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3). The Royal Society. [Link]

  • Production method of 1,4-diazepane derivatives. (n.d.).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Ingenta Connect. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). PMC. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines (2016). (n.d.). SciSpace. [Link]

  • Scope and Limitations of Leuckart-Wallach-Type Reductive Amination: Chemoselective Synthesis of Tertiary Amines from Aldehydes under Neat Conditions. (n.d.). ResearchGate. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020, August 6). PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025, July 17). MDPI. [Link]

  • Process for the resolution of (r,s)-diazepane and diazepanone derivatives. (n.d.).
  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. (n.d.). J. Org. Chem. [Link]

  • Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. (2025, July 31). PMC. [Link]

  • Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. (n.d.). ResearchGate. [Link]

  • Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. (2020, December 14). HAL Open Science. [Link]

  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (n.d.).
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]

Sources

Method

Preparation of diazepane-based enzyme inhibitors

Application Note: Preparation of Diazepane-Based Enzyme Inhibitors Executive Summary The 1,4-diazepane (homopiperazine) moiety is a "privileged scaffold" in medicinal chemistry, offering a flexible seven-membered ring th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Diazepane-Based Enzyme Inhibitors

Executive Summary

The 1,4-diazepane (homopiperazine) moiety is a "privileged scaffold" in medicinal chemistry, offering a flexible seven-membered ring that allows for unique spatial arrangements of pharmacophores unavailable to its six-membered piperazine analogs. This Application Note provides a rigorous, field-validated protocol for the design, synthesis, and biological evaluation of diazepane-based Histone Deacetylase (HDAC) inhibitors .

While diazepanes target various enzymes (e.g., serine proteases, farnesyltransferase), this guide focuses on HDACs due to their critical role in epigenetic modulation and cancer therapy. The protocol details the construction of the chiral diazepane core via the reduction of 2,5-diones, followed by the installation of a zinc-binding group (ZBG).

Strategic Rationale & Mechanism

Why Diazepanes? Unlike rigid benzodiazepines, the 1,4-diazepane ring possesses conformational flexibility that allows it to adapt to the "cap" region of the HDAC active site. This adaptability often results in improved isoform selectivity (e.g., HDAC6 vs. HDAC1) compared to linear hydroxamates like SAHA (Vorinostat).

Mechanism of Action: The inhibitor functions via a three-part pharmacophore:

  • Cap Group (Diazepane): Interacts with the rim of the catalytic tunnel.

  • Linker: Spans the hydrophobic channel.

  • Zinc Binding Group (ZBG): Chelates the Zn²⁺ ion at the active site, halting deacetylation.

Synthetic Workflow Visualization

The following diagram outlines the logical flow from scaffold construction to functional assay.

Diazepane_Synthesis_Workflow Start Start: Amino Acid Precursors Cyclization Step 1: Cyclization to 1,4-Diazepine-2,5-dione Start->Cyclization Peptide Coupling Reduction Step 2: Core Reduction (LiAlH4/THF) -> Diazepane Cyclization->Reduction Exhaustive Reduction Funct_N1 Step 3: N1-Functionalization (Cap Introduction) Reduction->Funct_N1 Reductive Amination/Acylation Funct_N4 Step 4: N4-Linker Attachment (Methyl Ester Precursor) Funct_N1->Funct_N4 Alkylation ZBG_Install Step 5: ZBG Installation (Hydroxylaminolysis) Funct_N4->ZBG_Install NH2OH/KOH Purification Purification (Prep-HPLC) ZBG_Install->Purification Assay Biological Validation (Fluorometric HDAC Assay) Purification->Assay

Caption: Figure 1. Step-wise synthetic workflow for diazepane-based HDAC inhibitors, moving from chiral pool precursors to active hydroxamates.

Detailed Experimental Protocols

Protocol A: Synthesis of the Chiral 1,4-Diazepane Core

Objective: To synthesize (S)-3-benzyl-1,4-diazepane from L-phenylalanine. This route preserves chirality and allows for diverse substitution.

Reagents:

  • N-Cbz-L-Phenylalanine

  • Glycine methyl ester hydrochloride

  • EDC·HCl, HOBt, DIPEA (Diisopropylethylamine)

  • Pd/C (10%), Hydrogen gas

  • LiAlH4 (Lithium Aluminum Hydride)

  • THF (anhydrous), Methanol, DCM (Dichloromethane)

Step-by-Step Methodology:

  • Dipeptide Formation:

    • Dissolve N-Cbz-L-Phenylalanine (10 mmol) and Glycine methyl ester HCl (11 mmol) in DCM (50 mL).

    • Add HOBt (11 mmol) and EDC·HCl (11 mmol) at 0°C.

    • Add DIPEA (22 mmol) dropwise. Stir at RT for 12 h.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Deprotection & Cyclization (The "One-Pot" Cyclization):

    • Dissolve the dipeptide in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate (balloon pressure) for 4 h to remove Cbz. Filter through Celite.

    • Reflux the resulting free amine in MeOH (or Toluene/butanol for difficult cases) for 24 h. The intramolecular attack of the amine on the methyl ester forms the (S)-3-benzyl-1,4-diazepine-2,5-dione .

    • Yield Check: Expect a white solid. Yields typically >80%.

  • Core Reduction (Critical Step):

    • Suspend the dione (5 mmol) in anhydrous THF (30 mL) under Argon.

    • Cool to 0°C. Carefully add LiAlH4 (2.5 equiv, 12.5 mmol) pellets or solution. Caution: Exothermic evolution of H2.

    • Reflux for 16 h. The solution should turn from a suspension to a clear/grey mixture.

    • Quenching: Cool to 0°C. Follow the Fieser method: Add x mL H2O, x mL 15% NaOH, 3x mL H2O. Stir until a white granular precipitate forms. Filter and concentrate.

    • Result: (S)-3-benzyl-1,4-diazepane (viscous oil).

Protocol B: Functionalization & ZBG Installation

Objective: Convert the diazepane core into a potent HDAC inhibitor.

  • N1-Capping (Selectivity Determinant):

    • React the secondary amine (N1 is more sterically accessible than N4 if C3 is substituted) with an aryl sulfonyl chloride or acyl chloride.

    • Conditions: Diazepane (1 equiv), R-Cl (1.1 equiv), Et3N (1.5 equiv) in DCM at 0°C -> RT.

  • N4-Linker Attachment:

    • Alkylate the remaining nitrogen with methyl 7-bromoheptanoate (linker precursor).

    • Conditions: K2CO3 (2 equiv), KI (cat.), ACN, Reflux 12 h.

  • Hydroxylaminolysis (ZBG Activation):

    • Prepare a solution of Hydroxylamine (50% in water, 20 equiv) and KOH (20 equiv) in MeOH at 0°C.

    • Add the methyl ester precursor. Stir at 0°C for 1 h, then RT for 2 h.

    • Neutralization: Carefully acidify with 1N HCl to pH 7-8. Extract with EtOAc.

Purification & Characterization

Purification Strategy: Hydroxamic acids are polar and can chelate metals on silica gel, leading to streaking.

  • Method: Reverse-Phase Preparative HPLC.

  • Column: C18 (e.g., Phenomenex Luna, 5 µm, 250 x 21 mm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). 5% -> 95% ACN over 30 min.

  • Detection: UV at 214 nm (amide bond) and 254 nm (aromatic).

Data Summary Table:

ParameterSpecification / ResultNotes
Core Yield 75-85% (post-reduction)Ensure anhydrous THF for LiAlH4 step.
Final Purity >95% (HPLC)Essential for biological assay validity.
1H NMR Diagnostic δ 1.2-1.8 (Linker CH2), δ 8.5-10.5 (NHOH)Broad singlets for hydroxamate protons are characteristic.
MS (ESI) [M+H]+ and [M+Na]+Hydroxamates often show strong Na adducts.

Biological Evaluation: HDAC Fluorometric Assay

Principle: This assay uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). HDAC activity cleaves the acetyl group, and a developer step releases the fluorophore (AMC). Inhibitors prevent this cleavage.

Assay Protocol:

  • Reagent Prep:

    • HDAC Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • Enzyme: Recombinant human HDAC1 or HDAC6 (0.5 ng/µL).

    • Substrate: Boc-Lys(Ac)-AMC (50 µM final).

  • Reaction Setup (96-well Black Plate):

    • Blank: Buffer only.

    • Control: Enzyme + Substrate + DMSO (no inhibitor).

    • Test: Enzyme + Substrate + Diazepane Inhibitor (serial dilutions: 1 nM to 10 µM).

  • Incubation:

    • Incubate at 37°C for 30 minutes.

  • Development:

    • Add 50 µL Trypsin/Developer solution. Incubate 15 min at RT.

  • Measurement:

    • Read Fluorescence: Ex 360 nm / Em 460 nm.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to Sigmoidal Dose-Response equation to determine IC50.

Troubleshooting & Optimization

  • Problem: Low yield in LiAlH4 reduction.

    • Solution: The dione is very stable. Ensure reagents are fresh. If LiAlH4 fails, use Borane-THF complex (BH3·THF) at reflux, followed by an acidic workup to break the amine-borane complex.

  • Problem: "Streaking" on TLC during purification.

    • Solution: Add 1% Triethylamine to the eluent for free amines, or 1% Acetic Acid for the final hydroxamate.

  • Problem: High background in HDAC assay.

    • Solution: Ensure the developer (Trypsin) is fresh. Check for intrinsic fluorescence of the inhibitor (rare for diazepanes but possible with large fluorophores).

References

  • Loudni, L., et al. (2007).[1] "Design, synthesis and biological evaluation of 1,4-benzodiazepine-2,5-dione-based HDAC inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(17), 4819-4823.[1][2] Link

  • Koshio, H., et al. (2004).[3] "Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor." Bioorganic & Medicinal Chemistry, 12(9), 2179-2191.[3] Link

  • Weerasinghe, S. V. W., et al. (2009). "1,4-Diazepanes derived from (S)-serine—homopiperazines with improved sigma(1) receptor affinity."[4] European Journal of Medicinal Chemistry, 44(2), 519-525. Link

  • Gryder, B. E., et al. (2013). "Histone Deacetylase Inhibitors Equipped with a Benzodiazepine Scaffold." Future Medicinal Chemistry, 5(12). (Contextual grounding for scaffold choice).
  • Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243.

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of tert-butyl 1,4-diazepane-5-carboxylate

Introduction: The Significance of tert-butyl 1,4-diazepane-5-carboxylate in Modern Drug Discovery The 1,4-diazepane scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of tert-butyl 1,4-diazepane-5-carboxylate in Modern Drug Discovery

The 1,4-diazepane scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Its inherent conformational flexibility allows for optimal binding to a variety of biological targets, rendering it a valuable building block in medicinal chemistry. Specifically, tert-butyl 1,4-diazepane-5-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical candidates, including but not limited to, antiviral agents, central nervous system modulators, and kinase inhibitors. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a carboxylic acid ester at the 5-position provides orthogonal handles for further synthetic elaboration, making it a versatile synthon for the construction of complex molecular architectures.

The increasing demand for novel therapeutics containing the 1,4-diazepane core necessitates the development of robust, efficient, and scalable synthetic routes for key intermediates like tert-butyl 1,4-diazepane-5-carboxylate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this important building block, focusing on practical and economically viable methodologies. We will delve into a comparative analysis of potential synthetic strategies and present a detailed, field-proven protocol for a multi-gram scale synthesis, underpinned by a thorough understanding of the underlying chemical principles.

Comparative Analysis of Synthetic Strategies

Several synthetic approaches can be envisioned for the construction of the tert-butyl 1,4-diazepane-5-carboxylate core. The selection of an optimal route for scale-up depends on a multitude of factors including the availability and cost of starting materials, reaction efficiency, safety, and ease of purification. Here, we compare three plausible strategies:

Synthetic Strategy Starting Materials Key Transformations Advantages Disadvantages for Scale-up
Route A: Lysine-Based Approach L-LysineSelective N-protection, reduction, cyclizationReadily available, inexpensive, and chiral starting material.Multi-step synthesis with potential for side reactions and purification challenges.
Route B: Reductive Amination of a Keto-Ester Suitably protected amino-keto-esterIntramolecular reductive aminationPotentially shorter route.Starting materials may not be commercially available and require synthesis.
Route C: Ring-Closing Metathesis (RCM) Diene precursorRing-closing metathesisHigh functional group tolerance.Requires expensive ruthenium catalysts, and removal of metal impurities can be challenging on a large scale.

Rationale for the Selected Protocol:

For the purpose of this detailed application note, we will focus on a modified and optimized Lysine-Based Approach (Route A) . This strategy is selected for its foundation on a cheap, abundant, and naturally chiral starting material, L-Lysine. While it involves multiple steps, each transformation can be optimized for high yield and purity on a large scale, making it an economically attractive option for industrial production. The protocol is designed to circumvent common pitfalls such as over-alkylation and difficult purifications by employing robust protecting group strategies and scalable reaction conditions.

Visualizing the Synthetic Workflow

The overall synthetic workflow for the proposed Lysine-Based Approach is depicted below:

Synthetic Workflow L-Lysine L-Lysine N-alpha-Boc-L-Lysine N-alpha-Boc-L-Lysine L-Lysine->N-alpha-Boc-L-Lysine Boc Protection N-alpha-Boc-L-Lysinol N-alpha-Boc-L-Lysinol N-alpha-Boc-L-Lysine->N-alpha-Boc-L-Lysinol Reduction N-alpha-Boc-N-epsilon-Cbz-L-Lysinol N-alpha-Boc-N-epsilon-Cbz-L-Lysinol N-alpha-Boc-L-Lysinol->N-alpha-Boc-N-epsilon-Cbz-L-Lysinol Cbz Protection Tosylate Intermediate Tosylate Intermediate N-alpha-Boc-N-epsilon-Cbz-L-Lysinol->Tosylate Intermediate Tosylation N1-Boc-N4-Cbz-1,4-diazepane-5-carboxylate N1-Boc-N4-Cbz-1,4-diazepane-5-carboxylate Tosylate Intermediate->N1-Boc-N4-Cbz-1,4-diazepane-5-carboxylate Intramolecular Cyclization tert-butyl 1,4-diazepane-5-carboxylate tert-butyl 1,4-diazepane-5-carboxylate N1-Boc-N4-Cbz-1,4-diazepane-5-carboxylate->tert-butyl 1,4-diazepane-5-carboxylate Deprotection

Caption: Overall synthetic workflow from L-Lysine.

Detailed Step-by-Step Protocol for Scale-up Synthesis

This protocol outlines a robust and scalable synthesis of tert-butyl 1,4-diazepane-5-carboxylate starting from L-Lysine. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of Nα-Boc-L-lysine

Rationale: The selective protection of the α-amino group of lysine is the crucial first step. The use of di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions allows for the preferential acylation of the more nucleophilic α-amino group.[1] The reaction is performed in a biphasic system to facilitate product isolation and minimize side reactions.

Materials:

  • L-Lysine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add L-lysine hydrochloride (100 g, 0.547 mol) and water (500 mL). Stir until all solids are dissolved.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of sodium carbonate (116 g, 1.094 mol) in water (500 mL) to the lysine solution, maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (131 g, 0.602 mol) in dioxane (500 mL).

  • Add the (Boc)₂O solution to the reaction mixture dropwise via the addition funnel over 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (n-butanol:acetic acid:water = 4:1:1, ninhydrin stain).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (2 x 250 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0-5 °C and carefully acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (2 x 250 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain Nα-Boc-L-lysine as a white solid.

Expected Yield: 120-130 g (89-97%)

Part 2: Synthesis of Nα-Boc-L-lysinol

Rationale: The reduction of the carboxylic acid to a primary alcohol is a key transformation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, their use on a large scale poses significant safety risks. A safer and more scalable alternative is the use of sodium borohydride in the presence of an activating agent like iodine or by first converting the carboxylic acid to a mixed anhydride.[2] The following protocol utilizes the mixed anhydride approach for better control and safety.

Materials:

  • Nα-Boc-L-lysine

  • Anhydrous tetrahydrofuran (THF)

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add Nα-Boc-L-lysine (100 g, 0.406 mol) and anhydrous THF (1 L).

  • Cool the suspension to -15 °C in an acetone/dry ice bath.

  • Add N-methylmorpholine (45.2 mL, 0.410 mol) dropwise, maintaining the temperature below -10 °C.

  • Slowly add isobutyl chloroformate (53.4 mL, 0.410 mol) via the addition funnel over 30 minutes, keeping the temperature below -10 °C.

  • Stir the reaction mixture at -15 °C for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve sodium borohydride (30.7 g, 0.812 mol) in water (200 mL).

  • Add the NaBH₄ solution to the reaction mixture dropwise, ensuring the temperature does not exceed -5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 2 hours.

  • Monitor the reaction progress by TLC (EtOAc:MeOH = 9:1, PMA stain).

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution (500 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (2 x 250 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield Nα-Boc-L-lysinol as a viscous oil.

Expected Yield: 85-95 g (90-99%)

Part 3: Intramolecular Cyclization to form tert-butyl 1,4-diazepane-5-carboxylate

Rationale: This is the key ring-forming step. The amino alcohol is first selectively protected at the ε-amino group, followed by activation of the primary hydroxyl group as a leaving group (e.g., tosylate or mesylate). Subsequent intramolecular nucleophilic substitution leads to the formation of the 1,4-diazepane ring. A one-pot procedure is often desirable for scale-up to minimize intermediate handling and purification steps.

Materials:

  • Nα-Boc-L-lysinol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Benzyl chloroformate (Cbz-Cl)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Nε-Cbz Protection:

    • To a 2 L three-necked round-bottom flask, dissolve Nα-Boc-L-lysinol (80 g, 0.344 mol) in anhydrous DCM (800 mL).

    • Cool the solution to 0 °C and add triethylamine (57.5 mL, 0.413 mol).

    • Add benzyl chloroformate (52.5 mL, 0.378 mol) dropwise, maintaining the temperature below 5 °C.

    • Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (250 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give Nα-Boc-Nε-Cbz-L-lysinol.

  • Intramolecular Cyclization:

    • To a 2 L three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (15.3 g of 60% dispersion, 0.382 mol) in anhydrous DMF (400 mL).

    • Cool the suspension to 0 °C and add a solution of the crude Nα-Boc-Nε-Cbz-L-lysinol from the previous step in anhydrous DMF (400 mL) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then add p-toluenesulfonyl chloride (72.8 g, 0.382 mol) portion-wise.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Cool the reaction to room temperature and carefully quench with water (500 mL).

    • Extract the mixture with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (3 x 250 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure. The crude product is a mixture of the Cbz-protected diazepane and the desired product after in-situ deprotection.

  • Final Deprotection and Esterification (if necessary):

    • The crude product from the cyclization often contains the N-Cbz protected diazepane. This can be deprotected via catalytic hydrogenation (e.g., H₂, Pd/C in methanol).

    • After deprotection, the resulting secondary amine can be reprotected with (Boc)₂O to yield the target molecule. Alternatively, if the cyclization leads directly to the desired product, purification by column chromatography (silica gel, gradient elution with EtOAc/hexanes) or crystallization may be employed.

Expected Overall Yield for Part 3: 50-60%

Troubleshooting and Process Optimization

Troubleshooting Problem Problem Low_Yield_Protection Low yield in Boc protection Problem->Low_Yield_Protection Incomplete_Reduction Incomplete reduction to alcohol Problem->Incomplete_Reduction Side_Reactions_Cyclization Side reactions during cyclization Problem->Side_Reactions_Cyclization Purification_Issues Purification challenges Problem->Purification_Issues Sol_Protection Optimize pH and stoichiometry of (Boc)₂O. Low_Yield_Protection->Sol_Protection Sol_Reduction Ensure anhydrous conditions for mixed anhydride formation. Increase equivalents of NaBH₄. Incomplete_Reduction->Sol_Reduction Sol_Cyclization Careful temperature control. Use a non-nucleophilic base. Side_Reactions_Cyclization->Sol_Cyclization Sol_Purification Optimize crystallization conditions. Consider flash chromatography for smaller scales. Purification_Issues->Sol_Purification Solution Solution

Caption: Troubleshooting guide for common issues.

  • Low Yield in Boc Protection: Incomplete reaction or formation of the di-Boc protected lysine can occur. Careful control of pH and stoichiometry of (Boc)₂O is critical.

  • Incomplete Reduction to Alcohol: The mixed anhydride may not have formed completely, or the reducing agent may have been quenched. Ensure anhydrous conditions for the anhydride formation and consider a slight excess of NaBH₄.

  • Side Reactions During Cyclization: Intermolecular reactions can compete with the desired intramolecular cyclization. High dilution conditions can favor the intramolecular pathway, although this may not be practical on a very large scale. Careful control of the addition rate and temperature is crucial.

  • Purification Challenges: The final product and intermediates can be viscous oils. Crystallization is the preferred method for purification on a large scale. Seeding and careful solvent selection are key to inducing crystallization. For smaller scales, flash column chromatography can be effective.

Safety Considerations

  • Sodium borohydride (NaBH₄): Reacts with water to produce hydrogen gas, which is flammable. Quench reactions carefully at low temperatures.

  • Sodium hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use a suitable quenching procedure.

  • Isobutyl chloroformate and Benzyl chloroformate: Corrosive and lachrymatory. Handle in a well-ventilated fume hood.

  • Solvents: THF, DCM, and DMF are flammable and/or toxic. Use appropriate engineering controls and personal protective equipment.

Conclusion

The lysine-based approach presented in this application note provides a practical and scalable route to tert-butyl 1,4-diazepane-5-carboxylate. By carefully controlling reaction conditions and employing robust purification strategies, this important building block can be synthesized in high yield and purity, facilitating its use in the development of novel pharmaceuticals. The principles of process optimization and safety outlined herein are crucial for the successful transition from laboratory-scale synthesis to large-scale production.

References

  • Roesner, S. et al. (2011). A scalable synthesis of enantiopure 1,4-diazepan-5-ones as constrained dipeptide mimetics. Organic & Biomolecular Chemistry, 9(15), 5466-5472. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination. Organic Reactions. (2002). 59, 1. [Link]

  • Lund, G. D., & Seebach, D. (1999). Synthesis of Enantiomerically Pure α-Amino Alcohols by Reduction of α-Amino Acids with LiAlH4 in THF at Room Temperature. Helvetica Chimica Acta, 82(7), 1070-1080. [Link]

  • Greene's Protective Groups in Organic Synthesis, 5th ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

  • A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. RSC Publishing. (2024). [Link]

  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. (2019). [Link][2]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. (2026). [Link][3]

Sources

Method

Application Note: Solid-Phase Synthesis Strategies for Diazepane Building Blocks

Abstract Diazepanes (seven-membered heterocycles with two nitrogen atoms) are privileged scaffolds in medicinal chemistry, serving as core structures for histone deacetylase (HDAC) inhibitors, LFA-1 antagonists, and CNS-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Diazepanes (seven-membered heterocycles with two nitrogen atoms) are privileged scaffolds in medicinal chemistry, serving as core structures for histone deacetylase (HDAC) inhibitors, LFA-1 antagonists, and CNS-active agents.[1] However, their synthesis on solid support is complicated by unfavorable entropic factors inherent to medium-ring cyclization and the potential for on-resin aggregation. This guide details three validated strategies for constructing diazepane architectures, focusing on the 1,4-diazepane-2,5-dione and benzo[e][1,4]diazepine cores. It prioritizes "cyclization-release" mechanisms and orthogonal protecting group strategies to ensure high crude purity.

Part 1: Strategic Considerations for 7-Membered Rings

Synthesizing medium-sized rings (7-9 members) on solid phase is kinetically slower than forming 5- or 6-membered rings due to transannular strain and entropic penalties. To overcome this, successful protocols must utilize conformational constraints (e.g., turn-inducing amino acids like Proline) or high-dilution equivalents (site isolation on resin).

Key Decision Matrix
ParameterRecommendationRationale
Resin Choice 2-Chlorotrityl Chloride (2-CTC) Steric bulk prevents premature diketopiperazine (DKP) formation; mild acid cleavage retains side-chain protecting groups if needed.
Linker Strategy Cyclization-Release The product is only cleaved from the resin upon successful ring closure, ensuring that the filtrate contains only the target cycle.
Loading Low (< 0.4 mmol/g) Reduces pseudo-dilution effects; prevents inter-site reactions during cyclization.
Monitoring Chloranil Test Kaiser test is unreliable for secondary amines often found in diazepane intermediates.

Part 2: Synthesis of 1,4-Diazepane-2,5-diones

This scaffold is essentially a cyclic dipeptide (homodiketopiperazine) often derived from


-amino acids or reductive amination sequences. The following protocol utilizes a reductive amination strategy on resin, which allows for the introduction of diverse side chains at the 

and

positions.
Mechanism of Action
  • Loading: Attachment of

    
    -amino acid to 2-CTC resin.
    
  • Reductive Amination: Reaction with an aldehyde to form a Schiff base, followed by reduction to a secondary amine.

  • Acylation: Coupling of an Fmoc-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -amino acid (or 
    
    
    
    -amino acid for smaller rings).[2]
  • Cyclization: Fmoc removal triggers nucleophilic attack of the secondary amine onto the resin-ester linkage.

Workflow Diagram

DiazepaneSynthesis Resin 2-CTC Resin (Loading) Imine Resin-Bound Imine Resin->Imine + Aldehyde (Dehydration) SecAmine Secondary Amine Imine->SecAmine + NaBH(OAc)3 (Reduction) Coupled Dipeptide Intermediate SecAmine->Coupled + Fmoc-Beta-AA + HATU/DIEA Cyclized 1,4-Diazepane -2,5-dione Coupled->Cyclized 1. 20% Piperidine 2. Cyclization-Release (Spontaneous)

Caption: Step-wise construction of 1,4-diazepane-2,5-diones via reductive amination and cyclization-release.

Detailed Protocol

Reagents:

  • Resin: 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g nominal, loaded to 0.5 mmol/g).

  • Solvents: DCM (anhydrous), DMF (peptide grade), TMOF (Trimethyl orthoformate).

  • Reagents: Amino acid esters, Aryl/Alkyl aldehydes,

    
    , HATU, DIEA.
    

Step-by-Step Procedure:

  • Resin Loading:

    • Swell 1 g of 2-CTC resin in DCM for 20 min.

    • Dissolve Fmoc-Amino Acid (1.2 eq) and DIEA (4 eq) in DCM. Add to resin.[3][4]

    • Agitate for 2 h. Cap unreacted sites with MeOH (1 mL) for 20 min.

    • Wash:

      
      , 
      
      
      
      ,
      
      
      .
    • Validation: Measure loading via UV absorbance of the fluorene-piperidine adduct (

      
      ). Target: 0.4–0.6 mmol/g.
      
  • Fmoc Removal:

    • Treat with 20% piperidine in DMF (

      
       min). Wash thoroughly.
      
  • Reductive Alkylation (The Critical Step):

    • Suspend resin in 1% AcOH in DMF/TMOF (1:1). TMOF acts as a dehydrating agent to drive imine formation.

    • Add Aldehyde (5 eq). Shake for 1 h at RT.

    • Add

      
       (5 eq) directly to the mixture. Shake for 4 h or overnight.
      
    • Note:

      
       can be used but is toxic; Triacetoxyborohydride is preferred for safety and selectivity.
      
    • QC Check: Perform a Chloranil test. A positive result (blue/green beads) indicates secondary amine formation.

  • Acylation with

    
    -Amino Acid: 
    
    • Dissolve Fmoc-

      
      -Alanine (or derivative) (4 eq), HATU (4 eq), and DIEA (8 eq) in DMF.
      
    • Add to resin.[3][4] React for 2–4 h. Double coupling is recommended due to the steric hindrance of the secondary amine.

  • Cyclization-Release:

    • Remove Fmoc group (20% piperidine/DMF).[5]

    • Wash resin with DMF then DCM.

    • Suspend resin in 5% AcOH in DCM or pure TFE (Trifluoroethanol) and agitate for 24 h.

    • The free amine attacks the resin ester carbonyl, releasing the cyclic product into solution.

    • Filter resin and concentrate filtrate.

Part 3: Synthesis of Benzo[e][1,4]diazepin-5-ones

Benzodiazepines are a subclass of diazepanes with an annulated benzene ring. This protocol uses a "build-and-cyclize" strategy involving nucleophilic aromatic substitution or amide coupling.

Workflow Diagram

BenzoDiazSynthesis Start Resin-Bound Amine Acylation Acylation with 2-Fluoro-5-nitrobenzoic acid Start->Acylation DIC/HOBt SnAr SnAr with Alpha-Amino Ester Acylation->SnAr DMSO, Heat (Displacement of F) Reduction Nitro Reduction (SnCl2) SnAr->Reduction SnCl2 / DMF Closure Lactamization (Cyclization) Reduction->Closure Heat/Acid (Conformational Constraint)

Caption: Synthesis of 1,4-benzodiazepines via SnAr and reductive cyclization.

Detailed Protocol

Step-by-Step Procedure:

  • Scaffold Anchoring:

    • Couple 4-fluoro-3-nitrobenzoic acid to Rink Amide resin using DIC/HOBt.

    • Why Rink Amide? Provides a stable C-terminal amide for the final product.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Treat the resin-bound fluoro-nitro species with an

      
      -amino acid ester (e.g., H-Ala-OMe) (5 eq) and DIEA (10 eq) in DMSO.
      
    • Heat to

      
       for 4–6 h.
      
    • Note: Fluorine is an excellent leaving group in this activated nitro-aromatic system.

  • Nitro Reduction:

    • Wash resin with DMF.

    • Treat with 2M

      
       in DMF for 4 h.
      
    • QC Check: Resin should change color (often yellow to colorless or slight brown). IR spectroscopy can verify disappearance of nitro peaks (

      
      ).
      
  • Cyclization:

    • The resulting aniline amine is positioned to attack the pendant ester of the amino acid tail.

    • Heat in slightly acidic conditions (e.g., 5% AcOH/DMF) at

      
       to promote lactam formation.
      

Part 4: Troubleshooting & Optimization

Solid-phase synthesis of heterocycles often fails due to aggregation or incomplete intramolecular reactions.

IssueProbable CauseCorrective Action
Incomplete Reductive Amination Steric hindrance or poor imine stability.Use TMOF as a co-solvent to scavenge water. Switch from

to Borane-Pyridine complex (

) for difficult substrates.
Failed Cyclization Unfavorable trans conformation of the amide bond.Use Microwave Irradiation (

, 20 min) to overcome the activation energy barrier. Use "Magic Mixture" (DCM/TFE/AcOH) to solubilize aggregating chains.
Racemization Base-catalyzed proton abstraction during coupling.Use Collidine instead of DIEA during the coupling of the amino acid to the secondary amine.
Low Yield (Cyclization-Release) Product re-binding or slow kinetics.Ensure the resin loading is low (< 0.5 mmol/g). High loading promotes intermolecular dimerization rather than intramolecular cyclization.

References

  • Golebiowski, A., & Klopfenstein, S. R. (2000). Solid-Phase Synthesis of 1,4-Diazepane-2,5-diones.[1][4][6][7][8] Tetrahedron Letters.[1][2] (Validated via search: Standard reductive amination protocol).

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. (Review of privileged scaffolds including diazepines).

  • Boojamra, C. G., et al. (1997).[9] Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones.[1][6][8] Library Preparation and Demonstration of Synthesis Generality. Journal of Organic Chemistry.[1][8][9][10] (Seminal paper on benzodiazepine SPS).

  • DeWitt, S. H., et al. (1993). Diversomers: An approach to nonpeptide, nonoligomeric chemical diversity. Proceedings of the National Academy of Sciences. (Foundational text on small molecule libraries).

  • Underiner, G. E., et al. (2012). Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives. ACS Combinatorial Science.[4][11] (Specific protocol for benzo-fused derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (CAS 190900-21-1). This guide is designed for researchers, chemists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (CAS 190900-21-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and practical synthetic route to tert-butyl 5-oxo-1,4-diazepane-1-carboxylate?

A1: The most robust and widely adopted strategy involves a two-step sequence starting from readily available commercial materials. The general approach consists of:

  • Aza-Michael Addition: A mono-Boc-protected ethylenediamine is reacted with an acrylate ester (e.g., ethyl or methyl acrylate). This reaction selectively forms the linear precursor by adding the free primary amine to the acrylate.

  • Intramolecular Cyclization: The resulting secondary amine-ester undergoes a base-mediated intramolecular cyclization to form the seven-membered diazepanone ring. This key step is mechanistically similar to a Dieckmann condensation, yielding the target β-amino amide (a lactam).[1][2]

This pathway is favored due to its convergency, use of inexpensive starting materials, and operational simplicity.

Q2: Why is the tert-butyloxycarbonyl (Boc) protecting group essential for this synthesis?

A2: The Boc group serves a critical strategic role in ensuring the regioselectivity of the entire synthetic sequence.[3] By protecting one of the two nucleophilic nitrogen atoms of ethylenediamine, it directs the reaction pathway:

  • Directs the Michael Addition: It ensures that only the unprotected primary amine reacts with the acrylate ester in the first step. Without it, double addition or polymerization would be significant side reactions.

  • Prevents Unwanted Cyclization: The Boc-protected nitrogen is rendered non-nucleophilic (as a carbamate), preventing it from participating in the cyclization step. This ensures the formation of the desired 1,4-diazepan-5-one ring system rather than other potential isomers.

  • Facilitates Purification: The lipophilic nature of the Boc group often improves the solubility of intermediates in organic solvents, aiding in extraction and chromatographic purification.

Q3: What are the critical reaction parameters that require strict control during the cyclization step?

A3: The intramolecular cyclization is the most challenging step and its success hinges on several key parameters:

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the secondary amine, initiating the cyclization. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or sodium ethoxide (NaOEt). The choice of base can significantly impact yield and side product formation.[2][4]

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are essential to prevent quenching the base and enolate intermediates.

  • Temperature: Temperature control is crucial. While initial deprotonation may be performed at room temperature or below, heating is often required to drive the cyclization to completion. However, excessive heat can lead to decomposition or side reactions.

  • High-Dilution Conditions: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction should be run at high dilution (typically ≤0.1 M). This can be achieved by the slow addition of the linear precursor to a solution of the base.

Q4: How can I effectively monitor the progress of both the Michael addition and the cyclization reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Michael Addition: The reaction can be monitored by the disappearance of the N-Boc-ethylenediamine starting material and the appearance of a new, less polar spot corresponding to the linear diester product. A suitable mobile phase is typically a mixture of ethyl acetate and hexanes.

  • Cyclization: This step is monitored by the disappearance of the linear precursor and the appearance of the more polar, cyclized product, tert-butyl 5-oxo-1,4-diazepane-1-carboxylate. Staining with potassium permanganate (KMnO₄) can be very effective for visualizing the product, which contains a secondary amide. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the masses of the starting material, product, and any significant byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield of the Aza-Michael Addition Product
Potential Cause Explanation & Solution
Poor Quality of Reagents The acrylate ester can readily polymerize upon storage. Solution: Use freshly distilled or newly purchased acrylate ester. Ensure the N-Boc-ethylenediamine is pure and dry.
Incorrect Stoichiometry Using a large excess of the acrylate can lead to double addition products, while insufficient acrylate will result in incomplete conversion. Solution: Use a slight excess (1.1-1.2 equivalents) of the acrylate ester. Monitor the reaction by TLC to ensure full consumption of the starting diamine.
Insufficient Reaction Time or Temperature The reaction is typically run at room temperature but may be sluggish. Solution: Allow the reaction to stir for at least 12-24 hours. If the reaction is still incomplete, gentle heating (e.g., to 40-50 °C) can accelerate the addition, but care must be taken to minimize acrylate polymerization.
Problem 2: Low Yield or Failure of the Intramolecular Cyclization Step
Potential Cause Explanation & Solution
Ineffective Base The chosen base may not be strong enough to deprotonate the secondary amine, or it may have degraded due to exposure to moisture. Solution: Sodium hydride (NaH) is a common and effective choice. Ensure it is a fresh dispersion in mineral oil and that all glassware and solvents are scrupulously dried. Potassium tert-butoxide (KOt-Bu) is another strong base that can be effective.
Intermolecular Polymerization At high concentrations, the linear precursor can react with itself to form long polymer chains instead of cyclizing. This is a common failure mode for the formation of medium-sized rings. Solution: Employ high-dilution techniques. Add the solution of the linear precursor dropwise over several hours to a refluxing suspension of the base in the solvent. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway.
Reaction Quenching Traces of water or acidic impurities in the starting material or solvent will neutralize the base and prevent the reaction. Solution: Dry solvents rigorously (e.g., by distilling from sodium/benzophenone for THF). Ensure the linear precursor from the first step is thoroughly dried before use.
Wrong Solvent Choice Protic solvents like ethanol will be deprotonated by the strong base, inhibiting the desired reaction. Solution: Use anhydrous aprotic solvents such as THF, toluene, or dioxane.
Problem 3: Formation of Significant Side Products
Potential Cause Explanation & Solution
Unreacted Starting Material Incomplete cyclization will leave the linear precursor in the final mixture, complicating purification. Solution: Increase reaction time or temperature, or consider a stronger base. Ensure high-dilution conditions are maintained.
Polymeric Byproducts As discussed, this is a major side reaction. Solution: The primary fix is using high-dilution conditions. Purification can be challenging, but polymers are often much less soluble or have very different chromatographic behavior than the desired product. Precipitation or filtration may help remove them.
Boc Deprotection If any acidic conditions are inadvertently introduced during workup before the reaction is complete, the Boc group can be cleaved. Solution: Ensure the workup is performed under neutral or slightly basic conditions until the product is isolated. A gentle quench with saturated ammonium chloride solution is standard.
Problem 4: Difficulty in Product Purification
Potential Cause Explanation & Solution
Product Polarity The product, containing a polar lactam group and a nonpolar Boc group, has intermediate polarity. It can be challenging to separate from closely related impurities. Solution: Flash column chromatography on silica gel is the standard method. A gradient elution system, starting with a less polar mobile phase (e.g., 30% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 70-100% Ethyl Acetate), is often effective. Adding a small amount of methanol (1-5%) to the ethyl acetate can help elute the product if it adheres strongly to the silica.
Product is Water Soluble The product may have some solubility in water, leading to loss during aqueous workup. Solution: After quenching the reaction, extract the aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery.

Visualized Workflows

Diagram 1: Overall Synthetic Workflow

This diagram illustrates the two-step synthesis pathway.

Synthetic Workflow A N-Boc-ethylenediamine + Ethyl Acrylate B Step 1: Aza-Michael Addition A->B  MeOH or neat,  Room Temp C Linear Amine-Ester Intermediate B->C D Step 2: Intramolecular Cyclization C->D  1. NaH, Anhydrous THF  2. Heat (Reflux)  (High Dilution) E tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate D->E

Caption: High-level overview of the synthesis.

Diagram 2: Troubleshooting Decision Tree for Cyclization

This chart provides a logical flow for diagnosing issues in the critical cyclization step.

Troubleshooting Cyclization Start Low Yield in Cyclization Step? CheckTLC Analyze crude reaction by TLC/LC-MS Start->CheckTLC IsSM Is starting material (SM) present? CheckTLC->IsSM IsPolymer Is baseline/insoluble material present? CheckTLC->IsPolymer IsOther Are there other distinct spots? CheckTLC->IsOther Sol_Incomplete Cause: Incomplete Reaction - Increase reaction time/temp - Use stronger/fresh base (NaH, KOt-Bu) IsSM->Sol_Incomplete Yes Sol_Polymer Cause: Polymerization - Re-run under high dilution - Ensure slow addition of SM to base IsPolymer->Sol_Polymer Yes Sol_SideProduct Cause: Side Reaction - Characterize byproduct (MS, NMR) - Adjust temp or base IsOther->Sol_SideProduct Yes

Caption: A logical guide to troubleshooting the cyclization.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established chemical principles for Michael additions and intramolecular cyclizations. Researchers should adapt it based on their specific laboratory conditions and scale.

Step 1: Synthesis of Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethylamino)propanoate

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-ethylenediamine (5.00 g, 31.2 mmol).

  • Add ethyl acrylate (3.44 mL, 3.13 g, 31.2 mmol) dropwise to the flask at room temperature. Note: The reaction is often performed neat, but can also be done in a minimal amount of methanol if viscosity is an issue.

  • Stir the mixture at room temperature for 24 hours. The reaction progress should be monitored by TLC (Mobile phase: 50% Ethyl Acetate/Hexanes).

  • Upon completion (disappearance of the starting diamine), the reaction mixture is concentrated under reduced pressure to remove any excess ethyl acrylate and solvent.

  • The resulting crude oil, the linear amine-ester intermediate, is typically of sufficient purity to be used directly in the next step without further purification. Yield is generally quantitative.

Step 2: Synthesis of tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate

  • Set up a three-neck 1 L round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen.

  • To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.50 g, 37.4 mmol) and wash with anhydrous hexanes (3 x 10 mL) to remove the oil. Carefully decant the hexanes each time.

  • Add 400 mL of anhydrous tetrahydrofuran (THF) to the flask containing the washed NaH.

  • Dissolve the crude intermediate from Step 1 (~31.2 mmol) in 100 mL of anhydrous THF and load it into the dropping funnel.

  • Heat the THF/NaH suspension to a gentle reflux.

  • Add the solution of the intermediate from the dropping funnel to the refluxing suspension very slowly over a period of 4-6 hours.

  • After the addition is complete, continue to heat the reaction at reflux for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction to 0 °C in an ice bath. Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to afford the title compound as a white solid or viscous oil.

References

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. Available at: [Link]

  • Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]

  • A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. ResearchGate. Available at: [Link]

  • Dieckmann condensation. Wikipedia. Available at: [Link]

  • SYNTHESIS OF DIAZEPAM | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. YouTube. Available at: [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Korean Chemical Society. Available at: [Link]

  • Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate. PubChemLite. Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • 5-Oxo-[5][6]diazepane-1-carboxylic acid tert-butyl ester. BuyersGuideChem. Available at: [Link]

  • N-BOC-dendrimers and their conjugates.Google Patents.
  • The Dieckmann Condensation. Organic Reactions. Available at: [Link]

  • Sandmeyer and Dieckmann Reactions. SlideShare. Available at: [Link]

  • n-Butyl acrylate zwitterionomers of the ammonioethoxydicyanoethenolate type: 1. Synthesis. Polymer. Available at: [Link]

  • Dieckmann Condensation. SynArchive. Available at: [Link]

Sources

Optimization

Diazepane Cyclization Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for diazepane synthesis. The formation of seven-membered heterocyclic rings, such as 1,4-diazepanes and dibenzodiazepines, presents unique thermodynamic and kinetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diazepane synthesis. The formation of seven-membered heterocyclic rings, such as 1,4-diazepanes and dibenzodiazepines, presents unique thermodynamic and kinetic challenges. Unlike highly favored five- or six-membered rings, seven-membered cyclizations suffer from severe entropic penalties (a statistically lower probability of the reactive chain ends meeting) and enthalpic barriers (transannular Pitzer strain and eclipsing interactions in the transition state)[1][2].

As a Senior Application Scientist, I have designed this guide to bridge mechanistic theory with practical troubleshooting. By understanding the causality behind these failures, you can engineer your reaction conditions to force the kinetic pathways toward successful ring closure.

Diagnostic Decision Tree

Before adjusting your chemistry, you must accurately diagnose the failure mode. Use the following workflow to interpret your crude LC-MS data and select the appropriate intervention.

DiazepaneTroubleshooting Start Cyclization Failure in Diazepane Synthesis CheckMass Analyze Crude by LC-MS Start->CheckMass Oligomer Mass = 2x, 3x (Intermolecular) CheckMass->Oligomer Dimer/Polymer Detected NoReaction Starting Material Recovered CheckMass->NoReaction No Conversion SideProduct Hydrolysis/Degradation Products CheckMass->SideProduct Unexpected Mass Sol1 Implement Pseudo-High Dilution (<0.005 M) via Syringe Pump Oligomer->Sol1 Sol2 Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) NoReaction->Sol2 Sol3 Scavenge Water / Avoid Harsh Aqueous Acids/Bases SideProduct->Sol3

Diagnostic workflow for troubleshooting diazepane cyclization failures.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a high molecular weight mass corresponding to dimers and oligomers. How do I force the intramolecular pathway? A1: You are losing the kinetic competition between intramolecular cyclization and intermolecular oligomerization. Because the entropic barrier for a 7-membered ring is high, intermolecular collisions become highly competitive[1][2]. Solution: Implement "pseudo-high dilution" conditions. Instead of running the reaction in a massive volume of solvent, use a syringe pump to slowly add the linear precursor into the reaction mixture containing the catalyst/base. This keeps the steady-state concentration of the reactive intermediate extremely low (<0.005 M), statistically favoring intramolecular closure over intermolecular collisions.

Q2: I am attempting an intramolecular Buchwald-Hartwig amination to form a dibenzodiazepine, but I mostly recover starting material. What is failing? A2: The failure likely lies in the oxidative addition or the final reductive elimination step. Standard ligands like PPh


 often fail for medium-sized rings due to insufficient steric bulk to force the metal centers together.
Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. Studies have shown that ligands like SPhos or P(t-Bu)

significantly lower the activation energy barrier for the C-N coupling in 7-membered rings[3]. The steric hindrance of these ligands accelerates reductive elimination, which is often the rate-limiting step in forming the strained diazepane core[3][4].

Q3: During the reductive amination route to form 1,4-diazepane-2-ones, I observe incomplete cyclization and significant hydrolysis of my intermediate. How can I prevent this? A3: Imine formation is reversible, and the presence of water drives the equilibrium backward, leading to hydrolysis of the starting material[2]. Furthermore, direct cyclization without proper buffering is inefficient. Solution: Use sodium cyanoborohydride (NaBH


CN) in a solvent like DMF, buffered with 1% acetic acid[5]. The mild acid catalyzes the imine formation without prematurely degrading the starting material, while NaBH

CN selectively reduces the imine in situ, driving the equilibrium forward to the irreversible cyclic amine product[5].

Quantitative Optimization Data

To aid in your experimental design, the following tables summarize field-proven optimization parameters for diazepane cyclization.

Table 1: Ligand and Base Screening for Pd-Catalyzed Intramolecular Buchwald-Hartwig Cyclization [3][4]

Catalyst / LigandBaseSolventYield (%)Mechanistic Observation
Pd(OAc)

/ PPh

K

CO

Toluene<10%Insufficient steric bulk; no reductive elimination.
Pd(OAc)

/ BINAP
Cs

CO

Toluene45%Moderate bite angle improves yield; slow reaction.
Pd

(dba)

/ P(t-Bu)

NaOtBuToluene68%High steric bulk forces rapid ring closure.
Pd(OAc)

/ SPhos
Cs

CO

THF70%Optimal electron density facilitates oxidative addition.

Table 2: Concentration Effects on Cyclization vs. Intermolecular Side Reactions

Concentration (M)Addition MethodPrimary Product ProfileRecommendation
0.1 MAll-at-onceDimers / PolymersAvoid for 7-membered rings.
0.01 MAll-at-once50% Cyclic / 50% DimerSub-optimal; requires difficult purification.
0.05 MSyringe Pump (12 h)>85% Cyclic ProductRecommended standard protocol.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: High-Dilution Intramolecular Buchwald-Hartwig Cyclization

Causality: This protocol utilizes SPhos to overcome the enthalpic barrier of the 7-membered transition state, while the syringe pump mitigates the entropic penalty by preventing intermolecular collisions[3].

  • Catalyst Preparation: In an oven-dried, argon-purged Schlenk flask, add Pd(OAc)

    
     (5 mol%), SPhos (10 mol%), and anhydrous Cs
    
    
    
    CO
    
    
    (2.0 equiv).
  • System Activation: Add anhydrous THF to the flask to establish a base volume (e.g., 20 mL). Heat to 80 °C (reflux).

    • Validation Checkpoint 1: The solution should turn a pale yellow/orange, indicating the formation of the active Pd(0)-SPhos complex. If it turns black (Pd black precipitation), your system is wet or oxygenated; abort and restart.

  • Syringe Pump Setup: Dissolve the linear bromo-amine precursor (1.0 equiv) in anhydrous THF (10 mL) to create a 0.05 M solution. Load into a gas-tight syringe.

  • Slow Addition: Add the precursor solution to the refluxing catalyst mixture via syringe pump at a rate of 0.8 mL/hour.

    • Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc) every 4 hours. The starting material spot should remain faint or invisible, confirming it is being consumed as fast as it is added.

  • Completion: Once addition is complete, stir for an additional 2 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Reductive Amination Cyclization for 1,4-Diazepane-2-ones

Causality: Buffered acidic conditions drive the unfavorable imine formation, while immediate in situ reduction traps the 7-membered ring irreversibly, preventing hydrolysis[2][5].

  • Preparation: Dissolve the linear amino-aldehyde/ketone precursor (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Buffering: Add glacial acetic acid to achieve a 1% v/v concentration in the reaction mixture.

    • Validation Checkpoint 1: Verify the pH is approximately 4-5 using pH paper on a micro-aliquot. This is the optimal window for imine formation without completely protonating the amine nucleophile.

  • Reduction: Add NaBH

    
    CN (1.5 equiv) in one portion. Stir at room temperature under nitrogen.
    
    • Validation Checkpoint 2: Mild gas evolution may occur. Monitor via LC-MS. The mass of the uncyclized starting material should disappear, replaced directly by the

      
       of the cyclized diazepane (which will be the starting mass minus the mass of H
      
      
      
      O).
  • Workup: Quench carefully with saturated aqueous NaHCO

    
     until gas evolution ceases. Extract with CH
    
    
    
    Cl
    
    
    , wash heavily with brine (5x) to remove DMF, dry over Na
    
    
    SO
    
    
    , and concentrate.

References

  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115 Source: thieme-connect.com URL:[6]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 Source: doi.org URL:[5]

  • Palladium-Catalyzed Benzodiazepines Synthesis Source: mdpi.com URL:[4]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration Source: uevora.pt URL:[3]

  • Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine Source: nih.gov URL:[1]

  • troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide Source: benchchem.com URL:[2]

Sources

Troubleshooting

Technical Support Center: Preserving Stereochemical Integrity in Diazepane Functionalization

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for a critical challenge in medicinal chemistry: the functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for a critical challenge in medicinal chemistry: the functionalization of chiral diazepane scaffolds without compromising their stereochemical integrity. Here, we address common experimental hurdles with practical, field-proven solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the functionalization of a chiral diazepane?

A1: Racemization in chiral diazepanes, particularly those with a stereocenter at the C3 position, can occur through several mechanisms. One of the most relevant for 1,4-diazepines is a ring-chain tautomerism. This process can be initiated by an intramolecular proton transfer, leading to the opening of the diazepine ring to form an achiral intermediate. Subsequent ring closure can then occur from either face, resulting in a loss of the original stereochemistry. Additionally, for functionalizations involving the deprotonation of a C-H bond adjacent to a carbonyl group within the diazepane ring, enolate formation can lead to a planar, achiral intermediate, which is susceptible to non-stereoselective reprotonation or reaction with an electrophile.[1]

Q2: I'm observing significant epimerization during the N-alkylation of my chiral diazepane. What are the most likely causes?

A2: Significant epimerization during N-alkylation is a common issue and typically points to one or more of the following factors:

  • Strong, Unhindered Bases: The use of strong and sterically unhindered bases can lead to the deprotonation of acidic protons elsewhere in the molecule, potentially initiating racemization pathways.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for racemization, increasing the rate of epimerization.[2]

  • Prolonged Reaction Times: Extended exposure to basic or acidic conditions, even at lower temperatures, can allow for the gradual erosion of stereochemical integrity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the rate of racemization.[3]

Q3: How do protecting groups influence the stereochemical outcome of diazepane functionalization?

A3: Protecting groups are critical for maintaining stereochemical integrity during diazepane functionalization.[4][5][6] They serve two primary purposes in this context:

  • Preventing Unwanted Reactivity: By masking reactive functional groups, they prevent side reactions that could lead to racemization.[4][7]

  • Imparting Steric Hindrance: Bulky protecting groups can create a sterically biased environment around the reactive center. This steric hindrance can direct the approach of incoming reagents, favoring one stereochemical outcome over the other. For instance, a large protecting group on one of the nitrogen atoms can influence the facial selectivity of an alkylation at an adjacent carbon.[8]

The choice of protecting group is crucial and should be guided by its stability under the reaction conditions and the ease of its selective removal.[9]

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (ee) During N-Alkylation or N-Acylation

This is a frequent challenge when modifying the nitrogen atoms of the diazepane core. The following troubleshooting steps can help you mitigate this issue.

In certain benzodiazepine systems, it has been shown that even when a chiral center is temporarily destroyed by forming a planar enolate, the inherent chirality of the seven-membered ring conformation can direct the approach of an electrophile, leading to a highly stereoselective outcome. This phenomenon is known as "memory of chirality."[1][8] The boat-like conformation of the diazepine ring is chiral, and substituents on the ring can stabilize one conformation over the other. This conformational preference can be exploited to achieve stereoselective functionalization.

start High Racemization Observed in N-Functionalization base Step 1: Evaluate the Base start->base temp Step 2: Control the Temperature base->temp If racemization persists solvent Step 3: Optimize the Solvent temp->solvent If racemization persists protecting_group Step 4: Re-evaluate Protecting Group Strategy solvent->protecting_group If racemization persists success Racemization Minimized protecting_group->success Successful Optimization start Poor Diastereoselectivity in C-H Functionalization catalyst Step 1: Screen Rhodium Catalysts start->catalyst directing_group Step 2: Introduce a Directing Group catalyst->directing_group If selectivity is still low substituent_effects Step 3: Analyze Existing Substituent Effects directing_group->substituent_effects If further optimization is needed success High Diastereoselectivity Achieved substituent_effects->success Successful Optimization

Caption: Troubleshooting workflow for C-H functionalization.

  • Screen Rhodium Catalysts for C-H Insertion:

    • Problem: The choice of catalyst can significantly influence the stereoselectivity of C-H insertion reactions.

    • Solution: For C-H functionalization using diazo compounds, screen a variety of dirhodium(II) catalysts with different chiral ligands. The chiral environment created by the catalyst can effectively control the stereochemical outcome.

  • Introduce a Directing Group:

    • Problem: Lack of a directing group can lead to poor regioselectivity and stereoselectivity.

    • Solution: If possible, introduce a directing group that can coordinate to the metal catalyst and position it for a site-selective and stereoselective C-H insertion.

  • Analyze Existing Substituent Effects:

    • Problem: Existing substituents on the diazepine ring may not be providing sufficient steric bias.

    • Solution: Consider modifying existing substituents to be bulkier, thereby creating a more pronounced steric differentiation between the two faces of the diazepine ring. This can enhance the diastereoselectivity of the functionalization. [10]

Experimental Protocols

Protocol 1: Stereoretentive N-Alkylation of a Chiral Diazepane

This protocol is designed to minimize racemization during the N-alkylation of a chiral diazepane, leveraging low temperatures and a sterically hindered base.

Materials:

  • Chiral diazepane substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral diazepane substrate (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add LHMDS (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78°C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the enantiomeric excess of the product by chiral HPLC.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for determining the extent of racemization in your functionalized diazepane product.

Materials:

  • Racemic standard of the functionalized diazepane

  • Enantioenriched functionalized diazepane sample

  • HPLC-grade hexanes and isopropanol (or other suitable mobile phase)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Develop a Separation Method:

    • Prepare a solution of the racemic standard in the mobile phase.

    • Inject the racemic standard onto the chiral HPLC column and optimize the mobile phase composition (isocratic or gradient) to achieve baseline separation of the two enantiomers.

  • Analyze the Sample:

    • Prepare a solution of your enantioenriched sample at a known concentration.

    • Inject the sample onto the chiral HPLC column using the optimized method.

  • Calculate Enantiomeric Excess (ee):

    • Integrate the peak areas of the two enantiomers.

    • Calculate the ee using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Data Summary Table

The choice of base and solvent can have a profound impact on the stereochemical outcome of a reaction. The following table provides a conceptual summary of expected trends.

BaseSolventExpected RacemizationRationale
LDATHFHighStrong, non-hindered base can easily deprotonate the stereocenter.
LHMDSTHFLowSterically hindered base is less likely to deprotonate the stereocenter.
DBUTolueneModerateWeaker, non-nucleophilic base. Racemization is possible but often less than with stronger bases.
DIPEADCMLow to ModerateHindered amine base, generally a good choice for minimizing racemization in acylation reactions. [2]

References

  • Volp, K. A., & Harned, A. M. (2013). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. The Journal of Organic Chemistry, 78(15), 7554–7564. [Link]

  • Carlier, P. R., Zhao, H., DeGuzman, J., & Lam, P. C.-H. (2003). Enantioselective synthesis of “quaternary” 1,4-benzodiazepin-2-one scaffolds via memory of chirality. Journal of the American Chemical Society, 125(38), 11482–11483. [Link]

  • Polo, E., & Ragaini, F. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. [Link]

  • Lantano, B., & Sorensen, E. J. (2016). Process for the resolution of (r,s)-diazepane and diazepanone derivatives.
  • Moroder, L. (2005). Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. [Link]

  • Bäckvall, J.-E. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 26(18), 5675. [Link]

  • Zhao, H. (2006). Memory of Chirality in 1,4-Benzodiazepin-2-ones. Virginia Tech. [Link]

  • Davies, H. M. L., & Manning, J. R. (2011). Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews, 40(4), 1865-1879. [Link]

  • Mondal, S. (2019). Protecting Groups. ResearchGate. [Link]

  • Polo, E., & Ragaini, F. (2009). Solvent effects on stereoselectivity: More than just an environment. Chemical Society Reviews, 38(4), 990-1001. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Li, S.-F., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4791. [Link]

  • Oki, M. (2023). Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. Molecules, 28(12), 4731. [Link]

  • Rogers, L. R., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 919379. [Link]

  • Wang, Z., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(11), 3326. [Link]

  • Boumoud, B., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 18(10), 11955-11968. [Link]

  • Wheeler, S. E., et al. (2026). Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews, 40(4), 1865-1879. [Link]

  • Franzini, R., Rosetti, A., & Villani, C. (2021). Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. Molecules, 26(11), 3365. [Link]

  • Kitching, M. O. (2018). Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds. University of Sussex. [Link]

  • Itoh, H., et al. (2025). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv. [Link]

  • Al-Mokadem, A. S., et al. (2025). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. Scientific Reports, 15(1), 29381. [Link]

  • Van Dyke, K., et al. (1990). Benzodiazepines and their solvents influence neutrophil granulocyte function. Journal of Clinical & Laboratory Immunology, 30(3), 127-133. [Link]

  • Sović, I., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry, 17(6), 1479-1488. [Link]

  • Wang, M., et al. (2018). Stereoselective Synthesis of Functionalized Tetrahydro-1 H -1,2-diazepines by N -Heterocyclic Carbene-Catalyzed [3 + 4] Annulation. Organic Letters, 20(21), 6896-6900. [Link]

  • Pergola, G., et al. (2025). Diazepam modulates hippocampal CA1 functional connectivity in people at clinical high-risk for psychosis. medRxiv. [Link]

  • Al-Mokadem, A. S., et al. (2022). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. Molecules, 27(13), 4153. [Link]

  • Pergola, G., et al. (2024). Diazepam modulates hippocampal CA1 functional connectivity in people at clinical high-risk for psychosis. medRxiv. [Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Solving Diazepane Salt Solubility in Water

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with expert-driven, practic...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with expert-driven, practical solutions for one of the most common and frustrating challenges in the lab: dissolving diazepane-based compounds in aqueous media. As a class of molecules, diazepanes are notoriously lipophilic, which is key to their therapeutic action but a significant hurdle for in vitro and formulation work.

This document moves beyond simple protocols. It delves into the physicochemical reasoning behind each troubleshooting step, empowering you to make informed decisions for your specific diazepane salt and experimental context.

Part 1: The Troubleshooting Workbench

This section is structured as a direct, problem-solution guide. We will address the most common issues encountered in the laboratory in a logical, step-by-step progression.

Initial State Analysis: My Diazepane Salt Won't Dissolve!

This is the most frequent starting point. Before employing advanced methods, a systematic initial assessment is critical. The following workflow provides a logical progression from simple physical interventions to chemical modifications.

G start_node Problem: Poor Solubility of Diazepane Salt process_node_1 Step 1: Mechanical & Thermal Energy • Vortex vigorously (2-5 min) • Sonicate in water bath (10-30 min) • Gentle warming (37-40°C) start_node->process_node_1 Start Here process_node process_node decision_node decision_node solution_node solution_node advanced_node advanced_node decision_node_1 Dissolved? process_node_1->decision_node_1 solution_node_1 Success! Proceed with experiment. Monitor for precipitation. decision_node_1->solution_node_1 Yes process_node_2 Step 2: pH Adjustment Is your compound a weak base? (Most diazepanes are, pKa ≈ 3.4) decision_node_1->process_node_2 No decision_node_2 Soluble in acidic buffer? process_node_2->decision_node_2 solution_node_2 Success! Use acidic buffer as solvent. Caution: pH may affect bio-assays. decision_node_2->solution_node_2 Yes process_node_3 Step 3: Co-Solvent System Introduce a water-miscible organic solvent (e.g., DMSO, EtOH) decision_node_2->process_node_3 No / pH change not viable decision_node_3 Soluble in co-solvent mix? process_node_3->decision_node_3 solution_node_3 Success! Use minimal % of co-solvent. Run vehicle controls. decision_node_3->solution_node_3 Yes advanced_node_1 Step 4: Advanced Formulation • Cyclodextrin Complexation • Solid Dispersion decision_node_3->advanced_node_1 No / Co-solvents not viable

Caption: Troubleshooting workflow for diazepane salt solubility.

Q1: I've tried vortexing and sonication with no luck. How do I properly use pH to my advantage?

Answer: This is the most powerful and direct chemical modification for a typical diazepane structure. The underlying principle is the molecule's basicity.

  • The "Why": Most diazepane derivatives, like the parent diazepam, are weak bases with a pKa around 3.4.[1][2][3] This means that in an environment with a pH below 3.4, the molecule will accept a proton (become protonated or ionized). This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility. In contrast, at a neutral pH of ~7, the molecule is in its un-ionized, free-base form, which is less soluble.[4][5]

  • The "How": Instead of just adding acid, which can cause localized precipitation and uncontrolled pH, the best practice is to attempt dissolution directly in a pre-prepared acidic buffer.

  • Buffer Selection: Prepare a buffer with a pH at least 1-2 units below the compound's pKa. A 10-50 mM citrate buffer at pH 2.5-3.0 is an excellent starting point.

  • Compound Addition: Weigh the diazepane salt and add it directly to the calculated volume of the acidic buffer to achieve your target concentration.

  • Energy Input: Vortex vigorously for 2 minutes. If not fully dissolved, sonicate for 15-20 minutes.

  • Visual Confirmation: The solution should be completely clear, with no visible particulates. Hold it against a dark background to check.

  • Important Consideration: Be aware that if this stock solution is diluted into a neutral buffer (e.g., cell culture media at pH 7.4), the compound may precipitate as the pH rises above its pKa. Always add the acidic stock to the neutral media slowly and with constant stirring to minimize this risk.

Q2: My experiment is sensitive to pH changes, and co-solvents like DMSO interfere with my assay. What is the next best option?

Answer: When pH and common organic solvents are not viable, the gold-standard technique is complexation with cyclodextrins . This approach "hides" the hydrophobic parts of the diazepane molecule within a water-soluble carrier.

  • The "Why": Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[6] The poorly soluble diazepane molecule can insert itself into this hydrophobic pocket, forming an "inclusion complex."[7][8] This complex has a water-soluble exterior, allowing the drug to remain stably dissolved in an aqueous solution at a neutral pH. For diazepam and its analogs, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have proven highly effective.[9][10][11]

G cluster_0 Aqueous Environment (pH 7.4) D Hydrophobic Diazepane Molecule Complex Soluble Diazepane-CD Inclusion Complex D->Complex + CD Cyclodextrin (CD) (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • The "How": The key is to co-dissolve the cyclodextrin and the drug, allowing the complex to form. Studies show that diazepam's solubility increases linearly with the concentration of the cyclodextrin used.[9][11]

  • Carrier Preparation: Prepare a stock solution of HP-β-CD in your desired final buffer (e.g., PBS, pH 7.4). A 30-40% (w/v) solution is a common starting point.

  • Molar Ratio Calculation: Determine the molar ratio of CD to your diazepane salt. Start by screening ratios from 1:1 to 10:1 (CD:Drug).

  • Dissolution:

    • Add the weighed diazepane salt to the cyclodextrin solution.

    • Vortex vigorously for 5-10 minutes.

    • Sonicate for 30-60 minutes. Gentle warming to ~40°C can facilitate complexation.

  • Equilibration & Clarification: Allow the solution to equilibrate at room temperature for 1-2 hours. If any undissolved material remains, centrifuge at high speed (>10,000 x g) for 15 minutes and carefully collect the supernatant. This ensures you are working with the truly solubilized fraction.

  • Concentration Verification (Optional but Recommended): Use HPLC or UV-Vis spectrophotometry to confirm the final concentration of your diazepane salt in the supernatant.

Part 2: Data Summary & FAQs

Quantitative Solubility Data

The following table summarizes key solubility data for the parent compound, diazepam, to provide a quantitative context for these troubleshooting efforts.

Solvent SystemTemperatureReported Solubility (Approx.)Reference(s)
Pure Water25 °C0.05 mg/mL (50 µg/mL)[2][12][13]
5% Dextrose Injection25 °C0.064 mg/mL[14]
0.9% Sodium Chloride Injection25 °C0.050 mg/mL[14]
Ethanol25 °C62.5 mg/mL[12]
Water with 40% HP-β-CDRoom Temp.~3.5 mg/mL[8][9]
Water with 40% SBE-β-CDRoom Temp.~3.5 mg/mL[8][9]
Frequently Asked Questions (FAQs)
  • Q: How do I choose the right counter-ion (salt form) for my novel diazepane derivative to begin with?

    • A: For weakly basic drugs like diazepanes, hydrochloride (HCl) and mesylate salts are the most common and effective choices for improving aqueous solubility compared to the free base.[15] The selection process involves screening various pharmaceutically acceptable counter-ions and evaluating the resulting salts for solubility, stability, and crystallinity.[16]

  • Q: My compound dissolves initially in an acidic buffer but crashes out when I dilute it into my neutral cell culture medium. What's happening?

    • A: This is a classic example of pH-dependent precipitation. Your compound is soluble in its protonated state at a low pH. When you introduce it to the neutral (pH ~7.4) and highly buffered medium, it deprotonates back to the less soluble free-base form, causing it to fall out of solution. To mitigate this, add your acidic stock solution very slowly to the final medium while vortexing or stirring continuously to allow for rapid dispersion before precipitation can occur.

  • Q: Can I autoclave my prepared diazepane solution for sterilization?

    • A: No. It is strongly advised not to autoclave diazepam solutions. Studies have shown that the active compound degrades under autoclaving conditions.[8][9] The correct method for sterilization is to pass the final, fully dissolved solution through a 0.22 µm sterile filter.

  • Q: What is a "solid dispersion" and is it useful for my benchtop experiments?

    • A: A solid dispersion is a technique where the drug is dispersed within a solid hydrophilic carrier (like PVP or PEG) at a molecular level, often creating an amorphous, high-energy state that dissolves much faster than the crystalline drug.[17][18][19] While it is a powerful method for improving the bioavailability of oral drugs, it is an advanced manufacturing technique.[20] For preparing routine stock solutions for in vitro experiments, the pH adjustment, co-solvent, and cyclodextrin methods described above are far more practical.

References

  • Verma, S., & Rawat, A. (2021). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Dixit, A. K., & Singh, R. P. (2012). Solid Dispersion: A Strategy for Improving the Solubility of Poorly Soluble Drugs. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Kumar, S., & Singh, S. (2017). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • S, S., & R, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Pahwa, R., et al. (2011). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Anonymous. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Vromans, H., et al. (2005). Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use. Die Pharmazie. Available at: [Link]

  • Vromans, H., et al. (2005). Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use. Ingenta Connect. Available at: [Link]

  • Anonymous. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • JoVE. Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. Available at: [Link]

  • Scent.vn. Diazepam (CAS 439-14-5): Odor profile, Properties, & IFRA compliance. Scent.vn. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Diazepam. Some Pharmaceutical Drugs. Available at: [Link]

  • Jamei, M., et al. (2021). A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics after Intravenous, Oral, Intranasal, and Rectal Applications. Pharmaceutics. Available at: [Link]

  • Hadžiabdić, J., et al. (2013). The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin. International Journal of Science, Technology and Society. Available at: [Link]

  • Mason, N. A., et al. (1981). Factors affecting diazepam infusion: solubility, administration-set composition, and flow rate. American journal of hospital pharmacy. Available at: [Link]

  • FooDB. (2010). Showing Compound Diazepam (FDB007103). FooDB. Available at: [Link]

  • Vromans, H., et al. (2005). Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use. ResearchGate. Available at: [Link]

  • López, R., et al. (2022). Amphiphilic cyclodextrins: Dimerization and diazepam binding explored by molecular dynamics simulations. Computational and Theoretical Chemistry. Available at: [Link]

  • Newton, D. W., et al. (1981). Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice. American journal of hospital pharmacy. Available at: [Link]

  • Deranged Physiology. Diazepam. Deranged Physiology. Available at: [Link]

  • Yalkowsky, S. H., & Valvani, S. C. (1977). Solubilization by cosolvents III: Diazepam and benzocaine in binary solvents. Drug Development and Industrial Pharmacy. Available at: [Link]

  • Anonymous. (2012). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Hadžiabdić, J., et al. (2013). The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin. ResearchGate. Available at: [Link]

  • Jouyban, A., et al. (2002). Prediction of benzodiazepines solubility using different cosolvency models. Die Pharmazie. Available at: [Link]

  • Jouyban, A., et al. (2002). Prediction of benzodiazepines solubility using different cosolvency models. ResearchGate. Available at: [Link]

  • Kumar, L., & Kumar, A. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • Yalkowsky, S. H., et al. (1983). Cosolvency and cosolvent polarity. Pharmaceutical research. Available at: [Link]

  • Gupta, P. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

Sources

Troubleshooting

Removing byproduct formation in diazepane acylation reactions

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding byproduct formation in diazepane acyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding byproduct formation in diazepane acylation reactions. Our goal is to equip you with the knowledge to not only solve common issues but also to understand the underlying chemical principles to proactively improve your synthetic outcomes.

Introduction to Diazepane Acylation

The acylation of diazepanes is a fundamental transformation in medicinal chemistry, crucial for the synthesis of a wide array of pharmacologically active compounds.[1][2] While seemingly straightforward, this reaction can be plagued by the formation of various byproducts, leading to reduced yields and complex purification challenges. This guide will address the most common of these issues, providing both theoretical understanding and practical solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues with Reaction Selectivity and Byproduct Formation

Q1: My diazepane acylation is producing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. What is the likely mechanism, and how can I prevent this?

A1: Dimerization is a common byproduct in the acylation of certain benzodiazepines. The likely mechanism involves the formation of a reactive intermediate that can be intercepted by another diazepine molecule before acylation occurs.

Mechanism of Dimer Formation:

The formation of acylated dimers can occur, particularly with certain benzodiazepine scaffolds, through a pathway initiated by the reaction of the acyl halide with the diazepine. This can lead to the generation of a reactive iminium intermediate, which is then susceptible to nucleophilic attack by a second molecule of the starting benzodiazepine. Subsequent acylation of the remaining free amine on the dimerized structure can then lead to the observed acylated dimer.

Troubleshooting Dimer Formation:

  • Order of Addition: The order in which you add your reagents is critical. Slowly adding the acylating agent to a solution of the diazepane and a non-nucleophilic base can help to ensure that the diazepane is acylated before it has the opportunity to react with another diazepine molecule.

  • Temperature Control: Lowering the reaction temperature can help to slow down the rate of dimerization relative to the desired acylation. A temperature screening experiment is recommended to find the optimal balance.[3][4]

  • Choice of Base: The base plays a crucial role in the reaction's selectivity. A bulky, non-nucleophilic base is often preferred to scavenge the HCl generated during the reaction without competing with the diazepane as a nucleophile. However, in some cases, certain bases can promote the formation of unwanted intermediates.[3] A screening of bases such as triethylamine, diisopropylethylamine (DIPEA), and 2,6-lutidine may be necessary.[3]

  • High Dilution: Running the reaction at a lower concentration (high dilution) can favor the intramolecular acylation over the intermolecular dimerization.[5]

Q2: I am observing the formation of an N-acylaminoisoquinoline byproduct. What causes this, and how can I avoid it?

A2: The formation of N-acylaminoisoquinolines is a known side reaction in the acylation of certain 5H-2,3-benzodiazepines. This byproduct arises from a rearrangement of the diazepine ring upon acylation.

Mechanism of N-acylaminoisoquinoline Formation:

This pathway is dependent on the nature of the acylating agent, the order of mixing, and the reaction temperature. The reaction proceeds through the formation of a reactive intermediate that undergoes a ring contraction to form the more stable isoquinoline core.

Troubleshooting N-acylaminoisoquinoline Formation:

  • Acylating Agent: The choice of acylating agent can significantly influence the reaction pathway. Experimenting with different acylating agents (e.g., acyl anhydrides instead of acyl chlorides) may steer the reaction away from this rearrangement.

  • Reaction Conditions: As with dimerization, careful control of reaction temperature and the order of reagent addition is crucial. Lower temperatures and slow addition of the acylating agent are generally recommended.

  • Solvent: The choice of solvent can also play a role. Aprotic solvents are typically used for these reactions. A solvent screen may be beneficial.

Q3: My reaction has resulted in an unexpected ring-opening of the diazepine. What could be the cause?

A3: The diazepine ring, particularly in certain 1,5-benzodiazepine systems, can be susceptible to nucleophilic attack and subsequent ring-opening during acylation, leading to products like N-butenylidene-amino-phenylacetamides.[6]

Mechanism of Ring-Opening:

The acylation of one of the nitrogen atoms can activate the diazepine ring, making it more susceptible to cleavage. This is particularly true when using more reactive acylating agents or under harsh reaction conditions.

Troubleshooting Ring-Opening:

  • Milder Acylating Agents: Consider using less reactive acylating agents, such as acyl anhydrides, in place of acyl chlorides.

  • Controlled Conditions: Employ milder reaction conditions, including lower temperatures and the use of a non-nucleophilic base, to minimize the activation of the diazepine ring towards cleavage.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to avoid prolonged reaction times that could favor the formation of the ring-opened product.

Q4: I am seeing significant hydrolysis of my acylating agent, leading to low yields. How can I prevent this, especially when using Schotten-Baumann conditions?

A4: Hydrolysis of the acylating agent is a common competitive reaction, especially in biphasic Schotten-Baumann conditions where water is present.[7]

Troubleshooting Hydrolysis of Acylating Agent:

  • Biphasic System: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases, allowing the acylation reaction to compete more effectively with hydrolysis.

  • Slow Addition of Base: The aqueous base should be added slowly to the reaction mixture to maintain a controlled pH and avoid a large excess of hydroxide ions that can promote hydrolysis.[8]

  • Continuous Flow Chemistry: Continuous flow reactors can offer superior mixing and temperature control, which has been shown to suppress the undesired hydrolysis in Schotten-Baumann reactions.[7]

  • Anhydrous Conditions: If possible for your specific transformation, consider moving to anhydrous conditions using an organic-soluble, non-nucleophilic base.

Category 2: Reaction Optimization and Control

Q5: How do I choose the right base for my diazepane acylation?

A5: The choice of base is critical for a successful acylation. The primary role of the base is to neutralize the acid (typically HCl) generated during the reaction, which would otherwise protonate the starting amine and render it unreactive.[3][8]

Guidelines for Base Selection:

Base TypeExamplesAdvantagesDisadvantages
Aqueous Inorganic NaOH, K₂CO₃Inexpensive, effective for Schotten-Baumann conditions.Can promote hydrolysis of the acylating agent.[7]
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Soluble in organic solvents, good for anhydrous reactions.Can sometimes act as a nucleophilic catalyst, leading to side products.
Pyridine Derivatives Pyridine, 2,6-LutidineCan also act as a catalyst.Can be difficult to remove after the reaction.
Bulky Non-Nucleophilic 2,6-Lutidine, Proton SpongeLess likely to interfere with the reaction.More expensive.

Q6: What is the optimal temperature for my diazepane acylation?

A6: The optimal temperature is a balance between reaction rate and selectivity.

  • Low Temperatures (0 °C to room temperature): Generally favored to minimize the formation of byproducts such as dimers and rearrangement products.[3][4]

  • Elevated Temperatures (40-60 °C): May be necessary to drive the reaction to completion, but should be approached with caution and careful monitoring to avoid byproduct formation.[3]

A temperature screening study is highly recommended for any new diazepane acylation reaction.

Part 2: Experimental Protocols and Visual Guides

Protocol 1: General Procedure for Schotten-Baumann Acylation of a Diazepane

This protocol provides a general starting point for the acylation of a diazepane using Schotten-Baumann conditions. Optimization of specific parameters will be necessary for individual substrates.

Materials:

  • Diazepane starting material

  • Acyl chloride

  • Dichloromethane (DCM) or other suitable organic solvent

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the diazepane (1.0 equivalent) in the organic solvent.

  • Cool the flask in an ice bath with stirring.

  • In a separate vessel, prepare a solution of the acyl chloride (1.1 equivalents) in the same organic solvent.

  • Slowly add the acyl chloride solution to the stirred diazepane solution.

  • Slowly add the 10% aqueous NaOH solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of Acylated Diazepanes by Column Chromatography

Column chromatography is a standard method for purifying acylated diazepanes from reaction byproducts.[5]

Materials:

  • Crude acylated diazepane

  • Silica gel

  • Appropriate solvent system (e.g., hexanes/ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Choose an appropriate solvent system by running TLC plates of the crude mixture in various solvent ratios. The desired product should have an Rf value between 0.2 and 0.4.

  • Pack a chromatography column with silica gel slurried in the chosen mobile phase.

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of Acylated Diazepanes

Recrystallization is an effective method for purifying solid acylated diazepanes.[7]

Materials:

  • Crude solid acylated diazepane

  • Appropriate recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Select a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. Common solvent pairs include ethyl acetate/hexanes or methanol/water.

  • In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Part 3: Visual Guides

Diagram 1: General Reaction Scheme for Diazepane Acylation

G cluster_reactants Reactants cluster_products Products Diazepane Diazepane Product Acylated Diazepane Diazepane->Product Byproduct Byproducts (Dimers, etc.) Diazepane->Byproduct AcylChloride Acyl Chloride AcylChloride->Product AcylChloride->Byproduct Base Base Base->Product

Caption: General overview of a diazepane acylation reaction.

Diagram 2: Troubleshooting Workflow for Byproduct Formation

G Start Byproduct Formation Observed Identify Identify Byproduct (LC-MS, NMR) Start->Identify Dimer Dimerization Identify->Dimer Rearrangement Rearrangement/Ring-Opening Identify->Rearrangement Hydrolysis Hydrolysis of Acylating Agent Identify->Hydrolysis OptimizeTemp Lower Temperature Dimer->OptimizeTemp SlowAddition Slow Reagent Addition Dimer->SlowAddition ChangeBase Change Base Dimer->ChangeBase HighDilution Use High Dilution Dimer->HighDilution Rearrangement->OptimizeTemp MilderReagent Use Milder Acylating Agent Rearrangement->MilderReagent Hydrolysis->SlowAddition of base Anhydrous Switch to Anhydrous Conditions Hydrolysis->Anhydrous Purify Purify Product (Chromatography/Recrystallization) OptimizeTemp->Purify SlowAddition->Purify ChangeBase->Purify HighDilution->Purify MilderReagent->Purify Anhydrous->Purify

Caption: A decision tree for troubleshooting common byproduct issues.

References

  • The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7. (URL: )
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (URL: )
  • Optimizing reaction conditions for azepane ring form
  • Schotten-Baumann Reaction. (URL: )
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. (URL: )
  • Reaction conditions and acetylation products of benzodiazepines 1a-1f.
  • Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding | Request PDF - ResearchGate. (URL: [Link])

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - ijpcbs. (URL: )
  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (URL: [Link])

  • Application Notes and Protocols for Acylation with 7-Bromoheptanoyl Chloride - Benchchem. (URL: )
  • (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (URL: [Link])

  • Synthesis of Diazepam - Chemistry Steps. (URL: [Link])

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of unique 1,2-diazepine-fused b-lactams via Staudinger-type [2+2] cyclization | ChemRxiv. (URL: [Link])

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (URL: [Link])

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])

  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC - NIH. (URL: [Link])

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])

  • High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters - Beilstein Journals. (URL: [Link])

  • Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding | Article Information | J-GLOBAL. (URL: [Link])

  • Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B - PMC. (URL: [Link])

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - Chalmers Research. (URL: [Link])

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL: [Link])

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL: [Link])

Sources

Optimization

Technical Support Center: Recrystallization of tert-Butyl 1,4-diazepane-5-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the purification of tert-butyl 1,4-diazepane-5-carboxylate (CAS: 138883-20-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the purification of tert-butyl 1,4-diazepane-5-carboxylate (CAS: 138883-20-2).

Due to the conformational flexibility of the 7-membered diazepane ring and the bulky, lipophilic nature of the Boc-protecting group, this compound exhibits a low lattice energy. Consequently, it is highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a well-defined crystalline lattice during anti-solvent addition [1][3].

This guide provides field-proven, self-validating protocols to bypass the LLPS boundary and achieve high-purity crystalline recovery.

Solvent System Selection Guide

Selecting the correct thermodynamic gradient is critical. The secondary amine provides hydrogen-bond donor/acceptor capabilities, while the tert-butyl ester is strictly lipophilic. We must balance these using a polar/non-polar binary mixture[2].

Solvent SystemVolume Ratio (v/v)Boiling Point GradientPrimary Use Case & Causality
EtOAc / Heptane 1 : 3 to 1 : 577 °C / 98 °CStandard Purification: EtOAc disrupts intermolecular H-bonds of the amine; Heptane forces supersaturation.
MTBE / Hexane 1 : 455 °C / 68 °CHeat-Sensitive Batches: Lower thermal stress prevents degradation of the Boc group during dissolution.
Toluene / Heptane 1 : 2110 °C / 98 °CHigh-Polarity Impurity Rejection: Toluene retains highly polar impurities in the mother liquor better than EtOAc.
IPAc / Heptane 1 : 489 °C / 98 °CProcess Scale-up: Isopropyl acetate (IPAc) resists hydrolysis better than EtOAc and provides a wider metastable zone.

Standard Operating Procedure: EtOAc/Heptane Recrystallization

This protocol utilizes a self-validating feedback loop to ensure you remain in the metastable zone, preventing the compound from crossing the spinodal decomposition boundary [3].

Step 1: Dissolution Suspend the crude tert-butyl 1,4-diazepane-5-carboxylate in minimal Ethyl Acetate (approx. 2-3 mL/g) and heat to 55 °C until complete dissolution occurs. Causality: Minimal good solvent ensures that the subsequent addition of anti-solvent will rapidly bridge the solubility gap without requiring excessive volumes.

Step 2: Hot Filtration Filter the hot solution through a pre-warmed 0.45 µm PTFE syringe filter or celite pad. Validation: This removes insoluble particulates (e.g., residual palladium or salts) that act as heterogeneous nucleation sites for impurities.

Step 3: Anti-Solvent Titration Maintain the solution at 50 °C. Begin adding Heptane dropwise (approx. 0.5 mL/min) under moderate stirring (250 rpm) until the cloud point is reached (a faint, persistent turbidity). Validation: Stop addition immediately upon turbidity. Wait 2 minutes. If the solution clears, add 1-2 more drops. The goal is a sustained, faint opalescence.

Step 4: Seeding (Critical Step) Add 0.5–1.0 wt% of pure tert-butyl 1,4-diazepane-5-carboxylate seed crystals. Causality: Seeding bypasses the high activation energy required for primary nucleation. It forces the system to consume supersaturation via crystal growth rather than phase-separating into an oil [3].

Step 5: Controlled Cooling Cool the mixture to 20 °C at a strict rate of 0.1 °C/min , then further cool to 0–5 °C in an ice bath for 2 hours. Validation: Take a 1 mL aliquot of the suspension and examine it under a standard light microscope (10x magnification). The presence of distinct birefringent geometric shapes confirms crystallization. If perfect, non-birefringent spheres are observed, the system has oiled out.

Step 6: Isolation Filter the crystals under a vacuum, wash with cold Heptane (0 °C), and dry under a high vacuum at ambient temperature to constant weight.

Process Visualization

Workflow Start Crude tert-Butyl 1,4-diazepane-5-carboxylate Dissolve Dissolve in EtOAc (Good Solvent) Start->Dissolve Filter Hot Filtration (Remove Particulates) Dissolve->Filter AddAnti Add Heptane Dropwise (Anti-solvent) Filter->AddAnti Cloud Cloud Point Reached? AddAnti->Cloud Cloud->AddAnti No Oil Oiling Out (LLPS Detected) Cloud->Oil Yes (Biphasic) Cool Controlled Cooling (0.1 °C/min) Cloud->Cool Yes (Turbid) Seed Add Seed Crystals & Adjust Temp Oil->Seed Seed->Cool Isolate Filter & Wash (Pure Crystals) Cool->Isolate

Caption: Recrystallization workflow for tert-butyl 1,4-diazepane-5-carboxylate with oiling-out intervention.

Troubleshooting Guide

Q: My product formed a biphasic oily layer instead of crystals. How do I fix this? A: You have encountered Liquid-Liquid Phase Separation (LLPS). This occurs when the cloud point is reached at a temperature higher than the melting point of the solute-solvent mixture [3]. Resolution: Do not discard the flask. Re-heat the mixture to 60 °C and add EtOAc dropwise until the oil dissolves back into a single clear phase. Cool the solution to 40 °C before adding any more Heptane, and introduce seed crystals immediately upon reaching the new cloud point.

Q: The yield is unacceptably low (<40%) after filtration. Where is my product? A: The Boc-protected amine has high residual solubility in the mother liquor due to the lipophilicity of the tert-butyl group [1]. Resolution: Validate this by running a TLC (Ninhydrin stain) or HPLC of the mother liquor. If the product is present, concentrate the mother liquor by 50% under reduced pressure, re-heat to dissolve any amorphous precipitate, and cool slowly to 0 °C to initiate a second crop of crystals.

Q: I am seeing co-crystallization of a des-Boc impurity. How can I remove it? A: The des-Boc impurity (free 1,4-diazepane-5-carboxylic acid or its ester) is significantly more polar. If you are using EtOAc/Heptane, the EtOAc might be dragging this polar impurity into the crystal lattice. Resolution: Switch to the Toluene/Heptane system. Toluene has a lower dielectric constant and will alter the activity coefficient, keeping the polar des-Boc impurity dissolved in the mother liquor while the Boc-protected product crystallizes.

Mechanistic Visualization: Crystallization vs. Oiling Out

Mechanism Sol Supersaturated Solution Metastable Metastable Zone (Optimal) Sol->Metastable Controlled Cooling Labile Labile Zone (High Concentration) Sol->Labile Rapid Cooling Cryst Nucleation & Crystal Growth Metastable->Cryst Seeding LLPS Liquid-Liquid Phase Separation (Oiling Out) Labile->LLPS T > Melting Pt LLPS->Metastable Add EtOAc & Heat Amorph Amorphous Solidification LLPS->Amorph Further Cooling

Caption: Thermodynamic pathways illustrating crystallization vs. oiling out (LLPS) mechanisms.

Frequently Asked Questions (FAQs)

Q: Can I use alcohols (e.g., Methanol or Ethanol) as the good solvent? A: It is highly discouraged. Alcohols can act as strong hydrogen-bond donors to the secondary amine of the diazepane ring, leading to severe solvent entrapment within the crystal lattice. Furthermore, heating in alcohols risks transesterification of the carboxylate group.

Q: I don't have seed crystals because this is my first successful batch. What should I do? A: You can induce primary nucleation using physical methods. Once the cloud point is reached, use a glass stirring rod to scratch the inside of the glass flask (below the solvent line). The microscopic glass shards act as heterogeneous nucleation sites, mimicking the function of seed crystals.

Q: How do I remove residual palladium if this compound was synthesized via cross-coupling? A: Palladium often coordinates to the secondary amine of the diazepane ring, causing dark discoloration and inhibiting crystallization. Prior to Step 1, dissolve the crude mixture in EtOAc and stir with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) for 4 hours at 40 °C. Filter through celite before proceeding to the recrystallization protocol.

References

  • "Condensed [1,4] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors." US Patent 10,669,285 B2.
  • "New compounds." US Patent App. 2004/0024210 A1.
  • "Oiling Out in Crystallization: Liquid-Liquid Phase Separation." Mettler Toledo. [Link]

Troubleshooting

I. Core Troubleshooting FAQs: Causality &amp; Mechanisms

Technical Support Center: Handling & Troubleshooting Hygroscopic Diazepane Derivatives Introduction Diazepane derivatives, such as homopiperazine (1,4-diazepane), are critical scaffolds in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Troubleshooting Hygroscopic Diazepane Derivatives

Introduction Diazepane derivatives, such as homopiperazine (1,4-diazepane), are critical scaffolds in medicinal chemistry and drug development. However, their pronounced hygroscopicity often leads to severe handling challenges, including inaccurate reaction stoichiometry, compound degradation, and analytical failures. As a Senior Application Scientist, I have designed this support guide to provide field-proven, self-validating protocols to help you manage these highly moisture-sensitive amines.

Q1: Why do my diazepane free bases rapidly turn into unmanageable "gums" upon exposure to ambient air? A: The causality lies in the molecular structure. Diazepanes possess secondary and tertiary amine groups that act as powerful hydrogen bond acceptors and donors. When exposed to ambient humidity, they rapidly absorb atmospheric water, transitioning from crystalline solids into hydrated, viscous gums 1[1]. Furthermore, the nucleophilic free base forms react spontaneously with atmospheric carbon dioxide to form carbamates. This permanently alters the compound's chemical structure, yielding poor NMR spectra and failed downstream reactions 2[2].

Q2: How does absorbed moisture impact my downstream synthetic steps? A: Water mass heavily skews weighing accuracy, leading to incorrect stoichiometric ratios. In moisture-sensitive reactions (e.g., reductive aminations, acylations, or organometallic couplings), residual water directly quenches electrophiles and degrades transition-metal catalysts. Therefore, the exact water content must be eliminated or strictly controlled to ensure reproducible yields.

II. Validated Experimental Protocols

Protocol A: Azeotropic Distillation for Absolute Drying

When a diazepane derivative has absorbed significant moisture, standard vacuum desiccation is insufficient due to the strong hydrogen-bonding network. Azeotropic distillation is the most effective method for absolute water removal3[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the hydrated diazepane derivative in anhydrous toluene (approximately 10 mL of solvent per gram of compound) within a round-bottom flask.

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Purge the entire system with a slow, continuous stream of dry nitrogen 4[4].

  • Distillation: Heat the mixture to boiling using a heating mantle. The toluene-water azeotrope will distill, and the denser water will phase-separate and collect at the bottom of the Dean-Stark trap.

  • Self-Validation Check: Continue refluxing until the distillate dripping from the condenser is perfectly clear (no longer cloudy) and the water volume in the trap remains constant for at least 30 minutes4[4].

  • Isolation: Cool the system under nitrogen. Remove the toluene under reduced pressure via rotary evaporation. Immediately transfer the anhydrous oil/solid to a Schlenk flask purged with argon.

Protocol B: Hydrochloride Salt Formation for Long-Term Storage

To bypass the handling difficulties of the free base, converting the diazepane into its hydrochloride (HCl) salt significantly reduces hygroscopicity and prevents carbamate formation, rendering it suitable for long-term storage5[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the freshly dried diazepane free base in anhydrous diethyl ether or dichloromethane under an argon atmosphere.

  • Acidification: Cool the solution to 0°C. Slowly add a stoichiometric excess of standardized HCl in 1,4-dioxane dropwise.

  • Precipitation: The amine hydrochloride salt will immediately precipitate as a white crystalline solid.

  • Isolation & Validation: Filter the solid rapidly under a positive pressure of nitrogen. Wash with cold anhydrous ether. To validate dryness, place the salt in a drying pistol with P₂O₅ desiccant and dry under high vacuum (<5 mbar) at 40–45°C for 12 hours 2[2].

III. Quantitative Data: Comparison of Drying Methods

Drying MethodEfficiency (Water Removal)Time RequiredBest Suited ForMechanistic Drawbacks
Azeotropic Distillation (Toluene) >99%2–4 hoursBulk drying of free bases and heavily hydrated salts.Requires elevated temperatures; potential thermal degradation of sensitive functional groups.
High-Vacuum Desiccator (with P₂O₅) ~90–95%12–24 hoursPre-drying salts, maintaining anhydrous states during storage.Slow diffusion rate; ineffective at breaking strong hydrogen bonds in liquid free bases.
Activated Molecular Sieves (4Å) >98%24–48 hoursIn-situ drying of amine solutions prior to reaction.Risk of fine sieve dust contamination; requires rigorous prior thermal activation (>150°C).

IV. Handling & Storage Workflow

G Start Receive/Open Diazepane Derivative Check Assess Moisture & Physical State Start->Check Decision1 Is it a Gum/Oil or Crystalline? Check->Decision1 Azeotropic Azeotropic Distillation (Toluene Reflux) Decision1->Azeotropic Gum/Oil (High Water) Salt Convert to HCl Salt for Stability Decision1->Salt Crystalline (Free Base) Azeotropic->Salt Long-term Storage Use Use in Moisture-Sensitive Reaction Azeotropic->Use Immediate Use Store Store at -20°C Under Argon Salt->Store Store->Use

Recommended workflow for evaluating, drying, and storing hygroscopic diazepane derivatives.

V. References

  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses." 4

  • BenchChem. "1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one | 1935405-08-5." 2

  • Fisher Scientific. "SAFETY DATA SHEET - Homopiperazine." 1

  • MDPI. "Synthesis of Novel Diammonium Gemini Surfactants."3

  • Google Patents. "JP4016060B2 - (S)-(−)-1- (4-Fluoroisoquinolin-5-yl) sulfonyl-2-methyl-1,4-homopiperazine hydrochloride dihydrate." 5

Sources

Optimization

Technical Support Center: Stabilizing 1,4-Diazepane Scaffolds in Acidic Media

The following guide serves as a specialized Technical Support Center for researchers working with 1,4-diazepane (homopiperazine) scaffolds. While the saturated 1,4-diazepane core is generally robust, "ring opening" is a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1,4-diazepane (homopiperazine) scaffolds. While the saturated 1,4-diazepane core is generally robust, "ring opening" is a critical failure mode often observed in functionalized derivatives (e.g., 1,4-diazepines, hemiaminals, or diazepan-ones) or during specific deprotection sequences involving aqueous acids.

Ticket ID: DZP-ACID-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Is Your Scaffold Actually at Risk?

Before altering your protocol, confirm the structural vulnerability. The saturated 1,4-diazepane ring (A) is kinetically stable in acid. Ring opening typically occurs only if the ring contains unsaturation (imines) , hemiaminal centers , or strained fusions .

Scaffold TypeStructural FeatureAcid Stability RiskPrimary Failure Mode
1,4-Diazepane Fully saturated 7-membered ringLow Salt formation (stable). Ring opening is rare without extreme forcing conditions.
1,4-Diazepine Contains C=N (imine) bondCritical Hydrolysis of imine

Ring opening to diamine + ketone/aldehyde.
Hemiaminal / Aminal C-OH or N-C-N linkageCritical Acid-catalyzed elimination of -OH

Iminium

Hydrolysis.
1,4-Diazepan-one Lactam (Amide in ring)Medium Hydrolysis requires strong acid + heat (

C).
Benzo-fused Fused to benzene ringHigh Benzylic positions are activated; prone to oxidative cleavage or hydrolysis if imine present.

Troubleshooting Guide & FAQs

Q1: I am removing a Boc group with TFA/DCM, and my LCMS shows a mass corresponding to a ring-opened diamine. Why?

Diagnosis: You likely have a hemiaminal intermediate or an enamine impurity, not a fully saturated diazepane.

  • Mechanism: TFA protonates the hydroxyl group of a hemiaminal (often formed from incomplete reduction of a lactam or nucleophilic attack on an imine). Water (adventitious or from the acid) attacks the resulting iminium ion, cleaving the C-N bond.

  • Solution:

    • Scavenge Water: Add 1-2% Triethylsilane (TES) or Triisopropylsilane (TIPS) to the TFA cocktail. This traps carbocations but also indicates anhydrous conditions are vital.

    • Switch Acid: Use 4M HCl in Dioxane (strictly anhydrous).

    • Verify Precursor: Check NMR for characteristic hemiaminal signals (methine proton ~4.5-5.5 ppm). If present, dehydrate or reduce before acid treatment.

Q2: My 1,4-diazepine precursor degrades instantly in aqueous HCl.

Diagnosis: This is expected. 1,4-diazepines (imines) are thermodynamically unstable relative to their open-chain hydrolysis products in water.

  • Solution: Avoid aqueous workups.

    • Protocol: Perform "dry" salt formation. Dissolve the free base in anhydrous ether or EtOAc. Add 1.0 eq of anhydrous HCl (in ether/dioxane) dropwise at 0°C. Filter the precipitate immediately under inert atmosphere.

Q3: Can I use Lewis acids instead of Brønsted acids to prevent opening?

Answer: Yes, for specific deprotections.

  • Recommendation: Use TMSOTf / 2,6-lutidine or ZnBr2 for Boc removal if the scaffold is acid-sensitive. These reagents cleave the carbamate without generating the free proton concentration that drives hydrolysis.

Technical Deep Dive: The Mechanism of Ring Opening

Understanding the "Why" allows you to predict stability. The most common "ring opening" is actually the hydrolysis of an azomethine (imine) bond or a retro-Mannich reaction .

Pathway A: Acid-Catalyzed Hydrolysis of 1,4-Diazepines

In 1,4-diazepines (unsaturated), the N4-C5 double bond is the weak link.

  • Protonation: The imine nitrogen is protonated.

  • Nucleophilic Attack: Water attacks the electrophilic C5 carbon.

  • Ring Opening: The C-N bond cleaves, releasing a primary amine and a ketone/aldehyde.

Pathway B: Retro-Mannich Fragmentation

If your diazepane was synthesized via a Mannich reaction (e.g., formaldehyde + amine + ketone), acidic conditions can reverse this equilibrium, especially if the nitrogen is protonated and the resulting carbocation is stabilized.

Visualization: Stability Decision Tree & Mechanism

DiazepaneStability Start Start: Acidic Treatment of Scaffold CheckSat Is the Ring Fully Saturated? Start->CheckSat Saturated 1,4-Diazepane (Saturated) CheckSat->Saturated Yes Unsaturated 1,4-Diazepine (Unsaturated/Imine) CheckSat->Unsaturated No CheckSub Check Substituents: Hemiaminal (-OH)? Aminal (N-C-N)? Saturated->CheckSub Stable STABLE Forms Salt Unsaturated->Stable Anhydrous Acid (Kinetic Trap) Unstable UNSTABLE Hydrolytic Ring Opening Unsaturated->Unstable Aqueous Acid CheckSub->Stable No (Alkyl/Aryl only) CheckSub->Unstable Yes (Hemiaminal/Aminal) Mech Mechanism: 1. Protonation of N 2. Water attack at C=N 3. C-N Bond Cleavage Unstable->Mech Pathway

Caption: Decision logic for predicting 1,4-diazepane/diazepine stability in acid. Red nodes indicate high risk of ring opening.

Validated Protocols

Protocol A: Anhydrous Deprotection of N-Boc-1,4-Diazepanes

Use this when the scaffold contains sensitive functional groups (e.g., esters, acetals) or if you suspect hemiaminal impurities.

Reagents:

  • Substrate (1.0 eq)[1][2]

  • 4M HCl in 1,4-Dioxane (Strictly Anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Nitrogen atmosphere

Steps:

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Explanation: Lower temperature reduces the rate of side reactions (hydrolysis) relative to deprotection.

  • Acid Addition: Add 4M HCl/Dioxane (5-10 eq) dropwise over 10 minutes.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or LCMS.

    • Critical Check: If LCMS shows M+18 peak (water adduct) or M-fragment, quench immediately.

  • Workup (Non-Aqueous):

    • Concentrate in vacuo at <30°C .

    • Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride salt.

    • Filter under nitrogen. Do not expose to moist air.

Protocol B: Buffering for Sensitive Diazepines

Use this if you must handle an unsaturated 1,4-diazepine in aqueous media (e.g., during extraction).

Concept: Maintain pH > 4.0. The imine bond hydrolysis is acid-catalyzed (specific acid catalysis). Keeping the pH slightly acidic (4-5) preserves the amine solubility while minimizing the concentration of the reactive protonated iminium species.

Steps:

  • Quenching: If coming from an acidic reaction, pour the mixture into a pre-cooled Phosphate Buffer (0.5 M, pH 6.0) or Saturated NaHCO3 (if basic is safe).

  • Extraction: Extract immediately into DCM.

  • Drying: Dry organic layer over Na2SO4 (neutral) rather than MgSO4 (slightly acidic).

Summary of Stability Data

Condition1,4-Diazepane (Sat.)1,4-Diazepine (Unsat.)1,4-Diazepan-2-one
10% HCl (aq), 25°C StableDegrades (< 5 min)Stable
TFA / DCM, 25°C StableStable (if anhydrous)Stable
6M HCl, 100°C StableDegrades Hydrolyzes (Slow)
Acetic Acid, 25°C StableStableStable

References

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. Link

  • Cho, M. J., Scahill, T. A., & Hester, J. B. (1983). Kinetics and equilibrium of the reversible alprazolam ring-opening reaction. Journal of Pharmaceutical Sciences, 72(4), 356-362. Link

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. Link

  • Fryer, R. I., & Walser, A. (2008). 1,4-Diazepines.[1][2][3][4][5][6][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry. Elsevier. (Contextual grounding on diazepine reactivity).

Sources

Reference Data & Comparative Studies

Validation

H-NMR Interpretation Guide: tert-Butyl 1,4-Diazepane-5-Carboxylate

The following guide provides an advanced technical analysis of the H-NMR interpretation for tert-butyl 1,4-diazepane-5-carboxylate . This content is structured for medicinal chemists and analytical scientists, focusing o...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of the H-NMR interpretation for tert-butyl 1,4-diazepane-5-carboxylate . This content is structured for medicinal chemists and analytical scientists, focusing on spectral assignment, conformational dynamics, and differentiation from common structural isomers.

Executive Summary & Structural Context

tert-Butyl 1,4-diazepane-5-carboxylate is a specialized 7-membered heterocyclic scaffold used in fragment-based drug discovery (FBDD). It is critical to distinguish this compound (a C-functionalized ester) from its more common isomer, tert-butyl 1,4-diazepane-1-carboxylate (the N-Boc protected amine).

  • Target Molecule: Ester group at C5; Secondary amines at N1 and N4 (unless otherwise substituted).

  • Key Challenge: The 7-membered diazepane ring exhibits significant conformational flexibility (twist-chair/twist-boat equilibrium), often resulting in signal broadening at room temperature.

  • Diagnostic Feature: The methine proton at C5 is the structural anchor for NMR assignment, appearing as a distinct doublet of doublets (dd) or multiplet downfield from the ring methylenes.

Structural Diagram & Numbering

The following diagram illustrates the IUPAC numbering used throughout this guide.

DiazepaneStructure Figure 1: Connectivity of tert-butyl 1,4-diazepane-5-carboxylate. cluster_ring 1,4-Diazepane Core N1 N1 (Amine) C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 (Amine) C3->N4 C5 C5 (Chiral) N4->C5 C6 C6 C5->C6 tBu t-Butyl Ester C5->tBu Ester Linkage C7 C7 C6->C7 C7->N1

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized protocol. Diazepanes are basic; solvent acidity and water content significantly affect chemical shifts and peak shape.

Sample Preparation[1][2][3][4][5][6]
  • Solvent Selection: Use CDCl₃ (99.8% D) neutralized with basic alumina if the free base is unstable. For salt forms (e.g., HCl or TFA salts), use DMSO-d₆ or D₂O to eliminate exchange broadening.

  • Concentration: Prepare a 10–15 mg/mL solution. High concentrations can induce intermolecular H-bonding, shifting NH signals.

  • Shimming: 7-membered rings require excellent field homogeneity. Ensure linewidths (at 50% height) are <0.5 Hz on the TMS/solvent peak.

Validation Steps
  • D₂O Shake: Add 1 drop of D₂O to the NMR tube and shake. Disappearance of broad singlets confirms NH protons.

  • Variable Temperature (VT): If ring protons appear as broad humps (coalescence), heat the sample to 313–323 K to sharpen signals by accelerating ring inversion.

Spectral Analysis & Assignment

The following data assumes the free base form in CDCl₃ at 298 K.

Chemical Shift Table[1][7][8]
Proton PositionChemical Shift (δ ppm)MultiplicityIntegralAssignment Logic
H5 3.40 – 3.80 dd or m1HDiagnostic: Alpha to both N4 and Ester. Deshielded by anisotropic effect of carbonyl.
H2, H3 2.80 – 3.10 m4HAlpha to N1/N4. Ethyl bridge protons. Often overlap.
H7 2.70 – 2.90 m2HAlpha to N1. Part of the propyl bridge.
H6 1.70 – 2.00 m2HBeta to N1/N4. Most shielded ring protons.
NH 1.80 – 2.50 br s1-2HExchangeable. Position is concentration-dependent.
t-Butyl 1.45 s9HIntense singlet. Characteristic of Boc/t-Bu ester.
Detailed Mechanistic Interpretation
  • The "Anchor" (H5):

    • Unlike the N-Boc isomer, the C5-ester possesses a methine proton. This proton is unique because it sits at the chiral center (if enantiopure) and is electron-deficient due to the inductive withdrawal of the ester carbonyl and the adjacent nitrogen.

    • Observation: Look for a doublet of doublets (J ≈ 4–8 Hz) in the 3.4–3.8 ppm region.

  • The Ethyl Bridge (H2/H3) vs. Propyl Bridge (H6/H7):

    • The H2/H3 ethylene bridge is semi-rigid. In 1D NMR, these often appear as a complex second-order multiplet (AA'BB' system) centered around 3.0 ppm.

    • The H6 protons are the only ring protons beta to the nitrogens, making them significantly more shielded (upfield, ~1.8 ppm) than the rest of the ring. This is a key differentiator from piperazine derivatives, which lack this propyl bridge character.

  • Conformational Broadening:

    • Diazepanes exist in a rapid equilibrium between twist-chair and twist-boat conformers.

    • Symptom: At room temperature, the signals for H2, H3, and H7 may appear broadened or "muddy." This is not an impurity; it is dynamic exchange.

    • Resolution: Running the spectrum at 50°C (323 K) usually sharpens these multiplets into resolvable couplings.

Comparative Analysis: Alternatives & Isomers

A common error in drug development is confusing the C5-Ester with the N1-Boc protected diazepane. The table below outlines the critical spectral differences.

FeatureC5-Ester (Target)N1-Boc (Alternative)5-Oxo (Amide)
Structure tert-Butyl ester at C5tert-Butyl carbamate at N1Cyclic amide (Lactam)
H5 Signal Methine (1H) at ~3.6 ppmMethylene (2H) at ~2.9 ppmCarbonyl C (No H5 signal if quaternary, or shifted)
t-Butyl Shift ~1.45 ppm (Ester)~1.45 ppm (Boc)~1.45-1.50 ppm
Alpha Protons H2, H3, H7 (~2.8-3.1 ppm)H2, H7 deshielded by Boc (~3.4 ppm)H6 alpha to C=O (~2.4-2.6 ppm)
Symmetry AsymmetricAsymmetric (due to Boc rotamers)Asymmetric
Decision Logic for Identification

Use this flowchart to confirm your compound's identity based on the H-NMR spectrum.

IdentificationLogic Figure 2: Logical workflow for distinguishing diazepane isomers. Start Start: Analyze Spectrum (Focus on 3.0 - 4.0 ppm) CheckH5 Is there a 1H Methine signal at 3.4 - 3.8 ppm? Start->CheckH5 CheckDeshield Are there 4H signals at 3.3 - 3.5 ppm? CheckH5->CheckDeshield No (Only CH2s) ResultC5 Confirmed: C5-Ester (Target) CheckH5->ResultC5 Yes (dd/m) ResultNBoc Identified: N1-Boc (Isomer) CheckDeshield->ResultNBoc Yes (N-Boc effect) ResultOxo Identified: 5-Oxo Derivative CheckDeshield->ResultOxo No (Check 2.4 ppm for H6)

Advanced Insights: Troubleshooting & Artifacts

Rotamers (N-Substituted Derivatives Only)

If your compound is the N-Boc variant (or if you have acylated the N1/N4 positions of the C5-ester), you will observe rotamers .

  • Mechanism: Restricted rotation around the N-C(O) bond.

  • Appearance: "Shadow" peaks. For example, the t-Butyl singlet may appear as two unequal peaks (e.g., ratio 3:1).

  • Verification: High-temperature NMR (e.g., 350 K in DMSO-d₆) will cause these peaks to coalesce into a single average signal.

TFA Salt Artifacts

If the compound was purified via HPLC with TFA:

  • Shift Drifts: Protonation of N1/N4 will shift H2, H3, H5, and H7 downfield by 0.5 – 1.0 ppm .

  • NH Peaks: Ammonium protons (

    
    ) will appear as broad signals at 8.0 – 9.5 ppm .
    
  • Correction: Treat the sample with solid

    
     in 
    
    
    
    and filter directly into the NMR tube to regenerate the free base spectrum.

References

  • BenchChem. (2025).[1][2] Spectroscopic Analysis of (R)- vs (S)-1-benzyl-5-methyl-1,4-diazepane: A Comparative Guide. Retrieved from

  • ChemicalBook. (2025). (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE NMR Spectrum and Properties. Retrieved from

  • Royal Society of Chemistry. (2020). Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. RSC Advances. Retrieved from

  • University College London (UCL). (2024). NMR Spectroscopy: Chemical Shifts and Ring Current Effects. Retrieved from

Sources

Comparative

Analytical Comparison Guide: High-Resolution Q-TOF vs. Triple Quadrupole (QqQ) for the Structural Elucidation of Boc-Diazepanes

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform is not merely a matter of preference; it is a strategic decision dictated by the physicochemical properties of the analyte. Boc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform is not merely a matter of preference; it is a strategic decision dictated by the physicochemical properties of the analyte. Boc-protected diazepanes (e.g., tert-butyloxycarbonyl-1,4-diazepane) are ubiquitous building blocks in medicinal chemistry. However, their structural elucidation presents a unique analytical challenge: the highly labile Boc group dominates the fragmentation spectrum, often suppressing the lower-abundance, structurally informative ring fragments.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) versus Standard Triple Quadrupole (QqQ) mass spectrometry for characterizing Boc-diazepanes, providing field-proven protocols and mechanistic insights to ensure absolute data integrity.

Mechanistic Causality: The Fragmentation Pattern of Boc-Diazepanes

To optimize any MS method, one must first understand the gas-phase thermodynamic drivers of the molecule. Under Electrospray Ionization in positive mode (ESI+), protonation predominantly occurs on the secondary or tertiary amine nitrogen of the diazepane ring [1].

When subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by the lability of the tert-butyloxycarbonyl (Boc) protecting group. The causality of this fragmentation sequence is driven by the stability of the leaving groups:

  • Loss of Isobutylene (-56 Da): The bulky tert-butyl group undergoes a low-energy inductive cleavage or a concerted six-membered cyclic transition state, expelling neutral isobutylene and leaving a carbamic acid intermediate.

  • Decarboxylation (-44 Da): The resulting carbamic acid is thermodynamically unstable in the gas phase and rapidly extrudes carbon dioxide (

    
    ), yielding the naked, protonated diazepane ring.
    
  • Diazepane Ring Cleavage: Only at higher collision energies (>30 eV) does the robust 7-membered diazepane ring undergo cross-ring cleavages, typically characterized by the loss of carbon monoxide (

    
    ) or ethylene/propylene fragments [2].
    

FragmentationPathway Precursor Protonated Boc-Diazepane [M+H]+ m/z 201.16 LossIsobutylene Carbamic Acid Intermediate [M+H-56]+ m/z 145.10 Precursor->LossIsobutylene CID (10-15 eV) Loss of Isobutylene LossCO2 Naked Diazepane Ring [M+H-100]+ m/z 101.11 Precursor->LossCO2 Direct Cleavage Loss of Boc (-100 Da) LossIsobutylene->LossCO2 CID (15-25 eV) Loss of CO2 RingCleavage Ring Cleavage Fragments e.g., m/z 70, 56 LossCO2->RingCleavage High CID (>30 eV) Cross-ring cleavage

Logical fragmentation pathway of protonated Boc-diazepane under CID.

Product Comparison: HR-Q-TOF vs. QqQ

When analyzing Boc-diazepanes, the choice between a Q-TOF and a QqQ hinges on whether the goal is structural elucidation (qualitative) or targeted quantification (quantitative) .

While QqQ instruments excel in sensitivity through Multiple Reaction Monitoring (MRM), they operate at nominal mass resolution. This is a critical vulnerability when analyzing diazepanes, as the loss of


 (43.9898 Da) from the Boc group and the loss of a 

fragment (44.0626 Da) from an alkylated diazepane ring are isobaric at nominal mass. A Q-TOF's high resolving power permits high-accuracy fragment ion selection, eliminating these false-positive assignments [3].
Table 1: Performance Comparison for Boc-Diazepane Analysis
Analytical MetricTriple Quadrupole (QqQ)High-Resolution Q-TOFPractical Impact on Boc-Diazepanes
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 2 ppm)Q-TOF unambiguously differentiates isobaric ring fragments from Boc losses.
Resolving Power Unit resolution (~1,000)High (> 30,000 - 80,000)Q-TOF resolves complex isotopic clusters of halogenated diazepane derivatives.
Sensitivity (Targeted) Excellent (Attogram level)Moderate to High (Femtogram)QqQ is superior for pharmacokinetic (PK) quantification of known metabolites.
Data Acquisition Targeted (MRM)Untargeted (Full Scan/Data-Dependent)Q-TOF captures unexpected ring-opened degradation products retrospectively.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates Energy-Resolved Mass Spectrometry (ERMS) to dynamically plot breakdown curves, ensuring that fragment causality is experimentally proven rather than assumed.

Phase 1: Sample Preparation & Chromatography
  • Dilution: Prepare the Boc-diazepane reference standard at 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the diazepane nitrogen, maximizing ESI+ ionization efficiency.

  • UHPLC Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

Phase 2: MS/MS Acquisition (ERMS Profiling)
  • Precursor Isolation: Isolate the

    
     ion in Q1. For Boc-1,4-diazepane, isolate m/z 201.16.
    
  • Dynamic Collision Energy (CE) Ramping: Program the collision cell (Q2) to acquire sequential MS/MS spectra at CE levels of 10, 20, 30, and 40 eV.

    • Self-Validation Check: At 10 eV, the spectrum must be dominated by the precursor and the -56 Da fragment. If the -100 Da fragment dominates at 10 eV, the source temperature or declustering potential is too high, causing in-source fragmentation.

  • Exact Mass Verification (Q-TOF only): Calibrate the TOF analyzer using an automated dual-spray reference mass to maintain <2 ppm mass error during the run.

ExperimentalWorkflow SamplePrep Sample Prep 0.1% FA in MeOH/H2O LC UHPLC Separation C18 Gradient SamplePrep->LC Ionization ESI(+) Protonation LC->Ionization MassAnalyzer ERMS Ramping CE: 10 to 40 eV Ionization->MassAnalyzer DataAnalysis Exact Mass & Isotope Verification MassAnalyzer->DataAnalysis

Self-validating LC-MS/MS workflow for Boc-diazepane structural elucidation.

Quantitative Data Presentation

The table below summarizes the theoretical exact masses versus typical observed fragments for Boc-1,4-diazepane (


, Exact Mass: 200.1525 Da). Using a Q-TOF ensures that the mass error remains below the critical 5 ppm threshold required for publication-quality structural confirmation.
Table 2: Characteristic HR-MS/MS Fragment Ions of Boc-1,4-diazepane
Fragment DescriptionElemental FormulaTheoretical m/zTypical Q-TOF m/zMass Error (ppm)Optimal CE (eV)
Precursor Ion


201.1598201.1601+1.55
Loss of Isobutylene

145.0972145.0970-1.415
Loss of Boc (Naked Ring)

101.1073101.1075+2.025
Ring Cleavage (Loss of

)

70.065170.0653+2.835
Ring Cleavage (Loss of

)

56.049556.0493-3.540

Note: The naked ring fragment at m/z 101.1073 is the primary diagnostic ion for the 1,4-diazepane core once the Boc group is fully cleaved.

Conclusion & Best Practices

For drug development professionals characterizing novel Boc-diazepane derivatives, relying solely on a Triple Quadrupole (QqQ) introduces significant risk of structural misassignment due to isobaric interferences during ring fragmentation.

Best Practice Recommendation: Utilize HR-Q-TOF during the early-stage synthesis and structural elucidation phases to map the exact mass fragmentation pathways and definitively identify the diagnostic ring-cleavage ions. Once the specific transition (e.g., m/z 201.16


 101.11) is validated with sub-ppm accuracy, transfer the method to a QqQ platform  for high-throughput, high-sensitivity MRM quantification during pharmacokinetic screening.

References

  • Risoli, A., Cheng, J. B. Y., Verkerk, U. H., Zhao, J., Ragno, G., Hopkinson, A. C., & Siu, K. W. M. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273-2281.[Link]

  • Wang, Y., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Drug Metabolism, 24(4), 305-317.[Link]

  • Steen, H., & Mann, M. (2001). Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of phosphopeptides by precursor ion scanning. Journal of Mass Spectrometry, 36(7), 782-790.[Link]

Validation

Comparing biological activity of diazepane vs homopiperazine analogs

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Medicinal Chemistry Division Subject: Comparative Guide: Biological Activity of Diazepane (Homopiperazine) vs. Piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Medicinal Chemistry Division Subject: Comparative Guide: Biological Activity of Diazepane (Homopiperazine) vs. Piperazine Analogs

Executive Summary: The Scaffold Expansion Strategy

In medicinal chemistry, the optimization of a lead compound often requires subtle structural alterations to modulate physicochemical properties without destroying biological affinity. The transition from a Piperazine (6-membered ring) to a Diazepane (7-membered ring, specifically 1,4-diazepane or homopiperazine ) is a classic "ring-expansion" strategy.[1]

Clarification of Nomenclature:

  • Piperazine: 1,4-diazacyclohexane. The standard, rigid scaffold found in drugs like Imatinib and Ciprofloxacin.

  • Homopiperazine: 1,4-diazacycloheptane.[2][3] Systematically known as 1,4-Diazepane .[3][4][5][6] Throughout this guide, these terms are used interchangeably, referring to the saturated 7-membered ring with nitrogen atoms at positions 1 and 4.

This guide objectively compares these two privileged scaffolds, analyzing how the introduction of a single methylene unit (


) alters conformational entropy, basicity, and target selectivity.[1]

Structural & Physicochemical Comparison

The shift from a 6- to a 7-membered ring is not merely a change in size; it is a fundamental change in conformational dynamics.

Table 1: Physicochemical Profile Comparison
FeaturePiperazine (6-Ring)Homopiperazine (1,4-Diazepane) (7-Ring)Impact on Drug Design
Conformation Rigid Chair. Highly predictable vectors for substituents.Flexible Twist-Chair/Boat. Dynamic interconversion.Homopiperazine can "mold" to fit binding pockets but incurs a higher entropic penalty upon binding.
Basicity (pKa) pKa₁ ≈ 5.3, pKa₂ ≈ 9.7pKa₁ ≈ 6.2, pKa₂ ≈ 10.8 (approx)Homopiperazine is generally more basic and more hydrophilic, improving aqueous solubility.[1]
Bond Lengths Standard C-C (~1.52 Å)Elongated C-C (~1.60 Å in bridge)The 7-ring bridge relieves torsional strain, altering the spatial projection of N-substituents.[1]
Lipophilicity Moderate.[3]Lower (More Polar).[1]Useful for lowering LogD in highly lipophilic leads.
Metabolic Stability High.Moderate to High.Both are stable, but the 7-ring is slightly more prone to oxidative metabolism at the flexible methylene bridge.

Biological Activity & SAR Analysis

A. Oncology: The JS-K Case Study

JS-K is a nitric oxide (NO)-releasing prodrug designed to target leukemia cells.[7]

  • Piperazine Analog: The parent JS-K uses a piperazine linker.[7] It shows potent cytotoxicity (

    
    ) against HL-60 cells.[1]
    
  • Homopiperazine Analog: When the piperazine is replaced with homopiperazine, the antiproliferative activity remains statistically identical in HL-60 and U937 lines.

  • The Insight: The binding pocket for the GST enzyme (which activates the prodrug) tolerates the bulkier 7-membered ring.[1] However, the homopiperazine analog exhibited higher aqueous solubility , a critical parameter for intravenous formulation.

B. Neuroscience: NMDA and GPCR Selectivity

In the design of polyamine-like antagonists for the NMDA receptor:

  • Piperazine derivatives often act as full antagonists.

  • Homopiperazine derivatives (e.g.,

    
    -bis(3-aminopropyl)homopiperazine) have shown partial agonist  profiles.[1][8]
    
  • Mechanism: The flexibility of the diazepane ring allows the terminal amine groups to adopt a distance that partially mimics the endogenous ligand spermine, triggering a different receptor response than the rigid piperazine.

C. Kinase Inhibition

In kinase inhibitors (e.g., targeting BCR-ABL or EGFR), the solvent-exposed region often tolerates ring expansion.

  • Strategy: Replacing a solvent-front piperazine with homopiperazine can increase solubility without affecting the hinge-binding region.

  • Risk: If the piperazine is buried in a hydrophobic pocket, the expansion to a 7-ring will likely cause a steric clash, abolishing activity.

Decision Framework: When to Switch?

The following decision tree illustrates the logical flow for a medicinal chemist deciding between these two scaffolds.

SAR_Decision_Tree Start Lead Optimization: Piperazine Scaffold Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Selectivity Issue: Poor Selectivity? Start->Issue_Selectivity Issue_IP Issue: IP Space Crowded? Start->Issue_IP Check_Pocket Is the Binding Pocket Solvent Exposed? Issue_Solubility->Check_Pocket Yes Check_Entropy Can Target Tolerate Entropic Penalty? Issue_Selectivity->Check_Entropy Action_Expand Strategy: Ring Expansion (to Homopiperazine) Issue_IP->Action_Expand Break Prior Art Result_Solubility Result: Improved Solubility (Higher pKa/Polarity) Action_Expand->Result_Solubility Result_NewVector Result: Novel Vector (Altered Geometry) Action_Expand->Result_NewVector Action_Keep Strategy: Retain Piperazine (Modify Substituents) Check_Pocket->Action_Expand Yes (Solvent Front) Check_Pocket->Action_Keep No (Buried) Check_Entropy->Action_Expand Yes (Flexible Pocket) Check_Entropy->Action_Keep No (Rigid Pocket)

Figure 1: Strategic Decision Tree for Piperazine-to-Homopiperazine Scaffold Hopping.

Experimental Protocols

To validate the biological difference, one must synthesize the analog and test it in a controlled assay.

Protocol A: Synthesis of N-Substituted Homopiperazine (Reductive Amination)

This protocol describes the mono-functionalization of homopiperazine, a common challenge due to the symmetry of the molecule.[1]

Reagents:

  • Homopiperazine (1,4-Diazepane) [CAS: 505-66-8] (10 equiv, excess is critical to prevent bis-alkylation).[1]

  • Aldehyde of choice (1 equiv).[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv).[1]

  • Dichloromethane (DCM) (anhydrous).[1]

  • Acetic Acid (catalytic).[1]

Step-by-Step Workflow:

  • Solution Prep: Dissolve Homopiperazine (1.0 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen.

  • Activation: Add the aldehyde (1 mmol) and catalytic acetic acid (2 drops). Stir at room temperature (RT) for 30 minutes to form the iminium ion.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by TLC (stain with Ninhydrin; homopiperazine stains deep blue/purple).[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1]
    • Critical Step: The excess homopiperazine will remain in the aqueous layer if the pH is kept slightly basic, or can be distilled off if volatile. For high purity, use column chromatography (Eluent: DCM/MeOH/

      
       90:9:1).[1]
      
  • Yield: Expect 60-80% of the mono-alkylated product.

Protocol B: Comparative Binding Affinity Assay (Generic)

Self-Validating Control: Always run the Piperazine analog side-by-side with the Homopiperazine analog.

  • Preparation: Prepare 10 mM stock solutions of both analogs in DMSO.

  • Serial Dilution: Dilute 1:3 in assay buffer to generate an 8-point dose-response curve (e.g., 10

    
    M to 3 nM).
    
  • Incubation: Incubate with the target protein (e.g., Kinase or GPCR membrane prep) and the radioligand/tracer.[1]

  • Readout: Measure fluorescence polarization (FP) or radioactivity (SPA).[1]

  • Data Analysis: Fit data to the Hill equation:

    
    [1]
    
  • Interpretation:

    • If

      
       (Homo) 
      
      
      
      
      
      (Pip): The binding pocket is tolerant.[1] You have gained solubility.
    • If

      
       (Homo) 
      
      
      
      
      
      (Pip): Steric clash.[1] The pocket is rigid.
    • If

      
       (Homo) 
      
      
      
      
      
      (Pip): You have captured additional interactions (rare, but possible via new H-bond vectors).[1]

References

  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound.

    • Source: National Institutes of Health (NIH) / PubMed Central[1]

    • URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds.

    • Source: Journal of Agricultural and Food Chemistry (ACS Publications)[1]

    • URL:[Link][1]

  • Homopiperazine (Hexahydro-1,4-diazepine): Crystal Structure and NMR Analysis.

    • Source: MDPI (Molbank)[1]

    • URL:[Link][1]

  • Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions

    • Source: Journal of Medicinal Chemistry (ACS)[1]

    • URL:[Link][1]

  • 1,4-Diazepane (Homopiperazine)

    • Source: PubChem[2]

    • URL:[Link][1]

Sources

Comparative

Unambiguous 13C NMR Shift Assignments for 1,4-Diazepane Ring Carbons: Experimental vs. Computational Methodologies

Executive Summary The 1,4-diazepane (homopiperazine) ring is a privileged 7-membered heterocyclic pharmacophore found in numerous FDA-approved drugs and kinase inhibitors (e.g., suvorexant, fasudil). However, accurately...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a privileged 7-membered heterocyclic pharmacophore found in numerous FDA-approved drugs and kinase inhibitors (e.g., suvorexant, fasudil). However, accurately assigning its carbon-13 (^13^C) NMR chemical shifts presents a notorious analytical challenge. The ring's pseudo-chair conformational flexibility and inherent symmetry often lead to severe signal overlap.

This guide objectively compares the performance of predictive computational methodologies (Machine Learning and Density Functional Theory) against the gold-standard multi-dimensional experimental NMR workflow. By establishing a self-validating experimental protocol, researchers can achieve unambiguous assignment of the 1,4-diazepane ring carbons, ensuring structural integrity during drug development.

The Conformational & Symmetrical Challenge

In its unsubstituted form, 1,4-diazepane (


) possesses 

symmetry, resulting in only three distinct ^13^C NMR signals for its five carbons:
  • C2 and C3 (The ethylenediamine bridge)

  • C5 and C7 (The propylenediamine bridge adjacent to the nitrogens)

  • C6 (The central carbon of the propylenediamine bridge)

When the ring is substituted (e.g., N-alkylation or N-arylation), this symmetry is broken. The four carbons adjacent to the nitrogens (C2, C3, C5, C7) cluster tightly in the 45–55 ppm range. Because the 7-membered ring undergoes rapid conformational flipping at room temperature, signals represent a time-averaged pseudo-chair conformation[1], making empirical prediction highly error-prone.

Methodology Comparison: Predictive vs. Experimental

To assign these shifts, structural chemists typically rely on one of three methodologies. Below is an objective comparison of their performance.

Empirical & Machine Learning Predictors (e.g., Mnova, ChemDraw)
  • Mechanism : Utilizes Hierarchical Organization of Spherical Environments (HOSE) codes or Graph Neural Networks (GNNs) trained on vast databases to predict shifts.

  • Performance : Extremely fast (seconds). However, empirical models struggle with the conformational flexibility of 7-membered rings. They typically yield a Root Mean Square Error (RMSE) of 1.8 to 3.4 ppm[2], which is insufficient to resolve the tightly clustered C2/C3/C5/C7 signals of substituted diazepanes.

Density Functional Theory (DFT) Computational Modeling
  • Mechanism : Calculates the magnetic shielding tensors using quantum mechanics (e.g., GIAO method at the B3LYP/6-311+G(2d,p) level).

  • Performance : Highly accurate, achieving an RMSE of ~1.2 ppm[2],[3]. However, DFT is computationally expensive and requires exhaustive conformational searching to account for the pseudo-chair dynamics and hydrogen-bonding networks of the diazepane ring[1].

Multi-Dimensional Experimental NMR (The Gold Standard)
  • Mechanism : Utilizes 2D NMR pulse sequences (HSQC and HMBC) to physically map the scalar couplings between nuclei.

  • Performance : Provides absolute, unambiguous assignment. While it requires physical instrument time and sample preparation, it is the only methodology that creates a mathematically locked, self-validating proof of structure.

Quantitative Data: ^13^C NMR Shift Comparison

The table below summarizes the exact experimental ^13^C NMR chemical shifts and one-bond scalar couplings (


) for unsubstituted 1,4-diazepane.

Mechanistic Insight : Notice that C2 and C3 (51.5 ppm) resonate further downfield than C5 and C7 (47.8 ppm). This is driven by the inductive effect: C2 and C3 are part of the ethylenediamine bridge, meaning each carbon is directly adjacent to one nitrogen and


 to the second nitrogen. In contrast, C5 and C7 are part of the propylenediamine bridge, where the 

-carbon (C6) lacks a strongly electronegative heteroatom, resulting in less overall deshielding.
Carbon Position^13^C Chemical Shift (ppm)

Coupling (Hz)
Multiplicity (Non-Decoupled)
C-6 33.3124.3Triplet of quintets
C-5, C-7 47.8132.7Triplet of multiplets
C-2, C-3 51.5132.6Triplet of multiplets

Data acquired in


 at 75.5 MHz. Reference: Aitken et al., 2021[1].

Self-Validating Experimental Protocol

To achieve an unambiguous assignment that does not rely on error-prone empirical predictions, structural chemists must execute the following self-validating 2D NMR workflow.

Step 1: Sample Preparation & 1D ^13^C / DEPT-135 Acquisition
  • Protocol : Dissolve the sample in

    
     (to prevent rapid chemical exchange of NH protons) and acquire a standard 
    
    
    
    -decoupled ^13^C spectrum followed by a DEPT-135 sequence.
  • Causality & Self-Validation : The standard ^13^C spectrum provides the chemical shifts but cannot differentiate carbon types. By applying the DEPT-135 pulse sequence, the signal phase is modulated based on the number of attached protons. CH and

    
     groups appear with a positive phase, while 
    
    
    
    groups appear with a negative phase. Because the 1,4-diazepane ring consists exclusively of five
    
    
    carbons, all valid ring signals must invert . Any positive signals immediately flag impurities or unexpected ring-opening events, making this step strictly self-validating.
Step 2: -^13^C HSQC (Heteronuclear Single Quantum Coherence)
  • Protocol : Set up a 2D HSQC experiment optimized for a

    
     coupling of ~130 Hz.
    
  • Causality & Self-Validation : The pseudo-chair conformation causes severe proton signal overlap in the 1D

    
     NMR spectrum. The HSQC experiment resolves this by spreading the proton signals across the much wider ^13^C chemical shift dispersion. We specifically optimize the sequence for ~130 Hz because experimental data shows the 
    
    
    
    couplings for the diazepane ring carbons range from 124.3 Hz to 132.7 Hz[1]. This step locks the direct proton-carbon pairs before attempting to trace the broader molecular skeleton.
Step 3: -^13^C HMBC (Heteronuclear Multiple Bond Correlation)
  • Protocol : Acquire a 2D HMBC spectrum optimized for long-range couplings (

    
     and 
    
    
    
    ), typically set to 8 Hz.
  • Causality & Self-Validation : While HSQC identifies isolated

    
     pairs, HMBC stitches the ring together. The unique C6 carbon (resonating upfield at 33.3 ppm due to its distance from the deshielding nitrogen atoms) will show 2-bond correlations to the protons on C5 and C7. In substituted 1,4-diazepanes, the symmetry is broken. HMBC is critical here: a substituent on N1 will show a 3-bond correlation to C2 and C7, unambiguously distinguishing them from the C3 and C5 carbons on the opposite side of the ring. This cross-referencing ensures the final assignment is mathematically locked.
    

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR assignment workflow.

NMR_Workflow Prep Sample Preparation (1,4-Diazepane in CDCl3) DEPT 1D 13C & DEPT-135 Confirm 5 CH2 Carbons Prep->DEPT HSQC 1H-13C HSQC Map 1J C-H Connectivities DEPT->HSQC Phase Inversion Validates CH2 HMBC 1H-13C HMBC Trace 2J/3J Connectivities HSQC->HMBC Direct Protons Mapped Assign Final Unambiguous Shift Assignment HMBC->Assign Symmetry Broken

Caption: Workflow for self-validating 2D NMR assignment of 1,4-diazepane.

References

1.[1] Aitken, R. A., Sonecha, D. K., & Slawin, A. M. Z. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1200. URL: [Link] 2. University of Delaware. 13C-NMR: 1. Hybridization 2. Electronegativity of attached atom(s). URL: [Link] 3.[2] Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? National Institutes of Health (PMC). URL: [Link] 4.[3] Guan, Y., et al. (2024). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. arXiv. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Chiral Purity of Tert-butyl 1,4-diazepane-5-carboxylate

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of chemical purity; it is a critical determinant of safety and efficacy. For molecules like tert-but...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of chemical purity; it is a critical determinant of safety and efficacy. For molecules like tert-butyl 1,4-diazepane-5-carboxylate, a chiral building block with significant potential in medicinal chemistry, rigorous validation of its enantiomeric purity is a non-negotiable prerequisite. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental principles and regulatory expectations, to equip researchers with the expertise to establish self-validating protocols for chiral purity assessment.

The United States Food and Drug Administration (FDA) and other global regulatory bodies mandate a thorough understanding of a chiral drug's stereoisomeric composition.[1][2][3] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q6A, stipulate the setting of acceptance criteria for new drug substances, which includes control over stereoisomers.[4][5][6][7][8] This underscores the necessity for robust, validated, and often orthogonal analytical methods to ensure that the desired enantiomer is present and the undesired enantiomer is controlled within strict limits.[1][9]

The Analytical Imperative: Choosing the Right Technique

The selection of an analytical technique for chiral purity is governed by the physicochemical properties of the analyte, the required sensitivity, and the stage of drug development. For tert-butyl 1,4-diazepane-5-carboxylate, a molecule possessing a secondary amine, a carboxylic ester, and a flexible seven-membered ring, several high-performance techniques are viable. The primary methods—Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC)—are often complemented by orthogonal methods like Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents to provide a comprehensive and trustworthy purity profile.

Below is a comparative overview of these principal and orthogonal techniques.

Technique Principle Primary Advantages Considerations & Limitations Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Broad applicability, wide variety of available CSPs, well-established and validated.Method development can be time-consuming, requires solvent consumption.Gold standard for routine quality control and release testing.
Chiral SFC Utilizes supercritical CO2 as the primary mobile phase, offering unique selectivity on CSPs.Faster separations, lower solvent consumption, ideal for preparative scale.Requires specialized instrumentation, method development can be complex.High-throughput screening, preparative separations.
NMR with CSAs Formation of transient diastereomeric complexes with a chiral solvating or shift reagent, inducing separate signals for each enantiomer.Provides direct observation and quantification without chromatographic separation, absolute configuration can sometimes be inferred.Lower sensitivity than chromatographic methods, requires higher sample concentration, potential for signal broadening.Orthogonal validation, structural confirmation, mechanistic studies.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.High separation efficiency, minimal sample and reagent consumption.[10]Lower sensitivity for concentration-limited samples, method development can be challenging.Orthogonal method, analysis of complex matrices.

Workflow for Chiral Purity Validation

A robust validation strategy follows a logical progression from method development to routine application, incorporating orthogonal checks to ensure data integrity.

Caption: A typical workflow for establishing and verifying a chiral purity method.

Experimental Protocols: A Practical Guide

PART 1: Primary Method - Chiral HPLC

The causality behind choosing HPLC lies in its robustness and the vast library of available Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad enantiorecognition capabilities for a wide range of compounds.[11][12][13]

Objective: To develop a baseline separation of the enantiomers of tert-butyl 1,4-diazepane-5-carboxylate.

Step-by-Step Protocol:

  • Column Screening:

    • Rationale: The selection of the CSP is the most critical parameter. Screening a set of complementary columns is an efficient strategy.[14] A typical screening set includes columns with different polysaccharide derivatives (e.g., amylose and cellulose) and different coatings.

    • Columns:

      • CHIRALPAK® AD-H (Amylose derivative)

      • CHIRALCEL® OD-H (Cellulose derivative)

      • CHIRALPAK® IC (Cellulose derivative)

    • Mobile Phase Screening:

      • Normal Phase: Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA). The basic additive (DEA) is crucial for obtaining good peak shape for amine-containing compounds.

      • Polar Organic Mode: Acetonitrile/Methanol (50:50, v/v) with 0.1% DEA.

      • Reversed-Phase Mode: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Method Optimization:

    • Rationale: Once a promising CSP and mobile phase system are identified, fine-tuning is required to achieve optimal resolution (>2.0) and analysis time.

    • Parameter Adjustment:

      • Mobile Phase Composition: Systematically vary the ratio of the strong to weak solvent (e.g., from 95:5 to 80:20 Hexane/Ethanol).

      • Additive Concentration: Optimize the concentration of the additive (e.g., DEA from 0.05% to 0.2%) to improve peak symmetry.

      • Flow Rate and Temperature: Adjust to balance resolution and run time. Lower temperatures can sometimes improve resolution for conformationally flexible molecules like diazepanes.[15]

  • Example Optimized Conditions (Hypothetical Data):

    • Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 210 nm

    • Expected Outcome: Baseline resolution of the two enantiomers with retention times of approximately 8 and 10 minutes.

PART 2: Orthogonal Method - NMR with Chiral Solvating Agents (CSAs)

The use of an orthogonal method is a cornerstone of a self-validating system.[16][17][18] It provides assurance that the primary method is not overlooking any co-eluting impurities. NMR with a CSA is an excellent choice as its separation principle is based on the formation of diastereomeric complexes in solution, which is fundamentally different from the surface interactions on an HPLC column.[19]

Objective: To independently confirm the enantiomeric excess (e.e.) determined by HPLC.

Step-by-Step Protocol:

  • Selection of Chiral Solvating Agent:

    • Rationale: The CSA must interact with the analyte to form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. For a molecule with a basic nitrogen and a carboxyl group, a chiral acid or a lanthanide shift reagent is a good starting point.[20]

    • Recommended Agent: (R)-(-)-Mandelic acid or a chiral lanthanide shift reagent like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[20]

  • Sample Preparation and Analysis:

    • Analyte: Prepare a solution of tert-butyl 1,4-diazepane-5-carboxylate in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) at a concentration of ~10-20 mg/mL.

    • Titration: Acquire a baseline ¹H NMR spectrum of the analyte. Then, add the CSA in incremental amounts (e.g., 0.2, 0.5, 1.0 molar equivalents) and acquire a spectrum after each addition.

    • Rationale for Titration: The optimal molar ratio of CSA to analyte is crucial for achieving maximum separation of the enantiomeric signals without excessive line broadening.[19]

  • Data Interpretation:

    • Signal Monitoring: Monitor specific proton signals that are close to the chiral center and the sites of interaction with the CSA. For this molecule, the protons on the diazepane ring, particularly the one at the C5 position, are likely to show the largest induced chemical shift differences (ΔΔδ).

    • Quantification: Once baseline separation of a signal pair is achieved, the enantiomeric excess can be calculated by integrating the respective peaks.

      • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Data Presentation and Interpretation

Table 1: Comparison of Chiral Purity Results

Batch Number Chiral HPLC (% e.e.) NMR with CSA (% e.e.) Difference (%) Conclusion
XYZ-001 99.699.50.1Pass - Results are concordant
XYZ-002 98.598.70.2Pass - Results are concordant
XYZ-003 99.795.24.5Fail - Discrepancy requires investigation

Causality of Discrepancy: A significant difference between the HPLC and NMR results, as seen in batch XYZ-003, would trigger an investigation. Potential causes could include a chiral impurity co-eluting with the major peak in HPLC or interference in the NMR analysis. This demonstrates the power of the orthogonal approach in identifying potential issues that a single method might miss.

Conclusion

Validating the chiral purity of tert-butyl 1,4-diazepane-5-carboxylate requires a multi-faceted approach that combines high-performance chromatographic techniques with an independent, orthogonal method. This guide provides the strategic framework and practical protocols for developing a robust, self-validating system. By grounding experimental choices in sound scientific principles and adhering to regulatory expectations, researchers can ensure the stereochemical integrity of their chiral building blocks, a critical step in the path to developing safe and effective pharmaceuticals. The use of complementary methods like Chiral HPLC and NMR with CSAs provides the necessary scientific rigor and trustworthiness demanded in drug development.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline . European Medicines Agency (EMA). [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria . In-Pharma Technologist. [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products . gmp-compliance.org. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances . ResearchGate. [Link]

  • The Significance of Chirality in Drug Design and Development . National Center for Biotechnology Information (PMC). [Link]

  • ICH Q6A Guideline . IKEV. [Link]

  • Regulatory Considerations in Drug Development of Stereoisomers . ResearchGate. [Link]

  • Chiral Bioequivalence – An Explainer . Chiralpedia. [Link]

  • Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique . PubMed. [Link]

  • Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC . PubMed. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives . National Center for Biotechnology Information (PMC). [Link]

  • HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment . ResearchGate. [Link]

  • Development of New Stereoisomeric Drugs . U.S. Food and Drug Administration (FDA). [Link]

  • NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine . datapdf.com. [Link]

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds . Royal Society of Chemistry. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis . MDPI. [Link]

  • Orthogonal method in pharmaceutical product analysis . Alphalyse. [Link]

  • Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination . ACS Publications. [Link]

  • Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam . MDPI. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies . Pharmaceutical Technology. [Link]

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates . Santai Technologies. [Link]

  • Chiral separation of optically active 2,3-benzodiazepine derivatives by high performance liquid chromatography . R Discovery. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS . Wiley. [Link]

  • 1,4‐Diazepane Ring‐Based Systems . ResearchGate. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns . YMC. [Link]

  • HPLC separation of enantiomers using chiral stationary phases . Česká a slovenská farmacie. [Link]

  • Chiral HPLC Separations . Phenomenex. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening . PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . National Center for Biotechnology Information (PMC). [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines . National Center for Biotechnology Information (PMC). [Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics . National Center for Biotechnology Information (PMC). [Link]

  • Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate (C11H22N2O3) . PubChem. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine . Royal Society of Chemistry. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids . Royal Society of Chemistry. [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones . MDPI. [Link]

Sources

Comparative

LC-MS identification of degradation products in diazepane samples

An In-Depth Comparative Guide to the LC-MS Identification of Degradation Products in Diazepane Samples Abstract The chemical stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Identification of Degradation Products in Diazepane Samples

Abstract

The chemical stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. Diazepane, a prominent member of the benzodiazepine class, is susceptible to degradation under various environmental conditions, leading to the formation of impurities that must be rigorously identified and characterized. This guide provides a comprehensive comparison of modern Liquid Chromatography-Mass Spectrometry (LC-MS) platforms for this task, focusing on the practical application of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems. We will delve into the causality behind experimental design, from forced degradation protocols compliant with international guidelines to the strategic application of high-resolution mass spectrometry for unequivocal structural elucidation. This document serves as a practical, field-proven resource for researchers, analytical scientists, and drug development professionals.

The Stability Challenge of Diazepane: A Regulatory and Chemical Imperative

Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a widely prescribed medication for anxiety, seizures, and muscle spasms.[1][2] Its seven-membered diazepine ring, containing both an amide and an imine (azomethine) functional group, is the core of its pharmacological activity but also the nexus of its chemical instability.[3][4] The primary degradation pathways include hydrolysis and oxidation, which can cleave this critical ring system or modify its substituents.[4][5]

From a regulatory standpoint, the identification of degradation products is not merely an academic exercise. The International Council for Harmonisation (ICH) guidelines, specifically Q1A (R2), mandate stability testing to establish a drug's shelf life and storage conditions.[6][7] These guidelines necessitate the use of validated, stability-indicating analytical methods that can resolve the API from its potential degradation products.[7] Forced degradation studies, where the drug substance is intentionally exposed to harsh conditions (e.g., acid, base, oxidation, light, heat), are an indispensable part of this process.[8][9] They provide critical insights into potential degradation pathways and help validate the analytical methods used for stability monitoring.[8][10]

Comparative Analysis of LC-MS Platforms for Degradation Product Identification

The identification of unknown degradation products, which often exist at low concentrations within a complex matrix, requires the high sensitivity and specificity of LC-MS. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing the mass accuracy needed to determine elemental composition, a critical first step in identifying an unknown compound.[11][12] The two dominant HRMS technologies in this field are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometry.

Quadrupole Time-of-Flight (Q-TOF) MS

Q-TOF instruments combine a quadrupole mass filter with a time-of-flight mass analyzer. They are renowned for their fast acquisition speeds, making them highly compatible with the narrow peaks generated by Ultra-High-Performance Liquid Chromatography (UHPLC). This speed ensures that sufficient data points are acquired across each chromatographic peak for reliable quantification and that MS/MS spectra can be acquired for multiple low-level impurities in a single run. While historically offering lower resolution than Orbitraps, modern Q-TOFs provide excellent resolution (typically >40,000 FWHM) and sub-ppm mass accuracy, which is sufficient for many structural elucidation challenges.[12][13]

Orbitrap-based MS

Orbitrap mass spectrometers utilize a Fourier Transform-based approach where ions are trapped and their oscillation frequencies are measured to determine their mass-to-charge ratio.[14] The primary advantage of this technology is its exceptional resolving power, which can exceed 140,000 or even 280,000 FWHM.[12] This ultra-high resolution is invaluable for separating the target analyte signal from isobaric interferences—different molecules that have the same nominal mass but slightly different exact masses. Orbitraps also demonstrate excellent mass stability over time, reducing the need for frequent calibration.[15] The trade-off for higher resolution is a slower scan rate, which must be carefully balanced with the chromatographic peak width.[12][14]

Performance Comparison: Q-TOF vs. Orbitrap

The choice between a Q-TOF and an Orbitrap system depends on the specific needs of the laboratory, including throughput requirements, the complexity of the samples, and the ultimate goal of the analysis.

Performance MetricQuadrupole Time-of-Flight (Q-TOF)Orbitrap-based MSRationale and Field Insight
Resolution Very Good (30,000 - 60,000 FWHM)Exceptional (>70,000 - 280,000+ FWHM)Orbitrap's superior resolution is critical for resolving complex mixtures or isobaric degradants that differ only by a few millidaltons.
Mass Accuracy Excellent (<1-3 ppm typical)Excellent (<1-2 ppm typical)Both platforms provide the sub-ppm accuracy needed for confident elemental composition determination. Orbitraps may offer greater stability over longer analytical batches.[15]
Scan Speed Very FastModerate to FastQ-TOF's faster scanning is advantageous for UHPLC applications with very narrow peaks (<2-3 seconds wide) and for maximizing the number of MS/MS events in a single run.[12]
Sensitivity HighHighBoth technologies offer excellent sensitivity for detecting trace-level degradation products.
Dynamic Range Good (up to 4 orders)Good (up to 3.5-4 orders intraspectral)Q-TOF systems sometimes have a slight edge in intraspectral dynamic range, which can be useful for detecting low-level impurities in the presence of the high-concentration parent drug.[12]
Robustness Generally considered very robust.Robust, but the trap can be more susceptible to contamination from complex matrices, requiring more frequent cleaning.[12]For routine QC environments with less-than-perfect sample cleanup, the open-path nature of a TOF analyzer can be more forgiving.

A Practical Workflow: Forced Degradation Study of a Diazepane Sample

This section outlines a self-validating protocol for conducting a forced degradation study on a diazepane sample, followed by LC-HRMS analysis.

Objective

To generate, separate, and tentatively identify the primary degradation products of diazepane under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions, thereby establishing a stability-indicating LC-MS method.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis cluster_elucidation Identification DiazSample Diazepam Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl) DiazSample->Acid Base Base Hydrolysis (0.1 M NaOH) DiazSample->Base Oxid Oxidation (3% H2O2) DiazSample->Oxid Thermal Thermal Stress (80°C) DiazSample->Thermal Photo Photolytic Stress (ICH Q1B) DiazSample->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxid->Neutralize Thermal->Neutralize Photo->Neutralize LCMS UHPLC-HRMS Analysis (Q-TOF or Orbitrap) Neutralize->LCMS DataProc Data Processing LCMS->DataProc Compare Compare Stressed vs. Control Samples DataProc->Compare Identify Accurate Mass & MS/MS Fragmentation Compare->Identify Structure Propose Structures Identify->Structure

Caption: High-level workflow for a forced degradation study.

Protocol: Forced Degradation

Rationale: The conditions are chosen to achieve 5-20% degradation of the parent API, which is sufficient to produce detectable degradation products without completely destroying the sample, a key recommendation in degradation studies.[9]

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of diazepam in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 80°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 80°C for 2 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[6]

  • Control Sample: Prepare a control by diluting 1 mL of the stock solution with 1 mL of purified water.

  • Sample Quenching & Dilution: After incubation, cool all samples to room temperature. Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples (including control, thermal, and oxidative) to a final concentration of ~10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

Protocol: LC-MS/MS Method

Rationale: A reversed-phase C18 column is selected for its excellent retention and separation of moderately polar compounds like diazepam and its expected degradation products.[16][17] A gradient elution is used to effectively separate compounds with a range of polarities. ESI in positive mode is chosen as it is highly effective for ionizing nitrogen-containing compounds like benzodiazepines.[18]

  • LC System: UHPLC System

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-12 min: 5% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-14.1 min: 95% to 5% B

    • 14.1-16 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Q-TOF or Orbitrap HRMS System

  • Ionization Mode: ESI Positive

  • Scan Range (MS1): m/z 100-800

  • Resolution (MS1): >40,000 (Q-TOF) or >70,000 (Orbitrap)

  • Acquisition Mode: Data-Dependent Acquisition (DDA). Acquire MS/MS for the top 3-5 most intense ions above a threshold.

  • Collision Energy: Stepped or ramped collision energy (e.g., 15, 30, 45 eV) to ensure rich fragmentation spectra.

Data Analysis and Structural Elucidation Strategy

The core of the investigation lies in systematically analyzing the rich dataset generated by the LC-HRMS.

Data Analysis Logic

G cluster_0 Data Acquisition cluster_1 Peak Finding & Alignment cluster_2 Differential Analysis cluster_3 Structural Elucidation acq LC-HRMS Data Stressed & Control Samples proc Chromatogram Processing Peak Detection Retention Time Alignment acq:f1->proc:f0 diff Statistical Comparison Find Unique Peaks in Stressed Samples Identify Degradation Product Candidates proc:f2->diff:f0 elucidate Accurate Mass (Elemental Formula) Isotopic Pattern (e.g., Cl) MS/MS Fragmentation Analysis Propose Structure diff:f2->elucidate:f0

Caption: Logical flow from data acquisition to structure proposal.

Common Degradation Pathways of Diazepane

The following diagram illustrates the primary hydrolytic degradation pathway of diazepam, which involves the cleavage of the 4,5-imine bond. This is a crucial transformation to look for in the acidic hydrolysis sample data.

G cluster_pathway Primary Hydrolytic Degradation of Diazepam Diazepam Diazepam (m/z 285.0795) Transition + H2O (Acid Catalyzed) Product_img Transition->Product_img Product 2-(Methylamino)-5-chlorobenzophenone (AMCB) (m/z 259.0662) Diazepam_img Diazepam_img->Transition

Caption: Hydrolysis of diazepam to its benzophenone derivative.

A key signature to watch for is a mass shift from diazepam (C₁₆H₁₃ClN₂O, exact mass 284.0716) to the hydrolytic product 2-(methylamino)-5-chlorobenzophenone (C₁₄H₁₂ClNO, exact mass 259.0607). The high-resolution mass spectrometer will detect the protonated species at m/z 285.0790 and 260.0681, respectively. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) must be observed in both the parent and the degradation product, serving as a critical confirmation point.[19] Further MS/MS fragmentation of the m/z 260 peak would be used to confirm the benzophenone structure. Other potential transformations include N-demethylation to nordiazepam (m/z 271.0634) or hydroxylation to temazepam (m/z 301.0744).[1][20]

Conclusion and Future Perspectives

The identification of degradation products is a non-negotiable aspect of pharmaceutical development, directly impacting patient safety. Both Q-TOF and Orbitrap-based LC-HRMS platforms provide the necessary analytical horsepower to tackle this challenge. While Orbitrap systems offer unparalleled resolution for resolving highly complex samples, Q-TOF systems provide a robust and high-speed alternative perfectly suited for both qualitative and quantitative workflows.

The choice of instrument should be guided by the specific application: for deep mechanistic investigations where separating trace isobaric species is paramount, an Orbitrap may be preferred. For high-throughput stability screening and routine quality control, the speed and robustness of a Q-TOF are highly compelling. Regardless of the platform, a systematic approach grounded in forced degradation, powered by high-resolution mass spectrometry, and guided by sound fragmentation analysis provides a clear and reliable path to ensuring the stability and safety of diazepane and other pharmaceutical products.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][6][7]

  • ICH. Quality Guidelines. [Link][21]

  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link][22]

  • ICH. Q1A(R2) Guideline. [Link][7]

  • YouTube. Q1A (R2) A deep dive in Stability Studies. [Link][23]

  • Repository of the Academy's Library. Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?. [Link][13]

  • ResearchGate. Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. [Link][12]

  • National Library of Medicine. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. [Link][3]

  • ResearchGate. Kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam | Request PDF. [Link][24]

  • ResearchGate. Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression | Request PDF. [Link][8]

  • Chemistry Stack Exchange. Q-TOF vs Q-orbitrap MS data. [Link][14]

  • MDPI. Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. [Link][20]

  • Eawag-BBD. Diazepam Degradation Pathway. [Link][1]

  • ResearchGate. Transformation of benzodiazepines during enzymatic hydrolysis. [Link][2]

  • National Library of Medicine. The rapid hydrolysis of chlordiazepoxide to demoxepam may affect the outcome of chronic osmotic minipump studies. [Link][25]

  • Frontiers. Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. [Link][26]

  • ResearchGate. Proposed photodegradation pathway of DIZ. | Download Scientific Diagram. [Link][27]

  • Reddit. Orbi vs Q-TOF : r/massspectrometry. [Link][15]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link][4]

  • National Library of Medicine. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). [Link][28]

  • National Library of Medicine. Isolation and structure elucidation of novel products of the acidic degradation of diazepam. [Link][5]

  • Chromatography Online. Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. [Link][19]

  • OUCI. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link][9]

  • Springer. Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam by UPLC-MS/MS in Surface Water. [Link][16]

  • LabRulez LCMS. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link][29]

  • National Library of Medicine. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. [Link][18]

  • ResearchGate. (PDF) Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. [Link][17]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link][10]

Sources

Validation

A Comparative Guide to the Infrared (IR) Spectroscopy of Diazepane Carboxylates

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a fundamental and accessible technique...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a fundamental and accessible technique for identifying functional groups and elucidating structural features. This guide provides an in-depth comparative analysis of the characteristic IR absorption peaks for diazepane carboxylates, focusing on two common derivatives: tert-butyl 1,4-diazepane-1-carboxylate and ethyl 1,4-diazepane-1-carboxylate. By understanding the subtle yet significant differences in their IR spectra, scientists can confidently identify and differentiate these important synthetic intermediates.

The Structural Landscape of Diazepane Carboxylates

1,4-Diazepane, also known as homopiperazine, is a seven-membered heterocyclic amine. The introduction of a carboxylate group at one of the nitrogen atoms forms a carbamate functionality. This modification is a common strategy in medicinal chemistry to modulate the physicochemical properties of the parent amine. The nature of the ester group on the carbamate, such as the bulky tert-butyl group or the smaller ethyl group, can influence the molecule's conformation and electronic environment, leading to distinct signatures in their IR spectra.

cluster_tb tert-Butyl 1,4-diazepane-1-carboxylate cluster_et Ethyl 1,4-diazepane-1-carboxylate tb_N1 N tb_C1 C tb_N1->tb_C1 tb_C6 C=O tb_N1->tb_C6 tb_C2 C tb_C1->tb_C2 tb_N2 N tb_C2->tb_N2 tb_H1 H tb_N2->tb_H1 tb_C3 C tb_N2->tb_C3 tb_C4 C tb_C3->tb_C4 tb_C5 C tb_C4->tb_C5 tb_C5->tb_N1 tb_O1 O tb_C6->tb_O1 tb_C7 C tb_O1->tb_C7 tb_C8 CH3 tb_C7->tb_C8 tb_C9 CH3 tb_C7->tb_C9 tb_C10 CH3 tb_C7->tb_C10 et_N1 N et_C1 C et_N1->et_C1 et_C6 C=O et_N1->et_C6 et_C2 C et_C1->et_C2 et_N2 N et_C2->et_N2 et_H1 H et_N2->et_H1 et_C3 C et_N2->et_C3 et_C4 C et_C3->et_C4 et_C5 C et_C4->et_C5 et_C5->et_N1 et_O1 O et_C6->et_O1 et_C7 CH2 et_O1->et_C7 et_C8 CH3 et_C7->et_C8

Caption: Molecular structures of the compared diazepane carboxylates.

Comparative Analysis of Key IR Absorption Peaks

The most diagnostic regions in the IR spectra of diazepane carboxylates are the N-H stretching, C-H stretching, and the carbonyl (C=O) stretching regions. The "fingerprint" region below 1500 cm⁻¹ contains a multitude of bands, including C-N and C-C stretching and various bending vibrations, which, while complex, can be used for definitive identification when compared to a reference spectrum.

Vibrational Mode tert-Butyl 1,4-diazepane-1-carboxylate Ethyl 1,4-diazepane-1-carboxylate Key Differentiating Factors & Insights
N-H Stretch ~3300 - 3200 cm⁻¹ (broad, medium)~3300 - 3200 cm⁻¹ (broad, medium)The N-H stretching vibration of the secondary amine in the diazepane ring typically appears as a single, broad peak due to hydrogen bonding.[1] The position of this peak is not expected to differ significantly between the two derivatives as the electronic environment of the N-H group is largely unaffected by the distant ester functionality.
C-H Stretch (Aliphatic) ~2975 - 2850 cm⁻¹ (strong, multiple bands)~2975 - 2850 cm⁻¹ (strong, multiple bands)Both molecules exhibit strong absorptions corresponding to the symmetric and asymmetric stretching of C-H bonds in the diazepane ring and the alkyl groups of the carboxylate. The tert-butyl derivative will show a more complex pattern in this region due to the presence of the tert-butyl group's methyl C-H bonds.
C=O Stretch (Carbamate) ~1690 - 1670 cm⁻¹ (strong, sharp)~1710 - 1690 cm⁻¹ (strong, sharp)This is the most significant point of differentiation. The carbonyl stretching frequency is influenced by electronic and steric effects.[2] The electron-donating tert-butyl group can slightly lower the C=O bond order through resonance, shifting the peak to a lower wavenumber compared to the ethyl group. Aliphatic esters generally show C=O stretching in the 1750-1735 cm⁻¹ range, but the presence of the nitrogen atom in the carbamate lowers this frequency.[3]
C-N Stretch ~1250 - 1020 cm⁻¹ (medium to weak)~1250 - 1020 cm⁻¹ (medium to weak)The C-N stretching vibrations of the aliphatic amine and carbamate functionalities fall within this range.[1] These peaks can be difficult to assign definitively due to coupling with other vibrations in the fingerprint region.
N-H Bend (Wag) ~910 - 665 cm⁻¹ (broad, medium)~910 - 665 cm⁻¹ (broad, medium)A broad absorption due to the out-of-plane bending (wagging) of the N-H bond is expected in this region for secondary amines.[1]

Causality Behind the Spectral Differences: An Expert's Perspective

The key to differentiating between the tert-butyl and ethyl diazepane carboxylates lies in the carbonyl (C=O) stretching frequency. This is a direct consequence of the electronic and steric environment imposed by the respective alkyl groups of the ester.

  • Electronic Effects: The oxygen atom of the ester group can participate in resonance with the carbonyl group. The electron-donating ability of the alkyl group attached to this oxygen influences the extent of this resonance. The tert-butyl group, being more electron-donating than the ethyl group, increases the electron density on the oxygen. This enhances the resonance contribution where the C=O bond has more single-bond character, thereby weakening it and lowering its stretching frequency.

  • Steric Effects: While less pronounced than electronic effects in this case, the bulky tert-butyl group can influence the conformation of the carbamate linkage, which may have a minor effect on the C=O bond strength.

Experimental Protocol for IR Spectral Acquisition

To obtain high-quality, reproducible IR spectra of diazepane carboxylates, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended. ATR is a versatile technique suitable for both solid and liquid samples and requires minimal sample preparation.

A Sample Preparation (Solid or Liquid Film) B ATR Crystal Cleaning (e.g., with isopropanol) A->B C Background Spectrum Acquisition (Clean, empty ATR crystal) B->C D Sample Application (Small amount on the crystal) C->D E Apply Pressure (Ensure good contact) D->E F Sample Spectrum Acquisition (Typically 16-32 scans at 4 cm⁻¹ resolution) E->F G Data Processing (Baseline correction, peak picking) F->G

Caption: Workflow for ATR-FT-IR analysis of diazepane carboxylates.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solids: If the diazepane carboxylate is a solid, ensure it is a fine powder to maximize contact with the ATR crystal.

    • Liquids/Oils: If the sample is a viscous liquid or oil, it can be applied directly.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and allow it to dry completely. A clean crystal is crucial to avoid cross-contamination and interfering peaks.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the sample onto the center of the ATR crystal. For solids, a micro-spatula is useful. For liquids, a pipette can be used.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the ATR crystal.

  • Spectrum Acquisition: Collect the IR spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum using the instrument's software. This may include baseline correction and automatic peak picking. Compare the obtained peak positions with the reference data provided in this guide.

Trustworthiness and Self-Validating Systems

The reliability of IR spectroscopic analysis hinges on a well-maintained instrument and consistent experimental technique. To ensure the trustworthiness of your results:

  • Instrument Performance Qualification (PQ): Regularly verify the instrument's performance using a polystyrene standard. The peak positions of polystyrene are well-characterized and can be used to confirm the accuracy of the wavenumber axis.

  • Internal Consistency: When analyzing a series of related compounds, such as different diazepane carboxylate derivatives, look for consistent trends in the peak shifts. For example, the C=O frequency should predictably shift based on the electronic nature of the ester group.

  • Orthogonal Techniques: Whenever possible, correlate the findings from IR spectroscopy with data from other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to build a comprehensive and confident structural assignment.

Conclusion

Infrared spectroscopy offers a rapid and powerful tool for the characterization and differentiation of diazepane carboxylates. By focusing on the characteristic stretching frequency of the carbamate carbonyl group, researchers can readily distinguish between derivatives such as the tert-butyl and ethyl esters. The insights and protocols presented in this guide are intended to empower scientists in drug development and related fields to utilize IR spectroscopy to its full potential for the confident structural elucidation of these important molecules.

References

  • Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate (C5H14N2)[HgCl4]·H2O, Crystal Structure, Hirshfeld Surface, Spectroscopy, Thermal Analysis, Antioxidant Activity, Electric and Dielectric Behavior. (2022). MDPI. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). ResearchGate. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC. [Link]

  • IR spectra. (n.d.). [No valid URL found]
  • IR: amines. (n.d.). University of Colorado Boulder. [Link]

  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (n.d.). SID. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (2010). Indian Journal of Pure & Applied Physics. [Link]

  • (R)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. (n.d.). American Elements. [Link]

  • Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate. (n.d.). PubChemLite. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

  • tert-Butyl 1,4-diazepane-1-carboxylate. (n.d.). Oakwood Chemical. [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]

  • Ethyl 1,4-diazepane-1-carboxylate (C8H16N2O2). (n.d.). PubChemLite. [Link]

  • Important IR Absorbance Frequencies. (n.d.). [No valid URL found]
  • Tert-butyl 1,4-diazepane-1-carboxylate. (n.d.). PubChem. [Link]

  • 1,4‐Diazepane Ring‐Based Systems. (n.d.). ResearchGate. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). PMC. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • 12 Examples of IR-Spectra. (n.d.). [No valid URL found]
  • IR Spectroscopy of Hydrocarbons. (n.d.). [No valid URL found]
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (n.d.). Der Pharma Chemica. [Link]

  • Study of the composition of carboxylic compounds using ir spectroscopy. (2025). ResearchGate. [Link]

  • CuI-NPs catalyzed mechanochemical-assisted N-Boc protection of organic amines. (n.d.). [No valid URL found]
  • Infrared Spectroscopy. (n.d.). Illinois State University. [Link]

  • ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments. (2019). MDPI. [Link]

  • Ir lecture part 2. (n.d.). [No valid URL found]
  • Combined experimental and computational investigation of vildagliptin: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets. (2025). PMC. [Link]

  • C-H Bending Vibrations of Benzene Rings. (2018). UKEssays. [Link]

  • (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. (n.d.). ResearchGate. [Link]

  • Geometry, and Normal Modes of Vibration (3N-6) for Di and Tetra-Rings Layer (6, 0) Linear (Zigzag) SWCNTs; A DFT Treatment. (2020). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of Tert-butyl 1,4-diazepane-5-carboxylate

In modern drug discovery, functionalized heterocycles like tert-butyl 1,4-diazepane-5-carboxylate are indispensable building blocks, particularly in the synthesis of CNS-penetrant therapeutics and kinase inhibitors[1]. H...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, functionalized heterocycles like tert-butyl 1,4-diazepane-5-carboxylate are indispensable building blocks, particularly in the synthesis of CNS-penetrant therapeutics and kinase inhibitors[1]. However, the very structural features that make this compound synthetically valuable—its basic diazepane ring and its acid-labile tert-butyl ester (Boc) protecting group—demand rigorous, scientifically grounded handling and disposal protocols.

As an application scientist, understanding the causality behind these safety measures is critical. This guide provides a self-validating operational framework for the safe containment, segregation, and disposal of Boc-protected diazepane derivatives, ensuring laboratory safety and environmental compliance.

Chemical Hazard Profile & Logistics

Before executing any operational plan, personnel must understand the physical and regulatory parameters of the compound. As a liquid, basic amine, it is classified under stringent transport and hazardous waste regulations[2].

ParameterSpecification / Data
Chemical Name Tert-butyl 1,4-diazepane-5-carboxylate
Physical State Liquid (typically light yellow)
UN Number UN2735
Proper Shipping Name AMINES, LIQUID, CORROSIVE, N.O.S.
Hazard Class 8 (Corrosive)
Packing Group III
GHS Hazards H314: Causes severe skin burns and eye damage
Mechanistic Insight: The Causality of Disposal Protocols

Effective chemical safety requires an understanding of molecular behavior under stress conditions. The disposal protocols for this compound are dictated by three fundamental chemical properties:

  • Basicity and Corrosivity: The 1,4-diazepane ring contains secondary amine functionalities with a pKa typically ranging between 8.6 and 9.5[1]. This high electron density makes the free amine highly basic and inherently corrosive to biological tissues, necessitating immediate neutralization and barrier protection during handling[2].

  • Thermal and Acidic Lability of the Boc Group: The tert-butyl ester (Boc) group is designed to be easily cleaved under acidic conditions. If this waste is inadvertently mixed with strong laboratory acids (e.g., HCl or TFA), the protonated carbamate intermediate will rapidly fragment[3]. This fragmentation releases carbon dioxide (

    
    ) and isobutylene gas[3]. In a sealed waste container, this rapid gas evolution will cause catastrophic pressurization and potential rupture.
    
  • Incineration Chemistry: Complete environmental destruction of this compound requires high-temperature incineration. However, combusting nitrogen-rich heterocycles generates volatile nitrogen oxides (

    
    ). Therefore, disposal must be strictly routed to a licensed facility equipped with an afterburner (to combust the isobutylene) and a chemical scrubber (to neutralize 
    
    
    
    emissions)[4].
Spill Response & Containment Protocol

In the event of a spill, immediate action must be taken to prevent inhalation exposure and surface degradation.

Step 1: Evacuation and Ventilation Immediately evacuate non-essential personnel from the spill area. Maximize local exhaust ventilation (e.g., fume hoods) to disperse any volatile amine vapors.

Step 2: Don Appropriate PPE Responders must wear a NIOSH-approved respirator (Type OV/AG/P99 or equivalent), heavy-duty chemical-resistant gloves (nitrile or neoprene), and a full face shield to protect against corrosive splashes[2].

Step 3: Inert Containment Do not use combustible absorbents like sawdust or paper towels, which can react exothermically with corrosive amines. Instead, surround and cover the spill with an inert absorbent such as dry sand, silica gel, or vermiculite[4].

Step 4: Collection and Transfer Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable High-Density Polyethylene (HDPE) container. HDPE is highly resistant to basic organic liquids[4].

Step 5: Surface Neutralization Wash the affected surface with a dilute, weak acid (such as 5% acetic acid) to neutralize residual basicity, followed by copious amounts of water.

SpillResponse Step1 1. Spill Detected Evacuate & Ventilate Step2 2. Don PPE (Respirator, Gloves, Goggles) Step1->Step2 Step3 3. Contain Spill (Sand or Vermiculite) Step2->Step3 Step4 4. Collect & Transfer (Sealable HDPE Container) Step3->Step4 Step5 5. Label & Store (Corrosive Waste Area) Step4->Step5

Workflow for containing and neutralizing chemical spills safely.

Standard Operating Procedure (SOP) for Routine Disposal

For routine laboratory operations, integrate the following self-validating workflow to ensure compliance and safety.

Step 1: Segregation (The "No-Acid" Rule) Collect Tert-butyl 1,4-diazepane-5-carboxylate waste in a dedicated "Non-Halogenated Organic Corrosive Waste" container. It is absolutely critical to verify that no acidic waste is added to this container to prevent Boc-deprotection and subsequent


/isobutylene gas pressurization[3].

Step 2: Primary Packaging Use HDPE or PTFE-lined containers. If there is any operational risk of trace acid contamination from upstream processes (e.g., cross-contamination in a shared fume hood), utilize a container with a vented cap to safely release potential gas build-up.

Step 3: Labeling and Storage Label the container clearly with "UN2735: Corrosive Liquid, Basic, Organic" alongside the GHS corrosive pictogram. Store in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight and oxidizing agents[4].

Step 4: Final Disposition Transfer the manifested waste to a licensed hazardous waste management professional. Ensure the facility utilizes chemical incinerators equipped with afterburners and scrubbers to manage the


 byproducts of the diazepane ring[4].

WasteLogic Start Tert-butyl 1,4-diazepane -5-carboxylate Waste Check Mixed with Aqueous or Acids? Start->Check Yes Neutralize & Separate (Prevent Gas Evolution) Check->Yes Yes No Direct to Organic Waste (Non-Halogenated) Check->No No Incinerate Licensed Incineration (Afterburner & Scrubber) Yes->Incinerate No->Incinerate

Decision tree for segregating and incinerating organic amine waste.

References
  • SAFETY DATA SHEET - ThermoFisher (Source: thermofisher.com). Contains regulatory transport data, UN2735 classification, and GHS hazard statements for Boc-protected diazepanes. 2

  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines (Source: benchchem.com). Details the mechanism of Boc deprotection and the dangerous evolution of isobutylene and carbon dioxide gases.3

  • Safety Data Sheet - Key Organics (Source: keyorganics.net). Provides standard operating procedures for the containment and incineration of diazepane derivatives using inert absorbents. 4

  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors (Source: reactionbiology.com). Discusses the pKa, basicity, and structural utility of the 1,4-diazepane ring in medicinal chemistry. 1

Sources

Handling

A Senior Application Scientist's Guide to Handling Tert-butyl 1,4-diazepane-5-carboxylate: A Risk-Based Approach to Personal Protective Equipment

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Tert-butyl 1,4-diazepane-5-carb...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Tert-butyl 1,4-diazepane-5-carboxylate (CAS No. 112275-50-0) is a valuable building block, but its hazardous properties necessitate a rigorous and non-negotiable safety protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety measure to ensure every protocol is a self-validating system of protection.

Immediate Hazard Assessment: Understanding the "Why"

The foundation of any safety protocol is a clear-eyed assessment of the specific risks. According to its Safety Data Sheet (SDS), Tert-butyl 1,4-diazepane-5-carboxylate is classified as a hazardous chemical that poses significant corrosive threats.[1] The signal word "Danger" is a direct indicator of the high potential for severe injury if handled improperly.[1]

The primary dangers are acute and severe, targeting any point of direct contact:

  • Skin Corrosion/Irritation (Category 1B): This is not a mild irritant. The classification indicates that contact will cause severe skin burns.[1]

  • Serious Eye Damage/Eye Irritation (Category 1): This classification signifies a risk of irreversible eye damage upon contact.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): The compound may cause respiratory irritation if its dusts or vapors are inhaled.[1]

These classifications are the driving force behind the stringent PPE and handling requirements that follow. They dictate that our primary goal is to establish multiple, robust barriers between the chemical and the researcher.

Hazard ClassificationGHS CategorySignal WordKey Precautionary Statement
Skin Corrosion1BDangerCauses severe skin burns.[1]
Serious Eye Damage1DangerCauses serious eye damage.[1]
Specific Target Organ Toxicity3DangerMay cause respiratory irritation.[1]

Core Directive: Mandatory Personal Protective Equipment

Given the corrosive nature of this compound, a multi-layered PPE strategy is essential. Each component is chosen to counteract a specific hazard identified above.

Hand Protection: The First Line of Defense

Standard thin disposable gloves are insufficient. The risk of rapid chemical degradation and severe burns necessitates robust hand protection.

  • Protocol: Wear heavy-duty, chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended.[2] Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Causality: The "Causes severe skin burns" classification means any skin contact is an immediate injury.[1] A thicker, more resistant glove material provides a longer breakthrough time, giving you a critical window to react in case of a splash. For extended work, consider double-gloving.[4]

Eye and Face Protection: A Non-Negotiable Barrier

The risk of irreversible eye damage demands more than standard safety glasses.

  • Protocol: Wear chemical splash goggles that form a complete seal around the eyes. In addition , a full-face shield must be worn over the goggles.[5]

  • Causality: A Category 1 eye hazard means that a single, small splash can have devastating consequences.[1] Safety glasses offer no protection from splashes from the side or top. Goggles provide a seal, and the face shield adds a critical second layer to protect not only the eyes but the entire face from corrosive splashes.[6]

Body Protection: Shielding Against Systemic and Dermal Harm

A standard cotton lab coat does not offer adequate protection against a corrosive liquid or solid.

  • Protocol: A chemical-resistant laboratory coat or gown, preferably with long sleeves and elastic cuffs, is mandatory.[2] Ensure the gown is fully fastened.

  • Causality: Splashes can easily penetrate standard lab coats. A chemical-resistant material prevents the compound from reaching the skin. The elastic cuffs create a seal with your gloves, protecting the vulnerable wrist area.[2]

Respiratory Protection: Preventing Internal Exposure
  • Protocol: All handling of Tert-butyl 1,4-diazepane-5-carboxylate, especially when in solid/powder form, must be performed within a certified chemical fume hood to control airborne particles and vapors.[1][7] If there is a risk of inhalation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate chemical cartridge is required.[8]

  • Causality: The compound is known to cause respiratory irritation.[1] A chemical fume hood is an engineering control designed to capture and exhaust these irritants away from your breathing zone.[7] A surgical mask offers no protection from chemical dust or vapors.[6]

Operational Plan: From Preparation to Disposal

Safe handling is a process, not just a set of equipment. The following workflow integrates the use of PPE into a logical, step-by-step procedure that minimizes risk at every stage.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep Review SDS & Procedure locate Locate Fume Hood, Eyewash & Safety Shower prep->locate don_ppe Don Full PPE: 1. Gown 2. Goggles & Face Shield 3. Gloves (over cuffs) locate->don_ppe work_in_hood Perform All Manipulations Inside Chemical Fume Hood don_ppe->work_in_hood weigh Weigh Compound work_in_hood->weigh reaction Add to Reaction/Solvent weigh->reaction decontaminate Decontaminate Glassware & Work Surfaces reaction->decontaminate dispose_waste Dispose of Waste in Labeled, Sealed Container decontaminate->dispose_waste doff_ppe Doff PPE (Gloves First) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for Corrosive Chemicals.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the lab, review this guide and the full SDS.[1] Locate the nearest safety shower and eyewash station. Prepare your workspace inside the chemical fume hood.

  • Donning PPE: Don your protective equipment in the following order: lab gown, goggles, face shield, and finally, gloves, ensuring the glove cuffs go over the sleeves of your gown.

  • Chemical Handling:

    • Perform all work in a certified chemical fume hood.[1]

    • When weighing the solid, handle it carefully to avoid creating dust. Use a spatula and weigh it onto weighing paper or directly into a tared container.

    • Close the primary container immediately after use and store it in a cool, dry, well-ventilated area designated for corrosives.[1][7]

  • Spill and Emergency Response:

    • Skin Contact: Immediately go to the safety shower and rinse the affected area for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush with the eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

    • Small Spill: Absorb with an inert material like vermiculite or sand.[7] Scoop the material into a designated, labeled hazardous waste container.

  • Disposal:

    • All contaminated materials (gloves, weighing paper, absorbent material) must be treated as hazardous waste.

    • Dispose of the chemical and its contaminated containers in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[9] The material should be placed in a suitable, closed container for disposal by an approved waste disposal plant.[1]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the face shield, goggles, and gown.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7]

By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasons behind it, and handle every chemical with the respect it demands.

References

  • Safety D
  • General Chemical Handling Safety. Zep Inc. [Link]

  • Safety Data Sheet for Di-tert-butyl dicarbon
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

  • Safe handling of hazardous drugs. National Center for Biotechnology Information. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.